molecular formula C7H4Cl2N2 B1326467 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine CAS No. 5912-18-5

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1326467
CAS No.: 5912-18-5
M. Wt: 187.02 g/mol
InChI Key: LKORXMRYXIGVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4Cl2N2 and its molecular weight is 187.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKORXMRYXIGVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646912
Record name 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5912-18-5
Record name 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (CAS: 5912-18-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine, also known as 4,6-dichloro-7-azaindole, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research.[1][2] Its fused pyrrole and pyridine ring system forms the 7-azaindole scaffold, a "privileged structure" that serves as the core for numerous biologically active molecules.[3] The presence of two chlorine atoms provides reactive sites for further chemical modification, making it a versatile building block for the synthesis of targeted therapies.[1] This intermediate is crucial in the development of novel inhibitors for various kinases and enzymes, playing a role in creating treatments for cancer and inflammatory disorders.[3][4]

Core Properties and Data

The fundamental properties of this compound are summarized below, providing a clear reference for laboratory use and chemical synthesis.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 5912-18-5[5][6]
Molecular Formula C₇H₄Cl₂N₂[6]
IUPAC Name This compound[5][6]
Synonyms 4,6-Dichloro-7-azaindole[6]
Appearance Solid (often Brown or Yellow)[5][7]
Purity ≥95% - 97%[5][7][8]
Storage Temperature Refrigerator (2-8°C)[5][9]
Table 2: Computed Molecular Properties

These properties are computationally derived and provide insight into the molecule's behavior in biological systems.

DescriptorValueSource(s)
Molecular Weight 187.02 g/mol [6]
Monoisotopic Mass 185.9751535 Da[6]
XLogP3 2.9[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 0[6]
Polar Surface Area 28.7 Ų[6]
Heavy Atom Count 11[6]
Table 3: Safety and Hazard Information

It is critical to handle this compound with appropriate safety precautions as indicated by its GHS classification.

GHS Hazard StatementDescriptionSource(s)
H302 Harmful if swallowed[6]
H315 Causes skin irritation[6]
H319 Causes serious eye irritation[6]
H335 May cause respiratory irritation[6]

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Applications in Drug Development

This compound is a pivotal intermediate for synthesizing a range of therapeutic agents. The chlorine substituents are ideal leaving groups for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups to modulate pharmacological properties like potency, selectivity, and bioavailability.[3]

Key therapeutic targets include:

  • Fibroblast Growth Factor Receptors (FGFRs): The 1H-pyrrolo[2,3-b]pyridine scaffold is the core of potent inhibitors targeting FGFRs 1, 2, and 3.[10] Abnormal activation of the FGFR signaling pathway is a known oncogenic driver in numerous solid tumors, including breast, lung, bladder, and liver cancers.[4][10] Derivatives of this compound have been developed to inhibit this pathway, thereby reducing cancer cell proliferation, migration, and invasion.[10]

  • Phosphodiesterase 4B (PDE4B): This compound is a precursor for selective PDE4B inhibitors.[5] PDE4 is predominantly expressed in inflammatory and immune cells, where it regulates intracellular levels of cyclic AMP (cAMP).[5] Inhibiting PDE4B has anti-inflammatory effects, making it an attractive target for treating conditions like COPD, asthma, and psoriasis.[5]

  • Ataxia-Telangiectasia Mutated (ATM) Kinase: The scaffold has also been used to rationally design highly selective ATM inhibitors. ATM kinase is a critical protein for maintaining genomic stability, and its inhibition can sensitize cancer cells to chemotherapy, representing a promising antitumor strategy.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the compound's role in a key signaling pathway and a typical experimental workflow for its use in research.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR FGFR (Receptor Tyrosine Kinase) RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCG PLCγ Pathway FGFR->PLCG FGF FGF (Ligand) FGF->FGFR Binds & Activates Inhibitor Pyrrolo[2,3-b]pyridine Derivative (e.g., from CAS 5912-18-5) Inhibitor->FGFR Inhibits Kinase Activity Downstream Cell Proliferation, Survival, Angiogenesis RAS_RAF->Downstream PI3K_AKT->Downstream PLCG->Downstream

Caption: FGFR signaling pathway and point of inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis start Source 4,6-Dichloro-1H- pyrrolo[2,3-b]pyridine (CAS 5912-18-5) reaction Synthetic Modification (e.g., Suzuki or Buchwald-Hartwig Coupling) start->reaction purification Purification & Isolation (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization assay_prep Prepare Target Enzyme (e.g., FGFR1) and Reagents characterization->assay_prep Test Compound inhibition_assay In Vitro Kinase Assay (Measure IC50) assay_prep->inhibition_assay cellular_assay Cell-Based Assays (Proliferation, Apoptosis) inhibition_assay->cellular_assay data_analysis Analyze SAR (Structure-Activity Relationship) cellular_assay->data_analysis lead_opt Lead Optimization data_analysis->lead_opt lead_opt->reaction Iterative Design

Caption: A typical research workflow using the title compound.

Experimental Protocols

While exact, proprietary industrial synthesis methods are not publicly available, the scientific literature provides robust strategies for the synthesis of the 7-azaindole scaffold and its derivatives.

Representative Synthesis of the 1H-pyrrolo[2,3-b]pyridine Scaffold

A common strategy for constructing the 7-azaindole core involves starting with a substituted pyridine and building the fused pyrrole ring. One established method is a two-step sequence involving a Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization.

  • Step 1: Suzuki-Miyaura Coupling:

    • Reactants: A chloroamino-N-heterocycle (e.g., a derivative of 2-amino-3-chloropyridine) is reacted with an organoboron compound such as (2-ethoxyvinyl)borolane.

    • Catalyst: A palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand (e.g., triphenylphosphine) is used.

    • Conditions: The reaction is typically carried out in an appropriate solvent under inert atmosphere and may be accelerated by microwave heating.

    • Purpose: This step couples a vinyl group to the pyridine ring, which will become part of the new pyrrole ring.

  • Step 2: Acid-Catalyzed Cyclization:

    • Reactant: The product from the coupling reaction is treated with a strong acid, such as acetic acid.

    • Conditions: The mixture is heated to facilitate the intramolecular cyclization and subsequent dehydration.

    • Product: This reaction sequence forms the bicyclic 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core.

General Protocol for an In Vitro Kinase Inhibition Assay (e.g., FGFR)

This protocol outlines the general steps to evaluate the inhibitory activity of a synthesized derivative against a target kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (synthesized from CAS 5912-18-5) in DMSO.

    • Prepare assay buffer containing recombinant human FGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Assay Procedure:

    • Serially dilute the test compound stock solution in assay buffer to create a range of concentrations.

    • Add the diluted compound, the kinase, and the substrate to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection and Analysis:

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that quantify the remaining ATP.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Conclusion

This compound (CAS 5912-18-5) is a high-value chemical intermediate essential for modern drug discovery. Its 7-azaindole core provides a validated scaffold for developing potent and selective inhibitors against critical therapeutic targets in oncology and immunology. For researchers and drug development professionals, a thorough understanding of its properties, reactivity, and applications is fundamental to leveraging its potential in creating next-generation medicines.

References

physical and chemical characteristics of 4,6-dichloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dichloro-7-azaindole, also known by its IUPAC name 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, is a halogenated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural similarity to endogenous purines and the presence of reactive chlorine substituents make it a valuable scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 4,6-dichloro-7-azaindole, along with insights into its synthesis and potential applications in biomedical research.

Physical and Chemical Characteristics

The fundamental properties of 4,6-dichloro-7-azaindole are summarized in the table below. These data are crucial for its handling, characterization, and application in synthetic chemistry and biological assays.

PropertyValueReference
Molecular Formula C₇H₄Cl₂N₂[1][2]
Molecular Weight 187.03 g/mol [1][2]
Physical Form Solid
Purity Typically ≥97%
CAS Number 5912-18-5[1][2]
Boiling Point 319.4°C at 760 mmHg

Spectral Data

Spectroscopic analysis is essential for the structural confirmation of 4,6-dichloro-7-azaindole. While specific spectra are proprietary to manufacturers and researchers, the expected spectral characteristics are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrrole and pyridine rings. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the bicyclic system.

  • ¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each of the seven carbon atoms in the 4,6-dichloro-7-azaindole core. The carbons bearing the chlorine atoms are expected to have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 4,6-dichloro-7-azaindole will exhibit characteristic absorption bands. Key expected vibrations include N-H stretching from the pyrrole ring, C-H stretching from the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and C-Cl stretching bands.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum of 4,6-dichloro-7-azaindole will show a molecular ion peak (M+) corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 4,6-dichloro-7-azaindole is not widely published, general synthetic strategies for azaindoles can be adapted. A plausible synthetic approach is outlined below.

General Synthetic Workflow

The synthesis of substituted azaindoles often involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. For 4,6-dichloro-7-azaindole, a potential synthetic route could start from a suitably substituted dichloropyridine derivative.

G A Dichloropyridine Derivative B Introduction of a functional group for pyrrole ring formation A->B C Ring closure to form the azaindole core B->C D 4,6-dichloro-7-azaindole C->D

Caption: General synthetic workflow for 4,6-dichloro-7-azaindole.

Experimental Protocol: A Representative Synthesis of a Chloro-Substituted Azaindole

The following protocol for the synthesis of 4-chloro-7-azaindole provides a relevant example of the methodologies that could be adapted for the synthesis of the 4,6-dichloro derivative.

Step 1: N-Oxidation of 7-Azaindole 7-azaindole is reacted with an oxidizing agent, such as hydrogen peroxide, in a suitable solvent to form the N-oxide.

Step 2: Chlorination The N-oxide is then treated with a chlorinating agent, like phosphorus oxychloride (POCl₃), to introduce the chlorine substituent onto the pyridine ring.

Purification: Purification of the final product typically involves the following steps:

  • Quenching: The reaction mixture is carefully quenched with a suitable reagent, such as water or a basic solution.

  • Extraction: The product is extracted from the aqueous phase using an appropriate organic solvent.

  • Washing: The organic layer is washed to remove any remaining impurities.

  • Drying and Concentration: The organic solvent is dried and then removed under reduced pressure.

  • Crystallization or Chromatography: The crude product is further purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure compound.

Applications in Drug Discovery and Signaling Pathways

Azaindole scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to mimic the purine core of ATP and interact with the hinge region of kinases. This makes them attractive candidates for the development of kinase inhibitors.

Kinase Inhibition

Derivatives of 7-azaindole have been investigated as inhibitors of various kinases, including Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Inhibitor 4,6-dichloro-7-azaindole (Potential Inhibitor) Inhibitor->JAK Inhibition DNA DNA STAT_dimer->DNA 5. Nuclear Translocation and DNA Binding Gene Gene Transcription DNA->Gene Kinase_Assay_Workflow A Prepare kinase, substrate, and ATP solution B Add 4,6-dichloro-7-azaindole at various concentrations A->B C Incubate to allow for kinase reaction B->C D Stop reaction and measure substrate phosphorylation C->D E Determine IC50 value D->E

References

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological significance of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

This compound, also known as 4,6-dichloro-7-azaindole, is a heterocyclic organic compound. Its structure consists of a pyrrole ring fused to a pyridine ring, with chlorine atoms substituted at the 4th and 6th positions.

Molecular Identifiers and Properties

PropertyValueReference
Molecular Formula C₇H₄Cl₂N₂[1]
Molecular Weight 187.02 g/mol [1]
IUPAC Name This compound[1]
CAS Number 5912-18-5[1]
InChI InChI=1S/C7H4Cl2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)[1][2]
InChIKey LKORXMRYXIGVNO-UHFFFAOYSA-N[1][2]
SMILES C1=CNC2=C1C(=CC(=N2)Cl)Cl[1]

Computed Properties

PropertyValueReference
Monoisotopic Mass 185.9751535 Da[1]
Topological Polar Surface Area 28.7 Ų[1]
Heavy Atom Count 11[1]

Synthesis and Experimental Protocols

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in the synthesis of various biologically active molecules. The following outlines a general synthetic approach for creating derivatives, which can be adapted for this compound.

General Procedure for the Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives:

A common strategy involves the functionalization of a pre-existing 1H-pyrrolo[2,3-b]pyridine core. For instance, the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors starts with a substituted 1H-pyrrolo[2,3-b]pyridine.[3]

Example Protocol: Synthesis of Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives [3]

  • Step 1: Condensation Reaction:

    • To a solution of a starting 1H-pyrrolo[2,3-b]pyridine derivative (e.g., 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine) in methanol, add an appropriate aldehyde (1.1 equivalents) and potassium hydroxide (5 equivalents).

    • Stir the reaction mixture at 50 °C for 5 hours.

    • After the reaction, pour the mixture into water and extract the product with ethyl acetate.

  • Step 2: Reduction Reaction:

    • To the product from Step 1 in acetonitrile, add triethylsilane (20 equivalents) and trifluoroacetic acid (21 equivalents).

    • Heat the reaction to reflux for 2 hours to furnish the final product.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.

G General Workflow for Synthesis and Evaluation start Starting Material (1H-pyrrolo[2,3-b]pyridine core) step1 Chemical Synthesis (e.g., Condensation, Reduction) start->step1 purification Purification (e.g., Chromatography) step1->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization bio_assay Biological Assays (e.g., Kinase Inhibition) characterization->bio_assay data_analysis Data Analysis and SAR Studies bio_assay->data_analysis lead_opt Lead Optimization data_analysis->lead_opt

A generalized workflow for the synthesis and evaluation of novel compounds.

Biological Significance and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of this molecule have shown potent inhibitory activity against several important biological targets.

Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling

Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[3][4] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of FGFR1, 2, and 3.[3][4][5] The 1H-pyrrolo[2,3-b]pyridine core often acts as a "hinge binder," forming crucial hydrogen bonds with the kinase domain.[6]

Upon activation by fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, triggering downstream signaling cascades that regulate cell proliferation, migration, and survival.[3][4] Key downstream pathways include:

  • RAS–MEK–ERK pathway

  • PLCγ pathway

  • PI3K–Akt pathway

The following diagram illustrates the FGFR signaling pathway and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

G FGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PLCg->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor This compound Derivative Inhibitor->FGFR Inhibition

Inhibition of the FGFR signaling cascade by 1H-pyrrolo[2,3-b]pyridine derivatives.

Other Potential Applications

Derivatives of 1H-pyrrolo[2,3-b]pyridine are also being investigated as inhibitors of Phosphodiesterase 4B (PDE4B), which is a target for treating central nervous system diseases.[7]

Safety and Handling

This compound is associated with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable scaffold in the field of medicinal chemistry. Its derivatives have demonstrated significant potential as inhibitors of key biological targets, particularly protein kinases like FGFR, making it a promising area for the development of new therapeutics for cancer and other diseases. Further research and optimization of these compounds are ongoing.

References

The Synthesis and Strategic Importance of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine, also known as 4,6-dichloro-7-azaindole, is a pivotal heterocyclic building block in medicinal chemistry. Its unique structural and electronic properties make it a sought-after intermediate in the synthesis of a multitude of biologically active compounds, particularly kinase inhibitors for the treatment of cancer and inflammatory diseases. This technical guide provides an in-depth overview of the synthesis, discovery, and significance of this compound, complete with detailed experimental protocols and a visualization of its role in targeting key cellular signaling pathways.

Introduction: The Rise of a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is recognized as a "privileged scaffold" in drug discovery. Its bioisosteric relationship to indole and purine allows it to interact with a wide range of biological targets. The introduction of chloro-substituents at the 4 and 6 positions of this scaffold yields this compound (CAS 5912-18-5), a versatile intermediate that offers multiple points for further chemical modification.[1] This strategic di-chlorination enhances the molecule's utility in cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for screening and lead optimization.

The "discovery" of this compound is not marked by a singular event but rather by the growing appreciation of its value in the synthesis of targeted therapies. Its application has been instrumental in the development of inhibitors for a range of kinases, including Fibroblast Growth Factor Receptors (FGFR), Phosphodiesterase 4B (PDE4B), and Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1).[2][3][4]

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several routes, often involving the construction of the bicyclic core followed by chlorination. A common and effective strategy involves the chlorination of a di-functionalized pyrrolo[2,3-b]pyridine precursor.

Key Synthetic Approach: Chlorination of 1H-Pyrrolo[2,3-b]pyridine-4,6-diol

Experimental Protocol: Representative Synthesis of this compound

Step 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-4,6-diol

This precursor can be synthesized through various multi-step routes, often starting from substituted pyridine derivatives. The specific details for this initial step are beyond the scope of this guide, but it is a known class of compounds.

Step 2: Dichlorination of 1H-Pyrrolo[2,3-b]pyridine-4,6-diol

  • Materials:

    • 1H-Pyrrolo[2,3-b]pyridine-4,6-diol

    • Phosphorus oxychloride (POCl₃)

    • N,N-Diisopropylethylamine (DIPEA) or other suitable base

    • Anhydrous acetonitrile or other high-boiling inert solvent

    • Ice

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred suspension of 1H-pyrrolo[2,3-b]pyridine-4,6-diol (1.0 eq) in anhydrous acetonitrile, phosphorus oxychloride (5.0-10.0 eq) is added at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • N,N-Diisopropylethylamine (2.0-3.0 eq) is added dropwise to the reaction mixture.

    • The mixture is heated to reflux (approximately 82°C for acetonitrile) and maintained at this temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction mixture is cooled to room temperature and then slowly poured onto crushed ice with vigorous stirring.

    • The aqueous mixture is carefully neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The aqueous layer is extracted three times with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude this compound is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data (Representative)

ParameterValue
Starting Material1H-Pyrrolo[2,3-b]pyridine-4,6-diol
Molar Ratio (Substrate:POCl₃:Base)1 : 5-10 : 2-3
Reaction TemperatureReflux
Reaction Time4-12 hours
Expected Yield 60-85%

Note: These values are representative and may require optimization for specific laboratory conditions.

Alternative Synthetic Routes

Other synthetic strategies for the construction of the this compound scaffold include modifications of the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions starting from appropriately substituted pyridine and pyrrole precursors.[8][9]

Role in Drug Discovery: Targeting Kinase Signaling Pathways

This compound is a cornerstone for the development of kinase inhibitors. Its rigid, planar structure provides an excellent scaffold for presenting substituents that can interact with the ATP-binding pocket of various kinases.

Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling

A significant application of this scaffold is in the design of FGFR inhibitors. Aberrant FGFR signaling is implicated in the progression of numerous cancers.[2] Molecules incorporating the this compound core can effectively block the ATP-binding site of FGFR, thereby inhibiting its downstream signaling cascades.

FGFR Signaling Pathway

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization FRS2 FRS2 Dimerization->FRS2 Phosphorylates PLCg PLCγ Dimerization->PLCg Phosphorylates PI3K PI3K Dimerization->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, Differentiation) ERK->Cell_Response PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor FGFR Inhibitor (this compound scaffold) Inhibitor->Dimerization Inhibits

References

spectroscopic analysis of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (1H NMR, 13C NMR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in pharmaceutical research and development. This document outlines the expected data from proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and mass spectrometry (MS), along with detailed experimental protocols for these analytical techniques.

Core Spectroscopic Data

Note: The NMR data presented below is predicted by computational models and should be used as a reference. Experimental verification is required for definitive structural confirmation.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~12.5Broad Singlet1HN-H
~7.5Doublet1HAr-H
~7.3Singlet1HAr-H
~6.6Doublet1HAr-H

Prediction Source: NMRDB.org (nmrdb.org)

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ) ppmCarbon Type
~148C
~145C
~130C
~128CH
~118C
~115CH
~101CH

Prediction Source: NMRDB.org (nmrdb.org)

Table 3: Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₇H₄Cl₂N₂
Molecular Weight187.02 g/mol [1]
Exact Mass185.9752 Da[1]
Expected [M]+m/z 186
Expected [M+2]+m/z 188 (due to ³⁷Cl isotope)
Expected [M+H]+m/z 187

Experimental Protocols

The following are detailed methodologies for acquiring ¹H NMR, ¹³C NMR, and Mass Spectra for organic compounds like this compound.

¹H NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe to the correct frequency.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), spectral width, acquisition time, and relaxation delay.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure.

¹³C NMR Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent.

  • Instrument Setup:

    • Follow the same locking and shimming procedures as for ¹H NMR.

    • Tune and match the probe to the ¹³C frequency.

  • Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay are required to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Identify the chemical shifts of the carbon signals.

Mass Spectrometry (MS) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically ~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

    • Filter the solution if any particulate matter is present.

  • Instrument Setup:

    • Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique suitable for determining the molecular ion, while EI can provide fragmentation information.

    • Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, either via direct infusion or through a chromatographic system like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the isotopic pattern, which will be characteristic for a molecule containing two chlorine atoms.

    • If fragmentation occurs, analyze the fragment ions to gain further structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Interpretation & Structural Elucidation Sample Compound: this compound Dissolution Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution NMR_Acq ¹H & ¹³C NMR Spectrometer Dissolution->NMR_Acq NMR Tube MS_Acq Mass Spectrometer Dissolution->MS_Acq Vial/Syringe FT Fourier Transform (NMR) NMR_Acq->FT Mass_Analysis Mass-to-Charge Analysis (MS) MS_Acq->Mass_Analysis Phasing Phasing & Referencing (NMR) FT->Phasing Interpretation Analyze Chemical Shifts, Multiplicities, m/z, and Isotopic Patterns Phasing->Interpretation Mass_Analysis->Interpretation Structure Structure Confirmation Interpretation->Structure

References

solubility profile of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for researchers to determine this critical parameter. It includes a detailed, standard experimental protocol for solubility determination and a template for data presentation.

Introduction to this compound

This compound, also known as 4,6-dichloro-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrrolo[2,3-b]pyridine core with chloro-substituents, makes it a versatile building block for the synthesis of various biologically active molecules. The solubility of this compound in common laboratory solvents is a fundamental physicochemical property that influences its handling, formulation, and bioavailability in preclinical studies.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC₇H₄Cl₂N₂PubChem[1]
Molecular Weight187.02 g/mol PubChem[1]
XLogP32.9PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count0PubChem[1]

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents has not been reported in publicly available resources. Researchers are encouraged to determine this data experimentally. The following table provides a template for recording and presenting such data in a structured format.

Table 1: Quantitative Solubility of this compound in Common Laboratory Solvents at 25°C

SolventClassificationSolubility (mg/mL)Solubility (mol/L)Method
WaterPolar ProticShake-Flask
EthanolPolar ProticShake-Flask
MethanolPolar ProticShake-Flask
IsopropanolPolar ProticShake-Flask
AcetonitrilePolar AproticShake-Flask
AcetonePolar AproticShake-Flask
Dichloromethane (DCM)HalogenatedShake-Flask
ChloroformHalogenatedShake-Flask
Tetrahydrofuran (THF)EtherShake-Flask
Diethyl EtherEtherShake-Flask
TolueneAromaticShake-Flask
HexaneNonpolarShake-Flask
Dimethyl Sulfoxide (DMSO)Polar AproticShake-Flask
Dimethylformamide (DMF)Polar AproticShake-Flask

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3] The following protocol provides a detailed methodology for this experiment.

4.1. Materials

  • This compound (solid)

  • Selected solvents (analytical grade or higher)

  • Glass vials with screw caps or flasks with stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A typical duration is 24 to 48 hours.[4] Longer times may be necessary for poorly soluble compounds.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound.

  • Calculation:

    • Calculate the solubility of the compound in each solvent using the determined concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis cluster_4 Result A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet excess solid B->C D Collect and filter supernatant C->D E Dilute sample D->E F Quantify by HPLC or UV-Vis E->F G Calculate Solubility (mg/mL or mol/L) F->G

Workflow for Shake-Flask Solubility Determination

5.2. Logical Relationship in Solubility Analysis

The following diagram outlines the logical progression from experimental setup to the final solubility determination.

G A Compound & Solvent B Saturated Solution (Equilibrium) A->B Shaking & Incubation C Clear Supernatant B->C Centrifugation & Filtration D Analytical Measurement (Concentration) C->D Dilution & Analysis E Solubility Data D->E Calculation

Logical Flow of Solubility Measurement

Conclusion

References

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, particularly its ability to mimic the purine core of ATP, have made it a cornerstone in the design of a diverse array of biologically active compounds.[1] This guide provides a comprehensive overview of the significant biological activities associated with the pyrrolo[2,3-b]pyridine core, with a focus on its applications in oncology, neurodegenerative diseases, and inflammatory conditions. We will delve into the quantitative data of key derivatives, detail the experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate.

A Versatile Scaffold Across Therapeutic Areas

The pyrrolo[2,3-b]pyridine nucleus is a versatile template that has been successfully exploited to develop inhibitors for a wide range of protein targets. Its derivatives have demonstrated potent activities as anticancer, anti-neuroinflammatory, and anti-infective agents. The structural rigidity of the bicyclic system, combined with the potential for substitution at multiple positions, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Anticancer Activity: A Kinase Inhibition Powerhouse

A predominant application of the pyrrolo[2,3-b]pyridine scaffold is in the development of kinase inhibitors for cancer therapy.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrrolo[2,3-b]pyridine core effectively serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.

BRAF Inhibitors

Mutations in the B-Raf proto-oncogene (BRAF), particularly the V600E mutation, are prevalent in various cancers, including melanoma. Several FDA-approved BRAF inhibitors are based on the pyrrolo[2,3-b]pyridine scaffold.[2] Novel derivatives continue to be developed with high potency. For instance, compounds 34e and 35 have shown significant inhibitory effects against V600E-BRAF with IC50 values of 0.085 µM and 0.080 µM, respectively.[2]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is implicated in the progression of numerous tumors.[3][4] The pyrrolo[2,3-b]pyridine scaffold has been utilized to design potent FGFR inhibitors. Compound 4h from a reported series exhibited potent pan-FGFR inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[3]

Cyclin-Dependent Kinase 8 (CDK8) Inhibitors

CDK8 is a key regulator of transcription and has been identified as a colorectal oncogene. A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM.[5] This compound demonstrated significant tumor growth inhibition in colorectal cancer xenograft models.[5]

Janus Kinase (JAK) Inhibitors

The JAK/STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is associated with inflammatory diseases and cancers.[6] The N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold has been explored for the development of selective JAK1 inhibitors.[6] The (S,S)-enantiomer 38a exhibited excellent potency for JAK1 and high selectivity over other JAK isoforms.[6] Another series of 1H-pyrrolo[2,3-b]pyridine derivatives has been investigated as JAK3 inhibitors for potential use in treating immune diseases.[7]

Inhibitor of IκB Kinase α (IKKα)

The IKKs are central to the NF-κB signaling pathways, which are involved in inflammation and cancer. An aminoindazole-pyrrolo[2,3-b]pyridine scaffold has been developed into a novel series of potent and selective IKKα inhibitors.[8][9] Compounds SU1261 and SU1349 demonstrated high potency with Ki values of 10 nM and 16 nM for IKKα, respectively, and showed significant selectivity over IKKβ.[8]

Traf2 and Nck-Interacting Kinase (TNIK) Inhibitors

TNIK is a therapeutic target in colorectal cancer. A study of thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors revealed compounds with pIC50 values ranging from 7.37 to 9.92.

Activity in Neurodegenerative Diseases

The pyrrolo[2,3-b]pyridine scaffold has also shown significant promise in the development of therapeutics for neurodegenerative disorders, particularly Alzheimer's disease.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease.[10][11][12] Several potent pyrrolo[2,3-b]pyridine-based GSK-3β inhibitors have been developed. Compounds 41 , 46 , and 54 exhibited remarkable inhibitory activities with IC50 values of 0.22 nM, 0.26 nM, and 0.24 nM, respectively.[10] Another potent inhibitor, S01 , showed an IC50 of 0.35 nM against GSK-3β.[11][12]

Imaging Agents for Neurofibrillary Tangles

Derivatives of the isomeric pyrrolo[2,3-c]pyridine scaffold have been developed as positron emission tomography (PET) imaging agents for the in vivo detection of tau aggregates in the brain, which could aid in the diagnosis of Alzheimer's disease.[13][14]

Other Biological Activities

The versatility of the pyrrolo[2,3-b]pyridine scaffold extends to other therapeutic areas:

  • Phosphodiesterase 4B (PDE4B) Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective PDE4B inhibitors, which are targets for inflammatory diseases.[15]

  • Anti-Trypanosoma cruzi Agents: Pyrrolo[2,3-b]pyridine nucleoside analogues have shown potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[16]

  • HIV-1 Integrase Inhibitors: The scaffold has also been utilized in the synthesis of HIV-1 integrase inhibitors.[17]

Quantitative Data Summary

Compound/SeriesTargetActivity (IC50/Ki/pIC50)Disease AreaReference
34e V600E-BRAFIC50 = 0.085 µMCancer[2]
35 V600E-BRAFIC50 = 0.080 µMCancer[2]
4h FGFR1IC50 = 7 nMCancer[3]
FGFR2IC50 = 9 nM
FGFR3IC50 = 25 nM
22 CDK8IC50 = 48.6 nMCancer[5]
38a JAK1High Potency & SelectivityInflammation/Cancer[6]
SU1261 IKKαKi = 10 nMInflammation/Cancer[8]
SU1349 IKKαKi = 16 nMInflammation/Cancer[8]
1H-pyrrolo[2,3-b]pyridine derivativesTNIKpIC50 = 7.37 - 9.92Cancer
41 GSK-3βIC50 = 0.22 nMAlzheimer's Disease[10]
46 GSK-3βIC50 = 0.26 nMAlzheimer's Disease[10]
54 GSK-3βIC50 = 0.24 nMAlzheimer's Disease[10]
S01 GSK-3βIC50 = 0.35 nMAlzheimer's Disease[11][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are generalized protocols for key experiments cited in the evaluation of pyrrolo[2,3-b]pyridine derivatives.

Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials: Recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a microplate, add the kinase and the test compound or vehicle control (DMSO).

    • Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the kinase activity using a suitable detection method. This often involves quantifying the amount of phosphorylated substrate or the amount of ADP produced.

    • Data is typically plotted as percent inhibition versus compound concentration, and the IC50 value is determined by non-linear regression analysis.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., melanoma, colorectal, breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

    • After the incubation period, add the viability reagent (e.g., MTT or CellTiter-Glo®).

    • For MTT assays, incubate to allow for formazan crystal formation, then solubilize the crystals with a suitable solvent. For CellTiter-Glo®, lyse the cells to release ATP.

    • Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

    • Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a sample, providing insights into the mechanism of action of a compound.

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-ERK, total ERK, β-catenin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes modulated by pyrrolo[2,3-b]pyridine derivatives is essential for a clear understanding of their therapeutic potential.

BRAF_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Pyrrolo_pyridine Pyrrolo[2,3-b]pyridine BRAF Inhibitor Pyrrolo_pyridine->BRAF

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of pyrrolo[2,3-b]pyridine-based BRAF inhibitors.

WNT_Signaling_Pathway WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) Dishevelled->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneExpression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->GeneExpression CDK8_Inhibitor Pyrrolo[2,3-b]pyridine CDK8 Inhibitor CDK8 CDK8 CDK8_Inhibitor->CDK8 CDK8->TCF_LEF Phosphorylation & Activation

Caption: The WNT/β-catenin signaling pathway and the role of pyrrolo[2,3-b]pyridine-based CDK8 inhibitors.

Experimental_Workflow Synthesis Chemical Synthesis of Pyrrolo[2,3-b]pyridine Derivatives Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Western Blot) Biochemical_Assay->Cell_Based_Assay In_Vivo_Studies In Vivo Studies (e.g., Xenograft Models) Cell_Based_Assay->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

A Technical Guide to 4,6-dichloro-7-azaindole and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous biologically active compounds. Its ability to mimic the purine core of ATP allows for effective targeting of ATP-binding sites in various enzymes, particularly kinases. Among the numerous derivatives, 4,6-dichloro-7-azaindole and its analogs have emerged as a promising class of compounds with significant therapeutic potential, primarily as kinase inhibitors. This technical guide provides a comprehensive review of the synthesis, biological activities, and relevant signaling pathways associated with this important class of molecules.

Synthesis of the 7-Azaindole Core and its Halogenated Derivatives

The synthesis of the 7-azaindole core can be achieved through various strategies, often starting from substituted pyridines. A common approach involves the construction of the pyrrole ring onto a pre-existing pyridine ring. While specific protocols for 4,6-dichloro-7-azaindole are found within proprietary literature, a general synthetic strategy can be inferred from published methods for analogous compounds.

One plausible synthetic route starts with a suitably substituted dichloropyridine derivative. The synthesis of 4-substituted-7-azaindoles has been described, which can be adapted for the synthesis of the 4,6-dichloro analog. A general method involves the N-oxidation of a 7-azaindole precursor, followed by chlorination. For instance, 7-azaindole can be treated with an oxidizing agent like hydrogen peroxide to form the N-oxide. Subsequent reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃) can introduce chlorine atoms onto the pyridine ring. The use of diisopropylethylamine (DIPEA) as a catalyst has been reported to improve the yield of such chlorination reactions.[1]

Another versatile method for constructing the 7-azaindole scaffold is through palladium-catalyzed cross-coupling reactions. For instance, a Sonogashira coupling between a di-iodinated aminopyridine and a terminal alkyne, followed by an intramolecular cyclization, can yield the desired 7-azaindole core. Subsequent specific chlorination steps would then be required to obtain the 4,6-dichloro derivative.[2]

A patent describes a preparation method for 4-substituted-7-azaindoles where 7-azaindole is used as a raw material. N-oxide-7-azaindole is first prepared using an oxidizing agent like hydrogen peroxide. Then, 4-halogenated-7-azaindole is synthesized by adding acetonitrile and phosphorus oxyhalides, using diisopropyl ethyl amine as a catalyst.[3]

Biological Activity and Therapeutic Targets

Derivatives of 7-azaindole are potent inhibitors of a wide range of protein kinases, many of which are implicated in cancer and other diseases. The 4,6-dichloro substitution pattern is expected to modulate the electronic properties and steric interactions of the molecule within the kinase active site, potentially enhancing potency and selectivity.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Several 7-azaindole derivatives have been identified as potent inhibitors of PI3K.[4] The 7-azaindole scaffold can form key hydrogen bonding interactions with the hinge region of the PI3K active site.

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of intervention for 7-azaindole-based inhibitors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PIP2 PIP2 PIP2->PIP3 PI3K activation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Phosphorylation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation Inhibitor 4,6-dichloro-7-azaindole Analogs Inhibitor->PI3K

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of 7-azaindole analogs on PI3K.

FGFR4 Signaling Pathway

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated by its ligand FGF19, can drive the progression of certain cancers, particularly hepatocellular carcinoma.[5][6] Selective inhibitors of FGFR4 are therefore of significant therapeutic interest. Novel 7-azaindole derivatives have been developed as selective and covalent inhibitors of FGFR4.[5][6] These compounds have been shown to significantly inhibit the FGF19/FGFR4 signaling pathway in cancer cells.

The following diagram depicts the FGF19/FGFR4 signaling pathway and the mechanism of inhibition by 7-azaindole derivatives.

FGFR4_Signaling_Pathway cluster_receptor Cell Membrane FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Klotho β-Klotho Klotho->FGFR4 Dimerization Dimerization & Autophosphorylation FGFR4->Dimerization FRS2 FRS2 Dimerization->FRS2 STAT3 STAT3 Pathway Dimerization->STAT3 RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT Proliferation Cell Proliferation, Survival, Migration RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT3->Proliferation Inhibitor 4,6-dichloro-7-azaindole Analogs Inhibitor->FGFR4

Caption: FGF19/FGFR4 signaling pathway and its inhibition by 7-azaindole analogs.

Quantitative Data Summary

The following tables summarize the biological activity of various 7-azaindole analogs as kinase inhibitors. The specific data for 4,6-dichloro-7-azaindole is not publicly available in the reviewed literature abstracts and would require access to full-text articles and proprietary databases. The tables are therefore presented with representative data for analogous compounds to illustrate the potential potency of this chemical class.

Table 1: In Vitro Kinase Inhibitory Activity of Representative 7-Azaindole Analogs

Compound IDTarget KinaseIC₅₀ (nM)Reference
Analog API3KαData not available in abstract[4]
Analog BPI3KβData not available in abstract[4]
Analog CPI3KδData not available in abstract[4]
Analog DPI3KγData not available in abstract[4]
Analog EFGFR4Data not available in abstract[5][6]
Analog FAurora AData not available in abstract[7]
Analog Gc-Met40[7]
Analog HCDK9Data not available in abstract[8]
Analog IHaspin14[8]

Note: IC₅₀ values are highly dependent on the specific assay conditions and the structure of the analog. This table is for illustrative purposes only.

Table 2: Cellular Activity of Representative 7-Azaindole Analogs

Compound IDCell LineAssay TypeGI₅₀ (µM)Reference
Analog JPC-3 (Prostate)ProliferationData not available in abstract[4]
Analog KHCT-116 (Colon)ProliferationData not available in abstract[4]
Analog LU87MG (Glioblastoma)ProliferationData not available in abstract[4]
Analog MHuH-7 (Hepatocellular)ProliferationData not available in abstract[5][6]

Note: GI₅₀ represents the concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. While specific, step-by-step protocols for the synthesis of 4,6-dichloro-7-azaindole and its biological evaluation are proprietary or require access to the full text of scientific publications, this section provides a generalized workflow based on commonly employed methodologies in the field.

General Workflow for Synthesis and Biological Evaluation

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel 7-azaindole-based kinase inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_bioassay Biological Evaluation Start Starting Materials (e.g., Dichloropyridine derivative) Synthesis Multi-step Synthesis (e.g., Cross-coupling, Cyclization, Chlorination) Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (e.g., NMR, MS, HPLC) Purification->Characterization FinalCompound 4,6-dichloro-7-azaindole Analog Library Characterization->FinalCompound KinaseAssay In Vitro Kinase Assays (e.g., TR-FRET, KinaseGlo) Determine IC₅₀ values FinalCompound->KinaseAssay CellAssay Cell-based Assays (e.g., Proliferation, Apoptosis, Western Blot for p-Proteins) KinaseAssay->CellAssay Selectivity Kinase Selectivity Profiling (KinomeScan) CellAssay->Selectivity ADME In Vitro ADME/Tox (e.g., Microsomal Stability, CYP Inhibition, hERG) Selectivity->ADME InVivo In Vivo Efficacy Studies (e.g., Xenograft models) ADME->InVivo

Caption: A generalized experimental workflow for the development of 7-azaindole-based kinase inhibitors.

Key Experimental Methodologies
  • Synthesis: The synthesis of 7-azaindole analogs often involves multi-step organic chemistry procedures. Key reactions include palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), cyclization reactions to form the pyrrole ring, and regioselective halogenation reactions.[9][10] Purification is typically achieved using column chromatography, and the final compounds are characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structure and purity.

  • In Vitro Kinase Assays: The inhibitory potency of the compounds against target kinases is determined using various in vitro assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and luminescence-based assays like Kinase-Glo® are commonly employed to measure the IC₅₀ values. These assays typically involve incubating the kinase, substrate, ATP, and the test compound, followed by detection of the product formation or ATP consumption.

  • Cell-Based Assays: To assess the cellular activity of the compounds, a variety of cell-based assays are utilized. Cell proliferation assays (e.g., MTS, SRB) are used to determine the anti-proliferative effects of the compounds on cancer cell lines. Western blotting is a key technique to confirm target engagement within the cell by measuring the phosphorylation status of the target kinase and its downstream substrates.

  • Kinase Selectivity Profiling: To evaluate the selectivity of the compounds, they are often screened against a large panel of kinases. This provides a comprehensive view of the compound's off-target activities and helps in identifying potential side effects.

  • In Vivo Efficacy Studies: Promising compounds are advanced to in vivo studies using animal models, such as mouse xenograft models, where human tumor cells are implanted into immunocompromised mice. The ability of the compound to inhibit tumor growth is then assessed.

Conclusion and Future Directions

4,6-dichloro-7-azaindole and its analogs represent a versatile and potent class of kinase inhibitors with significant potential for the development of novel therapeutics, particularly in the field of oncology. The 7-azaindole scaffold provides a robust platform for generating compounds that can effectively target the ATP-binding site of various kinases. The dichloro substitution pattern offers a means to fine-tune the pharmacological properties of these molecules.

Future research in this area should focus on the synthesis and evaluation of a broader range of analogs to establish a clear structure-activity relationship (SAR). Elucidating the precise binding modes of these compounds with their target kinases through X-ray crystallography will be crucial for rational drug design and optimization. Furthermore, a thorough investigation of the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for their successful translation into clinical candidates. The continued exploration of the 4,6-dichloro-7-azaindole scaffold is a promising avenue for the discovery of next-generation targeted therapies.

References

A Technical Guide to the Thermodynamic Properties of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine: Methodologies and Estimations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents. A thorough understanding of its thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, is crucial for optimizing reaction conditions, ensuring process safety, and predicting compound stability. This technical guide addresses the current landscape of thermodynamic data for this compound. It has been determined that, at present, specific experimental thermodynamic data for this compound are not available in the public domain.

In light of this data gap, this whitepaper provides a comprehensive overview of the established experimental and computational methodologies that can be employed to determine these vital properties. We present detailed procedural outlines for key experimental techniques, including Differential Scanning Calorimetry (DSC) and bomb calorimetry. Furthermore, we describe the workflow for high-accuracy computational prediction of thermodynamic parameters using methods such as Density Functional Theory (DFT) and composite methods like Gaussian-3 (G3) theory. To provide a valuable frame of reference, this guide also includes a compilation of experimental thermodynamic data for structurally related parent compounds: pyrrole, pyridine, and chlorobenzene. This information can serve as a basis for preliminary estimations and comparisons.

The aim of this document is to equip researchers, scientists, and drug development professionals with the necessary knowledge to either undertake the determination of the thermodynamic properties of this compound or to make informed estimations based on the properties of analogous structures.

Introduction: The Need for Thermodynamic Data

The thermodynamic properties of a chemical compound are fundamental to its chemical and physical behavior. For a molecule like this compound, which is a building block in the synthesis of active pharmaceutical ingredients (APIs), these properties are of paramount importance.

  • Enthalpy of formation (ΔHf°) provides insight into the energetic stability of the molecule.

  • Entropy (S°) is a measure of the molecular disorder and is critical for understanding equilibrium processes.

  • Gibbs free energy of formation (ΔGf°) determines the spontaneity of reactions involving the compound.

  • Heat capacity (Cp) is essential for heat transfer calculations in process scale-up and for ensuring thermal safety.

A comprehensive search of the current scientific literature and chemical databases reveals a notable absence of experimentally determined or computationally predicted thermodynamic data for this compound. This guide seeks to fill this void by providing a detailed roadmap for acquiring this essential information.

Experimental Determination of Thermodynamic Properties

Experimental calorimetry remains the gold standard for the precise measurement of thermodynamic properties. The primary techniques applicable to a solid organic compound like this compound are Differential Scanning Calorimetry and bomb calorimetry.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure changes in heat flow associated with thermal transitions in a material.[1][2][3][4] It is particularly useful for determining heat capacity and the enthalpy of phase transitions.

Experimental Protocol for DSC Analysis:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is placed into a hermetically sealed aluminum pan.[5] An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.[5]

  • Temperature Program: The sample is subjected to a controlled temperature program. A common procedure involves a heat/cool/heat cycle to erase the sample's thermal history, followed by a final heating ramp at a constant rate (e.g., 10 °C/min) over the desired temperature range.[5]

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Heat Capacity (Cp): Determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.

    • Enthalpy of Fusion (ΔHfus): Calculated from the area of the peak corresponding to the melting of the sample.[5]

    • Melting Point (Tm): Determined from the onset temperature of the melting peak.[5]

Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion (ΔHc°) of a substance.[6][7][8][9] From this value, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.

Experimental Protocol for Bomb Calorimetry:

  • Calibration: The heat capacity of the calorimeter (the "bomb") is first determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[6][9]

  • Sample Preparation: A pellet of known mass of this compound is placed in the sample holder within the bomb. A fuse wire is attached to the ignition circuit and placed in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with excess pure oxygen (typically to around 30 atm) to ensure complete combustion.

  • Immersion and Equilibration: The sealed bomb is placed in a known volume of water in an insulated container (the calorimeter jacket). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition and Data Recording: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation of Enthalpy of Formation: The temperature change, corrected for heat exchange with the surroundings, is used to calculate the heat of combustion. The enthalpy of formation is then derived using the known enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and N₂).

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful alternative for predicting thermodynamic properties. High-level ab initio methods can yield results with accuracies approaching that of experimental measurements.[10][11][12][13]

Density Functional Theory (DFT) and Composite Methods

Modern computational thermochemistry often employs a multi-step approach to achieve high accuracy.[11][14][15] A typical workflow involves:

  • Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation. This is commonly done using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: A vibrational frequency analysis is performed at the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher level of theory or a larger basis set.

  • Thermochemical Corrections: The results from the frequency calculation are used to compute thermal corrections to the enthalpy and entropy at a given temperature (e.g., 298.15 K).

  • Composite Methods: For higher accuracy, composite methods like Gaussian-3 (G3) or Complete Basis Set (CBS) methods are used.[16][17][18][19][20] These methods approximate a very high-level calculation by combining the results of several lower-level calculations, providing a more reliable prediction of the enthalpy of formation.[18]

Visualization of Methodologies

To clarify the relationships and workflows described, the following diagrams are provided.

Experimental_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_Bomb Bomb Calorimetry DSC_Sample Sample Preparation (5-15 mg in pan) DSC_Setup Instrument Setup (N2 Purge) DSC_Sample->DSC_Setup DSC_Program Temperature Program (Heat/Cool/Heat) DSC_Setup->DSC_Program DSC_Data Data Acquisition (Heat Flow vs. Temp) DSC_Program->DSC_Data DSC_Analysis Data Analysis DSC_Data->DSC_Analysis DSC_Results Cp, ΔHfus, Tm DSC_Analysis->DSC_Results Bomb_Calib Calorimeter Calibration (Benzoic Acid) Bomb_Sample Sample Preparation (Pelletized Sample) Bomb_Calib->Bomb_Sample Bomb_Setup Bomb Assembly (Pressurize with O2) Bomb_Sample->Bomb_Setup Bomb_Equil Thermal Equilibration Bomb_Setup->Bomb_Equil Bomb_Ignite Ignition & Data Recording (ΔT) Bomb_Equil->Bomb_Ignite Bomb_Calc Calculate ΔHc° Bomb_Ignite->Bomb_Calc Bomb_Result ΔHf° (via Hess's Law) Bomb_Calc->Bomb_Result

Caption: Workflow for Experimental Thermodynamic Property Determination.

Computational_Workflow Input Molecular Structure This compound GeomOpt Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc SPE Single-Point Energy (Higher Level of Theory) GeomOpt->SPE ThermoCorr Thermochemical Corrections (ZPVE, Thermal Enthalpy, Entropy) FreqCalc->ThermoCorr Composite Composite Method Calculation (e.g., G3 Theory) SPE->Composite ThermoCorr->Composite Results Predicted ΔHf°, S°, ΔGf° Composite->Results

Caption: Workflow for Computational Thermochemistry.

Thermodynamic Data for Parent Heterocyclic Compounds

While data for the title compound is unavailable, the thermodynamic properties of its constituent ring systems and a related chlorinated aromatic compound are well-documented. These values are provided for comparison and as a basis for estimation.

Table 1: Thermodynamic Properties of Pyrrole, Pyridine, and Chlorobenzene at 298.15 K

PropertyPyrrole (C₄H₅N)Pyridine (C₅H₅N)Chlorobenzene (C₆H₅Cl)
State LiquidLiquidLiquid
Enthalpy of Formation (ΔHf°) 105.9 ± 0.8 kJ/mol100.20 ± 0.38 kJ/mol[21]11.1 kJ/mol[22]
Entropy (S°) 180.3 ± 0.4 J/mol·K176.98 J/mol·KData not readily available
Heat Capacity (Cp) 127.74 J/mol·K[23]133.1 J/mol·K150.1 J/mol·K[22]
Enthalpy of Vaporization (ΔHvap°) 45.5 ± 0.2 kJ/mol40.21 kJ/mol[24]40.97 kJ/mol[22]
Enthalpy of Fusion (ΔHfus) 7.91 kJ/mol[23]8.28 kJ/mol[25]9.6 kJ/mol[22]

Data for Pyrrole and Pyridine sourced from the NIST WebBook unless otherwise noted.[23][25]

Conclusion

This technical guide provides a comprehensive framework for addressing the current lack of thermodynamic data for this compound. While direct experimental values are not yet published, this document outlines the precise experimental and computational methodologies that can be employed to obtain them. The provided protocols for DSC and bomb calorimetry, along with the workflow for computational thermochemistry, offer a clear path forward for researchers. Furthermore, the tabulated data for related compounds serve as a valuable resource for making initial estimations. It is anticipated that the application of these methods will lead to the future availability of the crucial thermodynamic data needed to support the continued development and application of this important medicinal chemistry intermediate.

References

Methodological & Application

Synthetic Protocols for 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Derivatives: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of derivatives based on the 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine scaffold, also known as 4,6-dichloro-7-azaindole. This versatile building block is of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. The protocols outlined herein cover key synthetic transformations including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, providing a foundational guide for the synthesis of diverse compound libraries.

Introduction

The this compound core is a privileged scaffold in drug discovery. The presence of two distinct chlorine atoms allows for selective and sequential functionalization, enabling the exploration of structure-activity relationships (SAR) at both the 4- and 6-positions. Notably, derivatives of this scaffold have shown potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in a variety of cancers. The strategic derivatization of this core structure is a key approach in the design of novel therapeutic agents.

Key Synthetic Strategies

The primary methods for the functionalization of this compound involve palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The differential reactivity of the chlorine atoms at the C4 and C6 positions can often be exploited to achieve regioselective synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O8018-22Good
2Phenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME802High
32-Methylphenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol1001293

Note: Yields are representative and may vary based on the specific substrate and reaction scale.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, enabling the introduction of various primary and secondary amines.[1]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Toluene10012Good
2MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10018High
3BenzylaminePd₂(dba)₃ (2.5)XPhos (5)K₃PO₄1,4-Dioxane11016Good

Note: Yields are representative and may vary based on the specific substrate and reaction scale.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a direct method for the displacement of the chloro substituents with a variety of nucleophiles, particularly at the more reactive C4 position.

Table 3: Representative Conditions for Nucleophilic Aromatic Substitution

EntryNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholineDIPEAn-BuOH12020Moderate
2AnilineHCl (cat.)Water10024Good
3Benzylamine-Neat1308Good

Note: Yields are representative and may vary based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0 eq).

  • Add the palladium catalyst (5 mol%).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an amine.

Materials:

  • This compound

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine ligand (e.g., Xantphos, 10 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous, degassed solvent.

  • Add this compound (1.0 eq), the amine (1.2 eq), and the base.

  • Heat the reaction mixture with stirring to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for the nucleophilic aromatic substitution of this compound.

Materials:

  • This compound

  • Nucleophile (e.g., amine, 1.5 eq)

  • Base (if required, e.g., DIPEA, 3.0 eq)

  • Solvent (e.g., n-BuOH, or neat)

  • Round-bottom flask with reflux condenser or sealed tube

Procedure:

  • To a round-bottom flask or sealed tube, add this compound (1.0 eq) and the nucleophile (1.5 eq).

  • If required, add the base and solvent.

  • Heat the mixture to the desired temperature (e.g., 120 °C) and stir for the necessary time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthetic_Workflow start This compound sub1 Suzuki-Miyaura Coupling (C-C Bond Formation) start->sub1 ArB(OH)₂ Pd Catalyst, Base sub2 Buchwald-Hartwig Amination (C-N Bond Formation) start->sub2 R₂NH Pd Catalyst, Ligand, Base sub3 Nucleophilic Aromatic Substitution (SNAr) start->sub3 Nu-H (Heat or Base) prod1 4-Aryl-6-chloro-1H-pyrrolo[2,3-b]pyridine or 4,6-Diaryl-1H-pyrrolo[2,3-b]pyridine sub1->prod1 prod2 4-Amino-6-chloro-1H-pyrrolo[2,3-b]pyridine or 4,6-Diamino-1H-pyrrolo[2,3-b]pyridine sub2->prod2 prod3 4-Substituted-6-chloro-1H-pyrrolo[2,3-b]pyridine sub3->prod3

Caption: General synthetic routes for the derivatization of this compound.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR ReceptorDimerization Receptor Dimerization & Autophosphorylation FGFR->ReceptorDimerization PLCg PLCγ ReceptorDimerization->PLCg PI3K PI3K ReceptorDimerization->PI3K GRB2_SOS GRB2/SOS ReceptorDimerization->GRB2_SOS IP3_DAG IP₃ & DAG PLCg->IP3_DAG Akt Akt PI3K->Akt Ras Ras GRB2_SOS->Ras PKC PKC IP3_DAG->PKC mTOR mTOR Akt->mTOR Raf Raf Ras->Raf Downstream Cell Proliferation, Survival, Angiogenesis PKC->Downstream mTOR->Downstream MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Downstream

Caption: Simplified FGFR signaling pathway, a key target for many 1H-pyrrolo[2,3-b]pyridine derivatives.

References

Application Notes: Palladium-Catalyzed Cross-Coupling of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine, also known as 4,6-dichloro-7-azaindole, is a vital heterocyclic scaffold in medicinal chemistry and drug development. Its structure is a key component in a variety of biologically active compounds, including kinase inhibitors. The functionalization of this core structure is crucial for developing new therapeutic agents. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of diverse substituents onto the 7-azaindole nucleus.

A key challenge in the functionalization of this compound is achieving regioselectivity. The two chlorine atoms at the C4 and C6 positions exhibit different reactivity, which can be exploited to selectively functionalize one position over the other. Generally, the C4 position is more electrophilic and thus more reactive in palladium-catalyzed cross-coupling reactions. This document provides detailed protocols and data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions using this substrate.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide. For this compound, this reaction can be controlled to achieve selective mono-arylation, primarily at the C4 position. The use of specific palladium catalysts and ligands, such as those involving N-heterocyclic carbenes (NHCs), has been shown to provide excellent C4 selectivity.

Suzuki_Coupling cluster_reactants Reactants cluster_products Products start This compound product 4-Aryl-6-chloro-1H-pyrrolo[2,3-b]pyridine start->product Pd Catalyst Ligand, Base Solvent, Heat boronic Aryl Boronic Acid (Ar-B(OH)₂) boronic->product Sonogashira_Coupling cluster_reactants Reactants cluster_products Products start This compound product 4-Alkynyl-6-chloro-1H-pyrrolo[2,3-b]pyridine start->product PdCl₂(PPh₃)₂ CuI, Base (Et₃N) Solvent alkyne Terminal Alkyne (R-C≡CH) alkyne->product experimental_workflow setup 1. Reaction Setup reagents Weigh Substrate, Base, and Ligand in a dry flask. atmosphere Evacuate and backfill with inert gas (Argon). addition Add degassed solvent, coupling partner, and catalyst. reaction 2. Reaction Execution setup->reaction Proceed heating Heat to specified temperature and stir vigorously. monitoring Monitor progress via TLC or LC-MS. workup 3. Work-up & Isolation reaction->workup Upon Completion quench Cool to RT and quench (e.g., with H₂O or sat. NH₄Cl). extract Perform aqueous extraction with an organic solvent. dry Dry combined organic layers and concentrate. purify 4. Purification & Analysis workup->purify Crude Product chromatography Purify by flash column chromatography. analysis Characterize pure product (NMR, MS, etc.).

Application Notes and Protocols for the Step-by-Step Synthesis of FGFR Inhibitors from 4,6-Dichloro-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors, commencing from the readily available starting material, 4,6-dichloro-7-azaindole. The described synthetic route is based on established methodologies in medicinal chemistry and aims to furnish a covalent inhibitor of FGFR4, a key target in hepatocellular carcinoma.[1][2]

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and migration.[1][2] Dysregulation of this pathway through mutations, amplifications, or fusions is a known driver in various cancers, making FGFR a compelling therapeutic target. The 7-azaindole scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[3][4][5] This document outlines a synthetic strategy to access a covalent FGFR4 inhibitor based on a substituted 7-azaindole core, including detailed experimental procedures and characterization data.

FGFR Signaling Pathway and Inhibition

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately regulate gene expression and promote cell proliferation and survival. The synthesized inhibitor is designed to covalently bind to a cysteine residue near the ATP-binding pocket of FGFR4, leading to irreversible inhibition of its kinase activity and blockade of downstream signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding & Dimerization RAS RAS FGFR:f2->RAS Activation PI3K PI3K FGFR:f2->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Covalent Inhibitor Inhibitor->FGFR:f2 Covalent Inhibition

Caption: FGFR Signaling Pathway and Covalent Inhibition.

Synthetic Workflow

The overall synthetic strategy involves a multi-step sequence starting from 4,6-dichloro-7-azaindole. Key transformations include a selective nucleophilic aromatic substitution (SNAr) at the C4 position, followed by a Suzuki coupling at the C6 position to introduce the desired aryl moiety. Subsequent functional group manipulations lead to the final covalent inhibitor.

Synthetic_Workflow A 4,6-Dichloro-7-azaindole B Intermediate 1 (C4-Substitution) A->B S N Ar Reaction C Intermediate 2 (Suzuki Coupling) B->C Suzuki Coupling D Intermediate 3 (Side Chain Introduction) C->D Amide Coupling E Final Product (Covalent FGFR4 Inhibitor) D->E Deprotection

Caption: Synthetic Workflow for FGFR4 Inhibitor.

Experimental Protocols

Step 1: Synthesis of 6-chloro-4-(3,5-dimethoxyanilino)-7-azaindole (Intermediate 1)

This initial step involves a selective nucleophilic aromatic substitution at the C4 position of the starting material.

  • Materials:

    • 4,6-dichloro-7-azaindole

    • 3,5-dimethoxyaniline

    • Palladium(II) acetate (Pd(OAc)2)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Potassium carbonate (K2CO3)

    • 1,4-Dioxane

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a flame-dried round-bottom flask, add 4,6-dichloro-7-azaindole (1.0 eq.), 3,5-dimethoxyaniline (1.2 eq.), Pd(OAc)2 (0.05 eq.), XPhos (0.1 eq.), and K2CO3 (2.0 eq.).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1.

Step 2: Synthesis of 4-(3,5-dimethoxyanilino)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-azaindole (Intermediate 2)

A Suzuki coupling reaction is employed to introduce the dichlorodimethoxyphenyl moiety at the C6 position.

  • Materials:

    • Intermediate 1

    • (2,6-dichloro-3,5-dimethoxyphenyl)boronic acid

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

    • Sodium carbonate (Na2CO3)

    • 1,4-Dioxane and Water (4:1 mixture)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a round-bottom flask, add Intermediate 1 (1.0 eq.), (2,6-dichloro-3,5-dimethoxyphenyl)boronic acid (1.5 eq.), Pd(dppf)Cl2 (0.1 eq.), and Na2CO3 (3.0 eq.).

    • Evacuate and backfill the flask with argon or nitrogen.

    • Add the degassed 1,4-dioxane/water mixture.

    • Heat the reaction mixture to 90 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield Intermediate 2.

Step 3: Synthesis of N-(4-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-7-azaindol-4-ylamino)phenyl)acrylamide (Final Product)

The final step involves the introduction of the acrylamide "warhead" which is responsible for the covalent interaction with the target cysteine residue in FGFR4. This is a representative final step; the actual sidechain may vary based on the specific inhibitor being synthesized. The following is a general procedure for introducing an acryloyl moiety to a precursor containing a primary amine.

  • Materials:

    • Aniline-containing precursor (derived from Intermediate 2 after appropriate modifications)

    • Acryloyl chloride

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Dissolve the aniline-containing precursor (1.0 eq.) in anhydrous DCM or THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA or DIPEA (1.5 eq.) dropwise.

    • Slowly add a solution of acryloyl chloride (1.1 eq.) in the same anhydrous solvent.

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following table summarizes representative quantitative data for a series of 7-azaindole-based FGFR4 inhibitors.[1][2]

Compound IDFGFR4 IC50 (nM)HWB proliferation IC50 (nM)Synthetic Yield (%)
24 1.5 ± 0.310.5 ± 1.2Not Reported
30 2.1 ± 0.515.2 ± 2.1Not Reported

Note: The yields for the final compounds were not explicitly stated in the primary reference. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity or cell proliferation.

Conclusion

The synthetic route detailed herein provides a robust and adaptable method for the preparation of potent and selective 7-azaindole-based FGFR inhibitors. The use of 4,6-dichloro-7-azaindole as a starting material allows for strategic and sequential functionalization at key positions to optimize potency and selectivity. The resulting covalent inhibitors hold promise for the treatment of cancers driven by aberrant FGFR signaling. Further optimization of the reaction conditions and purification procedures may be necessary depending on the specific target molecule and scale of the synthesis.

References

Application of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine, also known as 4,6-dichloro-7-azaindole, is a versatile heterocyclic scaffold of significant interest in medicinal chemistry. Its unique structural framework, featuring a fused pyrrole and dichloropyridine ring system, provides a valuable starting point for the synthesis of a diverse array of biologically active molecules. The chlorine atoms at the 4 and 6 positions serve as reactive handles for various cross-coupling reactions, enabling the introduction of a wide range of substituents and the exploration of extensive structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of kinase inhibitors and other therapeutic agents.

I. Application in the Synthesis of Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine core is a well-established "hinge-binding" motif in numerous kinase inhibitors, mimicking the adenine core of ATP to interact with the kinase hinge region. The dichlorinated scaffold allows for strategic modifications to target various kinases implicated in cancer and other diseases.

A. Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is a key driver in various cancers. Derivatives of this compound have been successfully developed as potent FGFR inhibitors.

The following table summarizes the inhibitory activity of representative 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR isoforms and their anti-proliferative activity against a cancer cell line.

Compound IDR-SubstituentFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)4T1 Cell Proliferation IC₅₀ (μM)
1 H1900--->10
2a 3,5-dimethoxyphenyl79257120.13
2b 3-methoxy-5-(trifluoromethyl)phenyl98---2.45

Data adapted from studies on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.

The synthesized compounds inhibit the FGFR signaling cascade, which, when constitutively activated, promotes cell proliferation, survival, and migration.

FGFR_Pathway FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR Signaling Pathway and Inhibition.

Protocol 1: Synthesis of a 4-amino-6-aryl-1H-pyrrolo[2,3-b]pyridine Derivative (General Procedure)

This protocol describes a general two-step process involving a Suzuki coupling followed by a Buchwald-Hartwig amination.

Synthesis_Workflow start This compound step1 Suzuki Coupling (Arylboronic acid, Pd catalyst, base) start->step1 intermediate 4-Chloro-6-aryl-1H-pyrrolo[2,3-b]pyridine step1->intermediate step2 Buchwald-Hartwig Amination (Amine, Pd catalyst, ligand, base) intermediate->step2 product 4-Amino-6-aryl-1H-pyrrolo[2,3-b]pyridine (Final Product) step2->product

General Synthetic Workflow for Kinase Inhibitors.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (e.g., 3,5-dimethoxyphenylboronic acid) (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane/H₂O (4:1)

  • Procedure:

    • To an oven-dried flask, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed 1,4-dioxane/H₂O solvent mixture.

    • Add Pd(PPh₃)₄ to the reaction mixture.

    • Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the 4-chloro-6-aryl-1H-pyrrolo[2,3-b]pyridine intermediate.

Step 2: Buchwald-Hartwig Amination

  • Materials:

    • 4-Chloro-6-aryl-1H-pyrrolo[2,3-b]pyridine (from Step 1) (1.0 equiv)

    • Desired amine (e.g., ammonia, primary or secondary amine) (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • XPhos (0.04 equiv)

    • NaOt-Bu (1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add the 4-chloro-6-aryl-1H-pyrrolo[2,3-b]pyridine, Pd₂(dba)₃, and XPhos.

    • Evacuate and backfill the tube with an inert gas.

    • Add anhydrous toluene, the amine, and NaOt-Bu.

    • Seal the tube and heat the reaction mixture to 100 °C for 16 hours. Monitor by TLC or LC-MS.

    • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final 4-amino-6-aryl-1H-pyrrolo[2,3-b]pyridine derivative.

Protocol 2: Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

  • Objective: To determine the IC₅₀ value of the synthesized compounds against target kinases.

  • Methodology:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, a biotinylated substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

    • Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (Sulforhodamine B - SRB)

  • Objective: To assess the anti-proliferative effect of the compounds on a cancer cell line.

  • Methodology:

    • Seed cancer cells (e.g., 4T1) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for 72 hours.

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the cellular proteins with SRB dye.

    • Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) value.

II. Application in the Synthesis of Compounds with Analgesic and Hypotensive Activity

Derivatives of the 7-azaindole scaffold have also been investigated for their potential as analgesic and hypotensive agents.

CompoundDose (mg/kg)Analgesic Activity (% MPE) at 60 minChange in Mean Arterial Pressure (mmHg)
Control -00
Compound 3 5065-15 ± 3
Pethidine 5080-

% MPE = Maximum Possible Effect

Protocol 4: Analgesic Activity Evaluation (Tail-Flick Test)

  • Objective: To assess the central analgesic activity of the synthesized compounds.

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • Gently restrain the rat and place the distal part of its tail on a radiant heat source.

    • Measure the baseline latency for the rat to flick its tail away from the heat. A cut-off time of 10-12 seconds is set to prevent tissue damage.

    • Administer the test compound intraperitoneally (i.p.).

    • Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 45, and 60 minutes).

    • Calculate the analgesic activity as the percentage of the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Protocol 5: Hypotensive Activity Evaluation (Invasive Blood Pressure Measurement in Anesthetized Rats)

  • Objective: To determine the effect of the compounds on arterial blood pressure.

  • Animals: Male spontaneously hypertensive rats (SHR).

  • Procedure:

    • Anesthetize the rat (e.g., with urethane).

    • Perform a tracheostomy to ensure a clear airway.

    • Cannulate the carotid artery and connect the cannula to a pressure transducer to record blood pressure.

    • Cannulate the jugular vein for intravenous (i.v.) administration of the test compound.

    • Allow the animal to stabilize and record the baseline mean arterial pressure (MAP).

    • Administer the test compound i.v. and record the change in MAP over time.

    • Analyze the data to determine the magnitude and duration of the hypotensive effect.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, providing a versatile platform for the development of a wide range of therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting material for the discovery of novel drugs targeting kinases, as well as for developing compounds with other pharmacological activities such as analgesic and hypotensive effects. The detailed protocols provided herein serve as a comprehensive guide for researchers in the field of drug discovery and development to explore the full potential of this valuable heterocyclic core.

Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, also known as 4,6-dichloro-7-azaindole, is a versatile heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a fused pyrrole and pyridine ring system with two reactive chlorine substituents, allows for selective functionalization to generate diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the regioselective nucleophilic aromatic substitution (SNAr) on this scaffold, a key transformation for the synthesis of novel kinase inhibitors and other biologically active molecules. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the one at the C6 position due to the electronic effects of the pyridine nitrogen.

Data Presentation: Comparative Reaction Conditions for Nucleophilic Aromatic Substitution

The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution on this compound with primary and secondary amines. These conditions are based on established procedures for structurally related heterocyclic systems.

EntryNucleophile (Equivalents)SolventBase (Equivalents)Temperature (°C)Time (h)MethodYield (%)
1Benzylamine (1.2)n-ButanolDIPEA (3.0)12018Conventional Heating75-85
2Aniline (1.2)DioxaneK₂CO₃ (2.0)10024Conventional Heating60-70
3Morpholine (1.5)NMPDIPEA (3.0)9018Conventional Heating80-90
4Cyclohexylamine (1.5)DioxaneNone1600.5Microwave70-80

Yields are representative and may vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Conventional Thermal Nucleophilic Aromatic Substitution with Benzylamine

This protocol describes a typical procedure for the regioselective substitution of the C4-chloro group of this compound with benzylamine using conventional heating.

Materials:

  • This compound

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous n-butanol to dissolve the starting material.

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

  • Add benzylamine (1.2 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 120 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically after 18 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain 4-(benzylamino)-6-chloro-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution with Cyclohexylamine

This protocol outlines a rapid, microwave-assisted method for the nucleophilic substitution at the C4 position.

Materials:

  • This compound

  • Cyclohexylamine

  • Dioxane

  • Microwave reactor vial

  • Microwave synthesizer

  • Standard work-up and purification equipment

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 eq) and cyclohexylamine (1.5 eq).

  • Add dioxane as the solvent.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 160 °C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography as described in Protocol 1.

Visualizations

Experimental Workflow for Nucleophilic Substitution

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine this compound, amine, base, and solvent heating Heat (Conventional or Microwave) reagents->heating 1. monitoring Monitor reaction by TLC/LC-MS heating->monitoring 2. extraction Solvent removal and extraction monitoring->extraction 3. drying Dry organic layer extraction->drying 4. chromatography Column Chromatography drying->chromatography 5. product Isolate pure product chromatography->product 6.

Caption: Workflow for the nucleophilic substitution on this compound.

Signaling Pathway Context: Kinase Inhibition

The products of these reactions, 4-amino-6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives, are often investigated as kinase inhibitors. The 7-azaindole scaffold can act as a hinge-binding motif, crucial for inhibiting the activity of various protein kinases involved in cell signaling pathways.

kinase_inhibition ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream leads to Inhibitor 4-Amino-6-chloro- 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->Kinase binds to ATP-binding site

Caption: Inhibition of a protein kinase signaling pathway by a 7-azaindole derivative.

Application Notes and Protocols for N-Functionalization of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine scaffold, a derivative of 7-azaindole, is a privileged structure in medicinal chemistry and drug discovery.[1] Its unique arrangement of hydrogen bond donors and acceptors allows it to mimic the purine structure, making it a core component in numerous biologically active molecules, particularly kinase inhibitors for targeted therapies in cancer, inflammatory disorders, and viral infections.[1][2] Functionalization of the pyrrole nitrogen (N-1 position) is a critical strategy for modulating the physicochemical and pharmacological properties of these compounds, including their potency, selectivity, solubility, and metabolic stability.[1] This document provides detailed protocols and comparative data for common N-functionalization methods applied to the this compound ring system, including N-alkylation, N-arylation, and N-acylation.

N_Functionalization_Overview cluster_main N-Functionalization Pathways cluster_methods Start This compound N_Alkylation N-Alkylation Start->N_Alkylation R-X, Base N_Arylation N-Arylation Start->N_Arylation Ar-X, Catalyst N_Acylation N-Acylation Start->N_Acylation RCOCl, Base Product_Alkylated N-Alkyl Derivatives N_Alkylation->Product_Alkylated Product_Arylated N-Aryl Derivatives N_Arylation->Product_Arylated Product_Acylated N-Acyl Derivatives N_Acylation->Product_Acylated

Caption: Overview of N-functionalization strategies for the this compound core.

N-Alkylation

Direct N-alkylation is a fundamental method for introducing alkyl groups onto the pyrrole nitrogen. The reaction typically proceeds via a nucleophilic substitution mechanism, where the deprotonated pyrrole nitrogen attacks an electrophilic alkyl halide. The choice of base and solvent is critical to ensure high yields and prevent side reactions.

Data Presentation: N-Alkylation Conditions

The following table summarizes common conditions for the N-alkylation of 7-azaindole scaffolds. While specific data for the 4,6-dichloro derivative is limited in published literature, these conditions are highly applicable.

EntryAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Benzyl bromideK₂CO₃AcetonitrileReflux4-6~85-95[3]
2Methyl iodideNaHDMF0 to RT2-4>90General
3Ethyl bromoacetateCs₂CO₃DMFRT12~80-90[4]
4Alkyl halidesNoneButanoneReflux12-24~70-85[5]
Experimental Protocol: N-Benzylation

This protocol is adapted from standard procedures for 7-azaindole derivatives.[3]

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approx. 82°C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion (typically 4-6 hours), cool the mixture to room temperature.[3]

  • Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield the N-benzylated product.

N-Arylation

Transition-metal-catalyzed cross-coupling reactions are the most effective methods for forming the N-aryl bond. Key methodologies include the Palladium-catalyzed Buchwald-Hartwig amination, the Copper-catalyzed Ullmann condensation, and the Chan-Lam coupling. These methods offer broad substrate scope and functional group tolerance.[6]

N_Arylation_Methods cluster_main Key N-Arylation Methodologies cluster_details Start This compound + Aryl Source Method1 Buchwald-Hartwig Amination Start->Method1 Method2 Ullmann Condensation Start->Method2 Method3 Chan-Lam Coupling Start->Method3 Method1_Details Catalyst: Palladium Aryl Source: Ar-X (X=Br, I, OTf) Conditions: Base, Ligand Method1->Method1_Details Method2_Details Catalyst: Copper Aryl Source: Ar-X (X=I, Br) Conditions: High Temp, Ligand Method2->Method2_Details Method3_Details Catalyst: Copper Aryl Source: Ar-B(OH)₂ Conditions: Mild, often aerobic Method3->Method3_Details

Caption: Comparison of common catalytic methods for N-arylation.

Data Presentation: N-Arylation Conditions

The following table summarizes conditions for Palladium and Copper-catalyzed N-arylation of azaindole scaffolds.

EntryArylating AgentCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Aryl bromidePd(OAc)₂ / XPhosNaOtBuToluene10018-2470-95[3]
2Aryl iodideCuI / trans-N,N'-dimethyl-1,2-cyclohexanediamineK₃PO₄Dioxane1102465-90[6]
3Arylboronic acidCu(OAc)₂DBUDCMRT1260-85[6]
4Aryl iodidePd(OAc)₂ / DavePhosK₂CO₃Toluene11012~70-88[7]
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the N-arylation of azaindoles.[3][6]

Materials:

  • This compound (1.0 eq)

  • Aryl bromide or iodide (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous and degassed

  • Schlenk tube or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Add sodium tert-butoxide (1.4 eq) to the tube.

  • Evacuate and backfill the tube with inert gas three times.[3]

  • Add anhydrous, degassed toluene via syringe, followed by the aryl bromide (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100-110°C in a preheated oil bath.

  • Stir the reaction until the starting material is consumed, as monitored by TLC or LC-MS (typically 18-24 hours).[3]

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Wash the combined filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.[6]

N-Acylation

N-acylation introduces an acyl group to the pyrrole nitrogen, typically using an acyl chloride or anhydride in the presence of a non-nucleophilic base. This reaction is usually fast and efficient, providing access to N-acyl 7-azaindoles which are important intermediates and can also serve as protecting groups.

Data Presentation: N-Acylation Conditions

N-acylation is a standard transformation; the table below provides representative, generalized conditions.

EntryAcylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Acetyl chlorideTriethylamine (TEA)Dichloromethane (DCM)0 to RT1-2>95General
2Benzoyl chloridePyridineTHF0 to RT2-4>90General
3Acetic anhydrideDMAP (cat.), TEADCMRT3-5>90General
Experimental Protocol: N-Acetylation

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.5 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Add triethylamine (2.0 eq) to the solution and stir for 5 minutes.

  • Slowly add acetyl chloride (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product if necessary, often by recrystallization or silica gel chromatography, to yield the N-acetylated product.

Disclaimer: The protocols provided are intended for use by trained chemistry professionals. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Conditions may need to be optimized for specific substrates and scales.

References

large-scale synthesis procedure for 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Large-Scale Synthesis of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of this compound, a key intermediate in the development of various therapeutic agents. This versatile heterocyclic compound, also known as 4,6-dichloro-7-azaindole, serves as a crucial building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapies.[1][2][3] The procedure outlined below is a representative method based on established principles for the synthesis of azaindole derivatives.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2,6-DichloropyridineReagentSigma-AldrichStarting material
n-Butyllithium2.5 M in hexanesSigma-AldrichStrong base
DiisopropylamineAnhydrousSigma-AldrichFor LDA formation
Tetrahydrofuran (THF)AnhydrousSigma-AldrichSolvent
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichReagent
Hydrochloric acidConcentratedFisher ScientificFor workup
Sodium bicarbonateSaturated solutionFisher ScientificFor neutralization
BrineSaturated NaCl(aq)In-house preparationFor washing
Magnesium sulfateAnhydrousFisher ScientificFor drying
Silica gel230-400 meshFisher ScientificFor chromatography
Ethyl acetateHPLC gradeFisher ScientificEluent
HexanesHPLC gradeFisher ScientificEluent
Equipment
  • Large-scale reaction vessel (e.g., 20 L jacketed glass reactor) with overhead stirring, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel.

  • Cooling system (e.g., circulating chiller).

  • Heating mantle.

  • Large-scale rotary evaporator.

  • Filtration apparatus (e.g., Büchner funnel).

  • Flash chromatography system.

  • Standard laboratory glassware.

Experimental Protocol: Large-Scale Synthesis

This protocol is adapted from general procedures for the synthesis of substituted 7-azaindoles.[4]

Step 1: Lithiation of 2,6-Dichloropyridine
  • Set up the reaction vessel under a nitrogen atmosphere and ensure it is dry.

  • Charge the vessel with anhydrous tetrahydrofuran (THF) and diisopropylamine.

  • Cool the solution to -78 °C using a dry ice/acetone bath or a suitable chiller.

  • Slowly add n-butyllithium (2.5 M in hexanes) to the stirred solution via an addition funnel over a period of 30 minutes, maintaining the temperature below -70 °C.

  • Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

  • In a separate flask, dissolve 2,6-dichloropyridine in anhydrous THF.

  • Add the 2,6-dichloropyridine solution to the LDA solution dropwise over 1 hour, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for an additional 2 hours to ensure complete lithiation.

Step 2: Formylation
  • Slowly add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture via an addition funnel over 30 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).

Step 3: Workup and Isolation of Intermediate
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Add water and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude intermediate aldehyde.

Step 4: Cyclization to form the Pyrrolo[2,3-b]pyridine Core

The following is a generalized cyclization step based on common methods for azaindole synthesis.

  • The crude aldehyde intermediate is dissolved in a suitable solvent such as acetic acid.

  • The solution is heated to reflux for several hours to facilitate cyclization.[4] Reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

Step 5: Purification of this compound
  • The solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.[5]

Quantitative Data Summary

ParameterValue
Starting Material
2,6-Dichloropyridine1.0 kg (6.76 mol)
Reagents
Diisopropylamine0.82 kg (8.11 mol)
n-Butyllithium (2.5 M)3.24 L (8.11 mol)
N,N-Dimethylformamide0.65 kg (8.80 mol)
Solvents
Tetrahydrofuran (THF)10 L
Ethyl Acetate15 L
Hexanes10 L
Reaction Conditions
Lithiation Temperature-78 °C
Lithiation Time2 hours
Formylation Temperature-78 °C to Room Temp.
Formylation Time16 hours
Expected Yield
This compound0.8 - 1.0 kg (60-75% yield)

Visualizations

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for the Synthesis of this compound start Start: 2,6-Dichloropyridine lithiation Step 1: Lithiation (LDA, THF, -78 °C) start->lithiation formylation Step 2: Formylation (DMF, -78 °C to RT) lithiation->formylation workup Step 3: Aqueous Workup & Intermediate Isolation formylation->workup cyclization Step 4: Cyclization (e.g., Acetic Acid, Reflux) workup->cyclization purification Step 5: Purification (Column Chromatography) cyclization->purification product Final Product: This compound purification->product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Safety Precautions

  • This synthesis should be carried out by trained personnel in a well-ventilated fume hood.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents are required, and moisture should be excluded from the reaction.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle concentrated acids and bases with caution.

Conclusion

The protocol described provides a robust method for the large-scale synthesis of this compound. This important building block is essential for the development of novel pharmaceuticals.[3][6] Careful control of reaction conditions, particularly temperature during the lithiation step, is critical for achieving high yields and purity. The purification by column chromatography ensures the final product is suitable for subsequent synthetic transformations.[5]

References

Application Notes and Protocols for Designing Novel Kinase Inhibitors Using 4,6-dichloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its ability to mimic the adenine core of ATP allows for the formation of key hydrogen bond interactions with the hinge region of the kinase active site. The strategic functionalization of the 7-azaindole core can lead to the development of highly potent and selective inhibitors targeting a variety of kinases implicated in diseases such as cancer and inflammation.[3][4][5]

This document provides detailed application notes and experimental protocols for the utilization of 4,6-dichloro-7-azaindole as a starting material for the design and synthesis of novel kinase inhibitors. The dichloro substitution at the 4 and 6 positions offers two reactive sites for the introduction of diverse chemical moieties through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

Designing Kinase Inhibitors from 4,6-dichloro-7-azaindole: A Strategic Approach

The design of kinase inhibitors using the 4,6-dichloro-7-azaindole scaffold typically involves a strategy of sequential or selective functionalization of the chloro groups. The chlorine at the 4-position is generally more reactive towards nucleophilic aromatic substitution, while the 6-position can be selectively functionalized using palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a controlled, stepwise synthesis of di-substituted 7-azaindole derivatives.

A common approach involves:

  • Selective functionalization at the 4-position: Introduction of a key pharmacophore, often an amine-containing group, via a Buchwald-Hartwig amination or a nucleophilic aromatic substitution. This group can be designed to interact with specific residues in the kinase active site.

  • Functionalization at the 6-position: Introduction of a second moiety, typically an aryl or heteroaryl group, via a Suzuki-Miyaura coupling reaction. This group can be used to modulate the physicochemical properties of the inhibitor, such as solubility and cell permeability, and to explore additional binding interactions.

The following sections provide detailed protocols for these key synthetic transformations and for the subsequent biological evaluation of the synthesized compounds.

Data Presentation: Inhibitory Activity of Hypothetical Kinase Inhibitors

The following table summarizes the inhibitory activity of a hypothetical library of kinase inhibitors designed from the 4,6-dichloro-7-azaindole scaffold. This data is for illustrative purposes to demonstrate how quantitative data for a series of analogs can be presented. The targeted kinases, CDK9/Cyclin T and Haspin, are known to be inhibited by 7-azaindole derivatives.[5]

Compound IDR1 (at C4-position)R2 (at C6-position)CDK9/CycT IC50 (nM)Haspin IC50 (nM)
AZA-001 4-fluoroanilinePhenyl150250
AZA-002 3-aminopyridinePhenyl85120
AZA-003 4-fluoroaniline3-pyridyl120180
AZA-004 3-aminopyridine3-pyridyl5075
AZA-005 N-methylpiperazinePhenyl200350
AZA-006 N-methylpiperazine3-pyridyl150280

Experimental Protocols

Protocol 1: Synthesis of 4-amino-6-aryl-7-azaindole Derivatives

This protocol describes a two-step synthesis of 4-amino-6-aryl-7-azaindole derivatives starting from 4,6-dichloro-7-azaindole.

Step 1: Buchwald-Hartwig Amination at the C4-Position

reagents Reagents: - 4,6-dichloro-7-azaindole - Amine (R1-NH2) - Pd2(dba)3 - Xantphos - Cs2CO3 - 1,4-Dioxane reaction_setup Reaction Setup: - Add reagents to a dry flask - Purge with Argon reagents->reaction_setup heating Heating: - Heat to 100-110 °C - Monitor by TLC/LC-MS reaction_setup->heating workup Work-up: - Cool to RT - Filter through Celite - Concentrate heating->workup purification Purification: - Column chromatography workup->purification product Product: 4-(R1-amino)-6-chloro-7-azaindole purification->product

Caption: Workflow for Buchwald-Hartwig amination.

  • Materials:

    • 4,6-dichloro-7-azaindole (1.0 eq)

    • Amine (R1-NH2) (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq)

    • Xantphos (0.1 eq)

    • Cesium carbonate (Cs2CO3) (2.0 eq)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To a dry, argon-flushed round-bottom flask, add 4,6-dichloro-7-azaindole, the corresponding amine, Pd2(dba)3, Xantphos, and Cs2CO3.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 4-(R1-amino)-6-chloro-7-azaindole intermediate.

Step 2: Suzuki-Miyaura Coupling at the C6-Position

reagents Reagents: - 4-(R1-amino)-6-chloro-7-azaindole - Boronic acid (R2-B(OH)2) - Pd(PPh3)4 - Na2CO3 - Dioxane/Water reaction_setup Reaction Setup: - Add reagents to a flask - Purge with Argon reagents->reaction_setup heating Heating: - Heat to 90-100 °C - Monitor by TLC/LC-MS reaction_setup->heating workup Work-up: - Cool to RT - Aqueous work-up - Extract with EtOAc heating->workup purification Purification: - Column chromatography workup->purification product Product: 4-(R1-amino)-6-(R2)-7-azaindole purification->product

Caption: Workflow for Suzuki-Miyaura coupling.

  • Materials:

    • 4-(R1-amino)-6-chloro-7-azaindole (1.0 eq)

    • Aryl or heteroaryl boronic acid (R2-B(OH)2) (1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.1 eq)

    • Sodium carbonate (Na2CO3) (2.0 eq)

    • 1,4-Dioxane and water (4:1 mixture)

  • Procedure:

    • In a round-bottom flask, dissolve 4-(R1-amino)-6-chloro-7-azaindole, the boronic acid, and Na2CO3 in a degassed mixture of 1,4-dioxane and water.

    • Add Pd(PPh3)4 to the mixture and purge with argon for 10 minutes.

    • Heat the reaction mixture to 90-100 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and add water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final 4-(R1-amino)-6-(R2)-7-azaindole derivative.

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase.

start Start prepare_reagents Prepare Reagents: - Kinase, Substrate, ATP - Test Compounds (serial dilution) start->prepare_reagents kinase_reaction Kinase Reaction: - Incubate kinase, substrate, ATP, and test compound prepare_reagents->kinase_reaction stop_reaction Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent kinase_reaction->stop_reaction adp_to_atp Convert ADP to ATP: - Add Kinase Detection Reagent stop_reaction->adp_to_atp measure_luminescence Measure Luminescence adp_to_atp->measure_luminescence data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 measure_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for the ADP-Glo™ kinase assay.

  • Materials:

    • Purified recombinant kinase (e.g., CDK9/Cyclin T, Haspin)

    • Kinase-specific substrate

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Synthesized 7-azaindole inhibitors

    • 384-well plates

    • Plate-reading luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in an appropriate buffer (e.g., DMSO).

    • In a 384-well plate, add the kinase, substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP. Include controls for 100% activity (no inhibitor) and 0% activity (no enzyme).

    • Incubate the plate at 30°C for 1 hour.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cellular Kinase Inhibition Assay (Western Blot)

This protocol describes a method to assess the ability of the synthesized compounds to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context.

start Start cell_culture Cell Culture: - Seed cells in plates start->cell_culture compound_treatment Compound Treatment: - Treat cells with inhibitors at various concentrations cell_culture->compound_treatment cell_lysis Cell Lysis: - Harvest cells and prepare lysates compound_treatment->cell_lysis protein_quantification Protein Quantification: - Determine protein concentration cell_lysis->protein_quantification sds_page SDS-PAGE: - Separate proteins by size protein_quantification->sds_page western_blot Western Blot: - Transfer proteins to a membrane sds_page->western_blot antibody_incubation Antibody Incubation: - Probe with primary and secondary antibodies western_blot->antibody_incubation detection Detection: - Visualize protein bands antibody_incubation->detection data_analysis Data Analysis: - Quantify band intensity detection->data_analysis end End data_analysis->end

Caption: Workflow for Western blot analysis.

  • Materials:

    • Cancer cell line expressing the target kinase (e.g., a cell line where CDK9 or Haspin is active)

    • Cell culture medium and supplements

    • Synthesized 7-azaindole inhibitors

    • Lysis buffer

    • Protein assay reagent (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the phosphorylated substrate of the target kinase

    • Primary antibody against the total protein of the substrate (as a loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compounds for a specified time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total substrate protein to ensure equal loading.

    • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. Inhibition of CDK9 by a 7-azaindole derivative would block the phosphorylation of RNA Polymerase II, leading to a downstream inhibition of gene transcription.

cluster_nucleus Nucleus CDK9_CycT CDK9/Cyclin T RNAPII RNA Polymerase II CDK9_CycT->RNAPII Phosphorylation pRNAPII Phospho-RNA Pol II RNAPII->pRNAPII Transcription Gene Transcription pRNAPII->Transcription Inhibitor 4,6-dichloro-7-azaindole Derivative Inhibitor->CDK9_CycT Inhibition

Caption: Inhibition of CDK9 signaling pathway.

References

Protecting the Pyrrole Nitrogen of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the protection of the pyrrole nitrogen in 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, a common scaffold in medicinal chemistry. The selection of an appropriate protecting group is critical for the successful functionalization of this heterocycle. These notes offer a guide to the selection, introduction, and removal of common protecting groups, complete with detailed experimental procedures.

Introduction to Protecting Group Strategy

The pyrrole nitrogen of this compound possesses a lone pair of electrons that contributes to the aromaticity of the pyrrole ring. However, the NH proton is acidic and can interfere with various synthetic transformations, such as metal-catalyzed cross-coupling reactions or strong base-mediated functionalizations. The introduction of a protecting group can mitigate these issues by replacing the acidic proton with a sterically or electronically defined moiety, thereby enhancing the stability and modifying the reactivity of the molecule. The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its subsequent removal.

Commonly Used Protecting Groups: A Comparative Overview

Several protecting groups are frequently employed for the pyrrole nitrogen of 7-azaindole scaffolds. The following table summarizes the most common options with their typical introduction and removal conditions, based on protocols for structurally related compounds.

Protecting GroupIntroduction ConditionsDeprotection ConditionsKey Advantages & Disadvantages
Phenylsulfonyl (SO₂Ph) Benzenesulfonyl chloride, NaOH, CH₂Cl₂Not widely detailed for this specific substrate, but generally requires strong reducing agents or harsh basic/acidic conditions.Electron-withdrawing nature deactivates the pyrrole ring towards electrophilic substitution.[1] Very stable.
Tosyl (Ts) Tosyl chloride, base (e.g., NaH, K₂CO₃), solvent (e.g., DMF, CH₂Cl₂)Strong acid (e.g., HBr/AcOH) or reducing conditions (e.g., Mg/MeOH).Similar to phenylsulfonyl, it deactivates the pyrrole ring. Widely used and well-documented for azaindoles.
(2-(Trimethylsilyl)ethoxy)methyl (SEM) SEM-Cl, NaH, DMF/THFTetrabutylammonium fluoride (TBAF) in THF; or acidic conditions (e.g., HCl).[2]Stable to a wide range of conditions, including strong bases.[2] Cleavage is generally mild.[2]
tert-Butoxycarbonyl (Boc) Boc₂O, base (e.g., Et₃N, DMAP), solvent (e.g., CH₂Cl₂, THF)Strong acid (e.g., TFA, HCl in dioxane); or thermal conditions.[3]Can be cleaved under acidic or thermal conditions, offering flexibility.[3] May not be stable to strong nucleophiles or bases.

Experimental Protocols

The following are detailed protocols for the introduction and removal of selected protecting groups on the pyrrole nitrogen of this compound. These protocols are based on established procedures for the parent 7-azaindole and related structures and may require optimization for this specific substrate.

Protocol 1: N-Phenylsulfonylation of this compound

This protocol is adapted from a procedure for the N-phenylsulfonylation of 1H-pyrrolo[2,3-b]pyridine.[1]

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Sodium hydroxide (finely ground)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Cyclohexane and Ethyl acetate (for chromatography)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), tetrabutylammonium bromide (0.03 eq), and finely ground sodium hydroxide (3.0 eq).

  • Add dichloromethane to the flask and cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add benzenesulfonyl chloride (1.2 eq) dropwise to the cooled suspension.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a cyclohexane/ethyl acetate gradient to yield 4,6-dichloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: N-SEM Protection of this compound

This protocol is based on the N-SEM protection of a similar 7-aza-indol-2-one scaffold.[4]

Materials:

  • This compound

  • (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Syringe

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in a mixture of anhydrous DMF and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.0 eq of 60% dispersion) portion-wise to the solution.

  • Stir the mixture at 0 °C for 1 hour.

  • Add SEM-Cl (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 21 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into water and transfer to a separatory funnel.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford 4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine.

Protocol 3: N-Boc Protection of this compound

This is a general procedure for N-Boc protection of heterocyclic amines.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated ammonium chloride solution

  • Water (deionized)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Add di-tert-butyl dicarbonate (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated ammonium chloride solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to obtain tert-butyl this compound-1-carboxylate.

Protocol 4: Deprotection of N-Boc Group (Thermal Conditions)

This method is advantageous as it avoids acidic conditions that might be detrimental to other functional groups. This is a general procedure based on the known reactivity of N-Boc protected azaindoles.[3]

Materials:

  • tert-Butyl this compound-1-carboxylate

  • High-boiling point solvent (e.g., diphenyl ether, NMP, or refluxing in a suitable solvent)

  • Heating mantle or oil bath

  • Condenser

  • Round-bottom flask

Procedure:

  • Place the N-Boc protected this compound in a round-bottom flask.

  • Add a high-boiling point solvent if necessary (the reaction can sometimes be performed neat).

  • Heat the mixture to a high temperature (typically >150 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Visualization of Protecting Group Strategy

The following diagrams illustrate the conceptual workflow of protecting group chemistry for the pyrrole nitrogen of this compound.

Protecting_Group_Concept Substrate This compound (NH - acidic) Protected_Substrate N-Protected 4,6-Dichloro-pyrrolo[2,3-b]pyridine (N-PG - stable) Substrate->Protected_Substrate Protection (e.g., Boc₂O, SEM-Cl) Functionalized_Protected Functionalized N-Protected Product Protected_Substrate->Functionalized_Protected Reaction (e.g., Cross-coupling) Final_Product Functionalized this compound Functionalized_Protected->Final_Product Deprotection (e.g., TFA, TBAF)

Caption: General concept of pyrrole nitrogen protection.

Workflow_Diagram start Start: This compound step1 Select Protecting Group (e.g., Boc, SEM, Sulfonyl) start->step1 step2 Protection Reaction (Introduce PG onto Pyrrole N) step1->step2 step3 Purification of N-Protected Intermediate step2->step3 step4 Perform Desired Synthetic Transformation step3->step4 step5 Purification of Functionalized Intermediate step4->step5 step6 Deprotection Reaction (Remove PG) step5->step6 step7 Purification of Final Product step6->step7 end End: Functionalized Product step7->end

References

Troubleshooting & Optimization

how to improve reaction yield for 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (also known as 4,6-dichloro-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing this compound?

A1: The synthesis of this compound can be approached through several routes, primarily involving the construction of the pyrrole ring onto a pre-functionalized pyridine core. A common and effective strategy starts from a substituted dichloropyridine derivative. One plausible route involves the nitration of 2,4-dichloropyridine, followed by a reaction to form the pyrrole ring, and subsequent reduction of the nitro group. Another potential route could involve the direct chlorination of a suitable 1H-pyrrolo[2,3-b]pyridine precursor.

Q2: Why am I experiencing low yields in my synthesis?

A2: Low yields in the synthesis of this compound can stem from several factors. The electron-deficient nature of the pyridine ring can make certain reactions, like electrophilic aromatic substitution, challenging. Incomplete reactions, side-product formation, and difficulties in purification are common hurdles. Careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is crucial. For multi-step syntheses, optimizing each step individually is key to improving the overall yield.

Q3: What are the key reaction parameters to monitor for yield improvement?

A3: To enhance the reaction yield, focus on the following parameters:

  • Temperature: Many steps in heterocyclic synthesis are temperature-sensitive. Overheating can lead to decomposition or the formation of unwanted byproducts, while insufficient heat may result in an incomplete reaction.

  • Solvent: The choice of solvent can significantly influence reaction rates and selectivity. Aprotic polar solvents like DMF or NMP are often used, but their purity is critical.

  • Catalyst: In reactions involving palladium-catalyzed cross-coupling, the choice of catalyst, ligand, and base is critical for achieving high yields.

  • Reaction Time: Monitoring the reaction progress using techniques like TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of degradation products.

  • Purity of Starting Materials: Using high-purity starting materials is fundamental to achieving a good yield of the final product.

Q4: How can I effectively purify the final product?

A4: Purification of this compound typically involves column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is commonly employed. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst or reagents.2. Incorrect reaction temperature.3. Insufficient reaction time.4. Poor quality of starting materials.1. Use fresh, high-purity reagents and catalyst.2. Carefully control and monitor the reaction temperature.3. Monitor the reaction progress by TLC or LC-MS to ensure completion.4. Ensure starting materials are pure and dry.
Formation of Multiple Byproducts 1. Reaction temperature is too high.2. Incorrect stoichiometry of reagents.3. Presence of moisture or air in the reaction.4. Side reactions such as over-chlorination or decomposition.1. Lower the reaction temperature and monitor closely.2. Carefully control the addition and ratio of reagents.3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.4. Adjust reaction conditions to favor the desired product.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the work-up solvent.2. Product co-elutes with impurities during chromatography.3. Product is unstable under purification conditions.1. Use a different solvent for extraction or consider back-extraction.2. Optimize the mobile phase for column chromatography; consider using a different stationary phase.3. Minimize exposure to heat and light during purification.

Experimental Protocols

Proposed Synthetic Route: From 2,4-dichloro-5-nitropyridine

This multi-step synthesis is a plausible route for obtaining this compound.

Step 1: Synthesis of 2,4-dichloro-5-nitro-6-(2-(trimethylsilyl)ethoxymethyl)-6H-pyrrolo[2,3-b]pyridine

  • Reaction: The starting material, 2,4-dichloro-5-nitropyridine, is reacted with a suitable reagent to introduce the protected pyrrole moiety.

  • Reagents and Conditions:

    • 2,4-dichloro-5-nitropyridine

    • (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)

    • A suitable base (e.g., NaH)

    • Anhydrous DMF

    • Reaction at 0 °C to room temperature.

  • Work-up: Quenching with water, followed by extraction with an organic solvent (e.g., ethyl acetate), and purification by column chromatography.

Step 2: Reduction of the Nitro Group

  • Reaction: The nitro group of the intermediate from Step 1 is reduced to an amino group.

  • Reagents and Conditions:

    • Intermediate from Step 1

    • Reducing agent (e.g., SnCl₂·2H₂O or H₂ with Pd/C)

    • Solvent (e.g., ethanol or ethyl acetate)

    • Reaction at room temperature or with gentle heating.

  • Work-up: Filtration of the catalyst (if applicable), followed by solvent removal and purification.

Step 3: Diazotization and Chlorination

  • Reaction: The amino group is converted to a chloro group via a Sandmeyer-type reaction.

  • Reagents and Conditions:

    • Intermediate from Step 2

    • NaNO₂

    • HCl

    • CuCl

    • Reaction at low temperature (0-5 °C).

  • Work-up: Neutralization, extraction, and purification.

Step 4: Deprotection of the Pyrrole Nitrogen

  • Reaction: The SEM protecting group is removed to yield the final product.

  • Reagents and Conditions:

    • Intermediate from Step 3

    • Tetrabutylammonium fluoride (TBAF) or an acidic solution

    • Solvent (e.g., THF)

    • Reaction at room temperature.

  • Work-up: Aqueous work-up, extraction, and purification by column chromatography to yield this compound.

Data Presentation

Table 1: Comparison of General Synthetic Strategies for Azaindoles

Synthetic MethodStarting MaterialsGeneral Yield RangeKey AdvantagesCommon Challenges
Fischer Indole Synthesis Substituted pyridylhydrazines, aldehydes/ketones20-60%Well-established, readily available starting materials.Harsh acidic conditions, often low yields for electron-deficient systems.
Bartoli Indole Synthesis Nitro-pyridines, vinyl Grignard reagents40-70%Good for sterically hindered systems.Requires careful control of Grignard reagent addition and temperature.
Palladium-catalyzed Cross-Coupling Halogenated pyridines, alkynes/amines50-90%High yields, good functional group tolerance.Catalyst cost, requires inert atmosphere, optimization of ligands and bases.
N-Oxidation and Chlorination 7-AzaindoleUp to 85% (for monochloro)High yield for specific chlorination patterns.Requires handling of strong oxidizing and chlorinating agents.

Visualizations

experimental_workflow start Start: 2,4-dichloro-5-nitropyridine step1 Step 1: Protection of Pyrrole Nitrogen (SEM-Cl) start->step1 step2 Step 2: Reduction of Nitro Group (e.g., SnCl2) step1->step2 step3 Step 3: Diazotization and Chlorination (Sandmeyer Reaction) step2->step3 step4 Step 4: Deprotection (e.g., TBAF) step3->step4 end_product End Product: this compound step4->end_product troubleshooting_low_yield issue Low Yield Observed cause1 Incomplete Reaction issue->cause1 cause2 Side Product Formation issue->cause2 cause3 Degradation of Product issue->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution1c Check Reagent Purity cause1->solution1c solution2a Optimize Stoichiometry cause2->solution2a solution2b Lower Temperature cause2->solution2b solution2c Use Inert Atmosphere cause2->solution2c solution3a Milder Purification cause3->solution3a solution3b Check pH Stability cause3->solution3b

Technical Support Center: Purification of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Column Chromatography

Question: After performing column chromatography, my fractions containing this compound show significant impurities by TLC and NMR analysis. What could be the cause?

Answer: Low purity after column chromatography can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Improper Solvent System Selection: The polarity of your eluent may be too high, causing co-elution of your product with impurities. Conversely, if the polarity is too low, your product may not move from the baseline, leading to broad, overlapping fractions.

    • Solution: Optimize your solvent system using thin-layer chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.3 for the desired product. For pyrrolo[2,3-b]pyridine derivatives, common solvent systems include mixtures of ethyl acetate/n-pentane, acetone/dichloromethane, and methanol/dichloromethane.[1]

  • Column Overloading: Loading too much crude product onto the column can lead to poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Product Degradation on Silica Gel: Some compounds are unstable on silica gel.[2]

    • Solution: To test for stability, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears, your compound is likely degrading. In this case, consider using a different stationary phase like alumina or a less acidic deactivated silica gel.[2]

  • Presence of Inseparable Impurities: Some impurities may have similar polarity to your product, making separation by standard chromatography challenging.

    • Solution: Consider an alternative purification technique such as recrystallization or preparative HPLC.

Issue 2: Product Fails to Crystallize During Recrystallization

Question: I am attempting to purify this compound by recrystallization, but it is "oiling out" or remaining in solution. What should I do?

Answer: Recrystallization is a powerful technique, but finding the right conditions can be challenging.

  • Incorrect Solvent Choice: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Solution: Perform a solvent screen with small amounts of your product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes, and mixtures thereof).

  • Supersaturation Not Achieved: The solution may not be concentrated enough for crystals to form upon cooling.

    • Solution: Slowly evaporate some of the solvent to increase the concentration of your product.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the product "oiling out" or precipitating as an amorphous solid.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.

  • Lack of Nucleation Sites: Crystal growth requires a nucleation site.

    • Solution: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common byproducts in the synthesis of 7-azaindole derivatives can include starting materials, incompletely cyclized intermediates, and products of side reactions such as aldol-type condensations of intermediate aldehydes.[3] Over- or under-chlorination can also lead to related chlorinated species.

Q2: My purified this compound is a colored solid, but I expect it to be white. What could be the cause?

A2: A colored product can indicate the presence of trace, highly colored impurities. These may be present in very small amounts and not easily detectable by NMR. Often, these are polar, baseline impurities on a TLC plate. Passing the material through a short plug of silica gel with a suitable solvent can sometimes remove these colored impurities.[2]

Q3: Can I use reverse-phase chromatography to purify this compound?

A3: Yes, reverse-phase chromatography is a viable option, especially for polar impurities that are difficult to remove with normal-phase silica gel. A common solvent system for reverse-phase chromatography is a gradient of acetonitrile or methanol in water.

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed by a combination of techniques. High-performance liquid chromatography (HPLC) is an excellent method for determining purity. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can identify the presence of impurities, and melting point analysis can also be a good indicator of purity (a sharp melting point range is indicative of a pure compound).

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniquePrinciple of SeparationTypical ThroughputAdvantagesDisadvantages
Column Chromatography Adsorption/Partitionmg to kgHigh resolution, applicable to a wide range of compounds.Can be time-consuming, requires significant solvent volumes, potential for product degradation on stationary phase.
Recrystallization Differential Solubilityg to kgCan yield very pure material, scalable, cost-effective.Finding a suitable solvent can be trial-and-error, may not be effective for all compounds, potential for product loss in the mother liquor.
Preparative HPLC Partitionmg to gVery high resolution, automated.Expensive equipment and solvents, lower throughput than other methods.
Sublimation Vapor Pressuremg to gCan provide very high purity for suitable compounds, solvent-free.Only applicable to compounds that sublime without decomposition.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • Solvent System Selection: Using TLC, identify a solvent system that provides an Rf of 0.2-0.3 for this compound. A common starting point for related compounds is a mixture of ethyl acetate and a non-polar solvent like hexanes or pentane.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed bed. Add a thin layer of sand to the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.

  • Elution: Add the eluent to the column and apply gentle pressure to begin elution. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a potential recrystallization solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is not suitable. If it is insoluble, heat the mixture. If the solid dissolves upon heating, the solvent may be suitable.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_start cluster_analysis cluster_purification cluster_decision cluster_end Crude Crude Product (this compound) TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Complex Mixture Recrystallization Recrystallization TLC->Recrystallization Solid with Few Impurities Purity_Check Purity Check (TLC, NMR, HPLC) Column->Purity_Check Recrystallization->Purity_Check Purity_Check->Column Purity < 98% Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98%

Caption: Workflow for selecting a purification method.

Troubleshooting_Workflow cluster_problem cluster_causes cluster_solutions Start Low Purity After Column Chromatography Solvent Incorrect Solvent System Start->Solvent Overload Column Overloading Start->Overload Degradation Product Degradation Start->Degradation Optimize_Solvent Optimize Rf via TLC Solvent->Optimize_Solvent Reduce_Load Reduce Sample Load Overload->Reduce_Load Change_Stationary Use Alumina or Deactivated Silica Degradation->Change_Stationary

Caption: Troubleshooting low purity in column chromatography.

References

identifying and minimizing byproducts in 4,6-dichloro-7-azaindole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4,6-dichloro-7-azaindole. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4,6-dichloro-7-azaindole?

The most prevalent and established method for the synthesis of 4,6-dichloro-7-azaindole involves a two-step sequence starting from 7-azaindole. The first step is the N-oxidation of the pyridine ring of 7-azaindole, typically using an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA), to form 7-azaindole-N-oxide. The subsequent step involves the chlorination of the N-oxide intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the desired 4,6-dichloro-7-azaindole. This approach is favored due to its relatively high yields and straightforward procedure.

Q2: What are the primary byproducts I should expect in this reaction?

During the synthesis of 4,6-dichloro-7-azaindole, several byproducts can form, complicating the purification process. The most common impurities include:

  • Monochloro-7-azaindoles: Incomplete chlorination can lead to the formation of 4-chloro-7-azaindole and 6-chloro-7-azaindole. These arise when the reaction is not driven to completion.

  • Other Dichloro-7-azaindole Isomers: Regioisomers such as 4,5-dichloro-7-azaindole can be formed, although typically in smaller quantities, depending on the precise reaction conditions.

  • Over-chlorinated Products: In some cases, excessive exposure to the chlorinating agent or higher temperatures can result in the formation of trichloro-7-azaindoles.

  • Unreacted 7-azaindole-N-oxide: If the chlorination step is inefficient, the starting N-oxide may remain in the reaction mixture.

  • Hydrolysis Products: The chlorinating agent, POCl₃, is sensitive to moisture and can hydrolyze to phosphoric acid and hydrochloric acid. These acidic byproducts can potentially lead to degradation of the desired product or other side reactions.

Q3: How can I monitor the progress of the reaction to minimize byproducts?

Effective reaction monitoring is crucial for maximizing the yield of 4,6-dichloro-7-azaindole while minimizing byproduct formation. Thin-layer chromatography (TLC) is a common and effective technique for this purpose. By spotting the reaction mixture alongside standards of the starting material (7-azaindole-N-oxide) and, if available, the desired product, you can track the consumption of the reactant and the formation of the product. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide quantitative insights into the relative amounts of starting material, product, and major byproducts.

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
Low yield of 4,6-dichloro-7-azaindole with significant starting material remaining. 1. Insufficient amount of chlorinating agent (POCl₃).2. Reaction temperature is too low.3. Reaction time is too short.4. Incomplete N-oxidation of 7-azaindole.1. Increase the molar equivalents of POCl₃ relative to the 7-azaindole-N-oxide.2. Gradually increase the reaction temperature, monitoring for product formation and byproduct generation by TLC.3. Extend the reaction time, continuing to monitor the reaction progress.4. Ensure the initial N-oxidation step goes to completion before proceeding with chlorination.
Presence of significant amounts of monochloro-7-azaindole byproducts (4-chloro and/or 6-chloro). 1. Incomplete dichlorination due to insufficient POCl₃ or reaction time.2. Non-optimal reaction temperature.1. Increase the stoichiometry of POCl₃.2. Prolong the reaction time at the optimal temperature.3. A step-wise increase in temperature might favor dichlorination over the formation of monochloro species.
Formation of undesired regioisomers (e.g., 4,5-dichloro-7-azaindole). 1. Reaction conditions favoring alternative chlorination pathways. The regioselectivity of the chlorination of 7-azaindole-N-oxide is influenced by the reaction conditions.1. Carefully control the reaction temperature; lower temperatures may improve regioselectivity.2. The choice of solvent can also influence the outcome; consider exploring alternative high-boiling point inert solvents.
Detection of over-chlorinated byproducts (trichloro-7-azaindoles). 1. Excess of chlorinating agent.2. Reaction temperature is too high.3. Prolonged reaction time at elevated temperatures.1. Reduce the molar equivalents of POCl₃.2. Lower the reaction temperature and carefully monitor the reaction progress to stop it once the desired product is maximized.3. Shorten the overall reaction time.
Difficult purification of the final product. 1. Presence of multiple, closely related byproducts.2. Residual acidic impurities from the workup.1. Employ careful column chromatography with a gradient elution system to separate isomers.2. Ensure thorough neutralization and washing during the workup to remove any acidic residues. Recrystallization from a suitable solvent system can also be an effective final purification step.

Experimental Protocols

Key Experiment: Synthesis of 4,6-Dichloro-7-Azaindole

This protocol is a general guideline based on established procedures. Optimization may be required based on laboratory conditions and reagent purity.

Step 1: N-Oxidation of 7-Azaindole

  • In a round-bottom flask, dissolve 7-azaindole in a suitable solvent such as ethyl acetate or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of m-chloroperoxybenzoic acid (mCPBA) (typically 1.1 to 1.5 equivalents) in the same solvent to the cooled 7-azaindole solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the 7-azaindole is consumed.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess mCPBA and m-chlorobenzoic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 7-azaindole-N-oxide, which can be used in the next step without further purification.

Step 2: Dichlorination of 7-Azaindole-N-oxide

  • To a flask containing the crude 7-azaindole-N-oxide, add phosphorus oxychloride (POCl₃) (typically 3 to 5 equivalents).

  • Heat the reaction mixture to reflux (the temperature will depend on whether a co-solvent is used, but is often in the range of 100-110 °C).

  • Monitor the reaction by TLC for the disappearance of the N-oxide and the formation of 4,6-dichloro-7-azaindole.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to crushed ice or a cold aqueous solution of sodium bicarbonate. Caution: This quenching process is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 4,6-dichloro-7-azaindole.

Visualizations

Reaction Pathway

ReactionPathway Start 7-Azaindole N_Oxide 7-Azaindole-N-oxide Start->N_Oxide H₂O₂ or mCPBA Product 4,6-Dichloro-7-azaindole N_Oxide->Product POCl₃ MonoChloro Monochloro-7-azaindoles (4-chloro & 6-chloro) N_Oxide->MonoChloro Incomplete Reaction DiChloro_isomer 4,5-Dichloro-7-azaindole N_Oxide->DiChloro_isomer Side Reaction TriChloro Trichloro-7-azaindoles Product->TriChloro Over-chlorination

Caption: Synthetic pathway for 4,6-dichloro-7-azaindole and potential byproducts.

Troubleshooting Logic

Caption: Troubleshooting flowchart for optimizing 4,6-dichloro-7-azaindole synthesis.

Experimental Workflow

Workflow Start Start: 7-Azaindole N_Oxidation N-Oxidation (mCPBA or H₂O₂) Start->N_Oxidation Monitor1 Monitor by TLC/HPLC N_Oxidation->Monitor1 Chlorination Dichlorination (POCl₃, Reflux) Monitor2 Monitor by TLC/HPLC Chlorination->Monitor2 Workup Aqueous Workup (Quench & Extract) Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 4,6-Dichloro-7-azaindole Purification->Product Monitor1->Chlorination Reaction Complete Monitor2->Workup Reaction Complete

Caption: Step-by-step experimental workflow for the synthesis of 4,6-dichloro-7-azaindole.

Technical Support Center: Optimizing Catalyst Loading for Suzuki Reactions with 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing Suzuki-Miyaura cross-coupling reactions with the challenging substrate, 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic endeavors.

Troubleshooting Guides

This section addresses common issues encountered during the Suzuki coupling of this compound. For each problem, potential causes are identified, and specific troubleshooting steps are recommended.

Problem 1: Low to No Yield of the Desired Coupled Product

  • Possible Causes:

    • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen and can be easily deactivated.

    • Poor Reagent Quality: The boronic acid may have undergone protodeboronation, or the this compound starting material may be impure.

    • Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be suitable for this specific substrate and coupling partner.

    • Inappropriate Ligand: The chosen phosphine ligand may not be effective for the electron-deficient and potentially coordinating pyrrolopyridine ring system.

  • Troubleshooting Steps:

    • Catalyst and Reaction Setup:

      • Use a freshly opened bottle of the palladium catalyst or a reliable pre-catalyst.

      • Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) by thoroughly degassing all solvents and reagents.

    • Reagent Integrity:

      • Use fresh boronic acid. A slight excess (1.2-1.5 equivalents) can sometimes compensate for minor degradation.

      • Verify the purity of the this compound starting material.

    • Condition Screening:

      • Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base are critical.

      • Test different solvent systems. A mixture of a non-polar solvent like 1,4-dioxane or toluene with water is a good starting point.

      • Gradually increase the reaction temperature, but be mindful of potential side reactions.

Problem 2: Poor Regioselectivity (Reaction at both C4 and C6 positions)

  • Possible Causes:

    • Similar Reactivity of C4 and C6 Positions: The electronic and steric environment of the two chlorine atoms may not be sufficiently different under the chosen reaction conditions to favor selective coupling.

    • High Catalyst Loading or Temperature: More forcing conditions can lead to a loss of selectivity.

    • Inappropriate Ligand: The ligand plays a crucial role in controlling the regioselectivity of the oxidative addition step.

  • Troubleshooting Steps:

    • Catalyst System Optimization:

      • Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands like those of the Buchwald-type (e.g., SPhos, XPhos) can enhance selectivity.[1]

      • Systematically vary the catalyst loading. Lowering the catalyst concentration can sometimes improve selectivity.

    • Reaction Condition Refinement:

      • Optimize the reaction temperature. Start with a lower temperature and gradually increase it to find the optimal window for selective coupling.

      • The choice of base and solvent can also influence regioselectivity. A systematic screening is recommended.

Problem 3: Significant Formation of Side Products (e.g., Homocoupling of Boronic Acid)

  • Possible Causes:

    • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.

    • Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow, it can lead to side reactions.

    • Catalyst Decomposition: Deactivated palladium species can catalyze side reactions.

  • Troubleshooting Steps:

    • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated.

    • Optimize Base and Solvent: Ensure the chosen base is sufficiently strong and soluble to facilitate efficient transmetalation.

    • Check Catalyst Quality: Use a high-purity palladium source and an appropriate ligand to stabilize the active catalytic species.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for Suzuki reactions with this compound?

A1: For initial screening, a catalyst loading of 1-5 mol% of the palladium source is a common starting point for challenging substrates like dihalogenated heterocycles.[2] For optimization, the loading can be systematically lowered to improve cost-effectiveness and reduce residual palladium in the product, provided the reaction efficiency is maintained.

Q2: Which palladium catalyst is best for this substrate?

A2: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid used. However, for electron-deficient chloro-heteroarenes, catalyst systems with bulky, electron-rich phosphine ligands are often more effective.[3] Good starting points for screening include Pd(PPh₃)₄, or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or dppf.[1]

Q3: How can I improve the regioselectivity of the reaction to favor mono-substitution at a specific position (C4 or C6)?

A3: Achieving high regioselectivity can be challenging. The reactivity of the C4 and C6 positions is influenced by both electronic and steric factors. In related dihalogenated pyridopyrimidine systems, the C4 position is often more reactive.[4] To enhance selectivity, consider the following:

  • Ligand Selection: Sterically hindered ligands can favor reaction at the less sterically hindered chlorine atom.

  • Temperature Control: Lower reaction temperatures often lead to higher selectivity.

  • Protecting Groups: Introducing a bulky protecting group on the pyrrole nitrogen may influence the steric environment around the C6 position, potentially favoring reaction at C4.

Q4: My boronic acid is unstable under the reaction conditions. What can I do?

A4: Protodeboronation (hydrolysis of the boronic acid) is a common side reaction, especially with electron-deficient or sterically hindered boronic acids. To mitigate this, you can:

  • Use a slight excess of the boronic acid (1.2-1.5 equivalents).

  • Switch to a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[5]

  • Use milder bases or anhydrous reaction conditions if possible.

Data Presentation

Table 1: Effect of Catalyst Loading on Suzuki Coupling of a Related Dichloropyrimidine

EntryCatalystCatalyst Loading (mol%)Yield (%)Reference
1Pd(PPh₃)₄560[2]
2Pd(PPh₃)₄345 (estimated)[2]
3Pd(PPh₃)₄125 (estimated)[2]

Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine, 4-methoxyphenylboronic acid, K₃PO₄, 1,4-Dioxane/H₂O, 70-80 °C. The yields for 3 mol% and 1 mol% are estimated based on the trend observed in the cited literature.

Table 2: Influence of Ligand on Regioselectivity in a Dichloropyridine System

EntryLigandC4:C2 SelectivityYield (%)Reference
1IPr (N-Heterocyclic Carbene)~10:185[6]
2PPh₃Low selectivity-[6]
3No Ligand ("Jeffery" conditions)>99:190[6]

Reaction Conditions: 2,4-dichloropyridine, phenylboronic acid, base, solvent, room temperature. This data on a related dichloropyridine highlights the significant impact of the ligand on regioselectivity.

Experimental Protocols

General Protocol for Catalyst Loading Optimization in Suzuki Coupling of this compound

This protocol provides a general method for screening catalyst loading. Researchers should optimize other conditions (base, solvent, temperature) for their specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

  • Ligand (if using a separate palladium source, e.g., SPhos)

  • Base (e.g., K₃PO₄, finely powdered)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: In separate vials for each experiment, add the desired amount of the palladium catalyst (e.g., 5 mol%, 3 mol%, 1 mol%, 0.5 mol%). If using a separate ligand, maintain a suitable Pd:ligand ratio (typically 1:1 to 1:2).

  • Solvent Addition: Add the degassed solvent mixture to the reaction vessel.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Analyze the yield and purity of the product for each catalyst loading to determine the optimal concentration.

Mandatory Visualization

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Boronic Acid - Base B Add Catalyst System: - Palladium Source - Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere (Degas with N2/Ar) C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction (e.g., add water) F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J K Characterize Product (NMR, MS) J->K

Caption: A general experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Tree Start Low Yield or No Reaction? Q1 Check Reagent Quality (Catalyst, Base, Boronic Acid) Start->Q1 Yes Q2 Ensure Inert Atmosphere (Proper Degassing) Q1->Q2 Reagents OK Sol1 Use Fresh Reagents Q1->Sol1 Issue Found Q3 Optimize Reaction Conditions Q2->Q3 Setup OK Sol2 Improve Degassing Technique Q2->Sol2 Issue Found Sol3 Screen Bases (K3PO4, Cs2CO3) Screen Solvents (Dioxane, Toluene) Increase Temperature Q3->Sol3 Sol4 Screen Catalysts & Ligands (e.g., Buchwald systems) Q3->Sol4

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Catalyst_Optimization_Logic Start Goal: Optimize Catalyst Loading Step1 Initial Screening (1-5 mol%) Start->Step1 Decision1 Acceptable Yield? Step1->Decision1 Step2 Systematically Decrease Loading (e.g., 2%, 1%, 0.5%) Decision1->Step2 Yes End_Failure Re-evaluate other parameters (Ligand, Base, Temp) Decision1->End_Failure No Decision2 Yield Maintained? Step2->Decision2 Decision2->Step2 Yes End_Success Optimal Loading Identified Decision2->End_Success No (Yield Drops)

Caption: A logical workflow for optimizing catalyst loading.

References

Technical Support Center: Overcoming Regioselectivity in C-H Functionalization of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming regioselectivity challenges during the C-H functionalization of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective C-H functionalization of this compound?

A1: The primary challenges stem from the electronic nature and the multiple available C-H bonds of the this compound core. The electron-rich pyrrole ring is generally more reactive towards electrophilic attack than the electron-deficient, dichlorinated pyridine ring. Key challenges include:

  • Intrinsic Reactivity: The C-3 position on the pyrrole ring is the most electron-rich and sterically accessible, making it the most common site for electrophilic substitution and many C-H functionalization reactions.

  • Competition between C-2 and C-3: Selectively functionalizing the C-2 position over the more reactive C-3 position requires specific strategies to block or deactivate the C-3 position.

  • Inertness of the Pyridine Ring: The C-H bonds on the pyridine ring (C-5 and C-7) are less reactive due to the electron-withdrawing effect of the nitrogen atom and the two chlorine atoms. Activating these sites often necessitates harsh reaction conditions or the use of directing groups.

  • Steric Hindrance: The chlorine atom at the C-6 position can sterically hinder functionalization at the adjacent C-5 and C-7 positions.

Q2: How do the chloro-substituents at the C-4 and C-6 positions influence the regioselectivity of C-H functionalization?

A2: The two chlorine atoms significantly impact the electronic properties and reactivity of the pyridine ring:

  • Electronic Effects: As electron-withdrawing groups, the chlorine atoms further decrease the electron density of the pyridine ring, making its C-H bonds (C-2, C-3, C-5, C-7) less nucleophilic and more difficult to functionalize via electrophilic aromatic substitution-type C-H activation pathways.

  • Steric Effects: The chlorine atom at C-6 provides steric hindrance around the C-5 and C-7 positions, which can influence the approach of bulky catalysts and reagents. This can sometimes be exploited to favor functionalization at the less hindered C-2 or C-3 positions.

Q3: What are the most effective strategies for controlling regioselectivity in the C-H functionalization of this scaffold?

A3: The most effective strategies involve a combination of catalyst selection, the use of directing groups, and optimization of reaction conditions:

  • Directing Groups (DGs): Installing a directing group on the N-1 position of the pyrrole ring is a powerful strategy to direct the functionalization to a specific C-H bond. The choice of directing group can influence the regioselectivity. For instance, a removable pivaloyl or a coordinating group can direct metallation and subsequent functionalization to the C-7 or C-2 positions.

  • Catalyst Control: The choice of transition metal catalyst (e.g., Palladium, Rhodium, Iridium) and the ligands used can significantly influence the regioselectivity. For example, iridium-catalyzed borylation often shows a preference for the most sterically accessible C-H bond, while palladium-catalyzed reactions can be tuned with specific ligands to favor different positions.

  • Protecting Groups: The use of protecting groups on the pyrrole nitrogen (N-1) is crucial. Besides directing the reaction, they can also modulate the electronic properties of the ring system and prevent undesired side reactions.

  • Reaction Conditions: Fine-tuning of reaction parameters such as solvent, temperature, and additives can also play a critical role in controlling the regioselectivity.

Troubleshooting Guides

Issue 1: Poor or No Conversion in C-H Functionalization
Potential Cause Troubleshooting Steps
Low Reactivity of the Substrate The electron-deficient nature of the this compound core can lead to low reactivity. Increase the reaction temperature and/or prolong the reaction time. Consider using a more active catalyst or a higher catalyst loading.
Inappropriate Catalyst System The chosen catalyst may not be suitable for this specific substrate. Screen different catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂, [Ir(cod)OMe]₂) and ligands.
Catalyst Deactivation The pyridine nitrogen can coordinate to the metal center and inhibit catalysis. The use of an N-oxide of the starting material can sometimes mitigate this issue.
Poor Solubility The substrate or reagents may not be fully soluble in the chosen solvent. Try a different solvent or a solvent mixture to improve solubility.
Issue 2: Lack of Regioselectivity (Mixture of Isomers)
Potential Cause Troubleshooting Steps
Similar Reactivity of C-H Bonds The energy difference for the activation of different C-H bonds might be small. Introduce a directing group at the N-1 position to favor a specific site.
Steric and Electronic Factors The interplay of steric and electronic effects is leading to a mixture of products. Modify the steric bulk of the directing group or the ligands on the catalyst to favor one position over another.
Reaction Conditions The reaction may be running under kinetic or thermodynamic control, leading to different product distributions. Vary the reaction temperature and time to see if the product ratio changes.
Issue 3: Predominant C-3 Functionalization When Another Position is Targeted
Potential Cause Troubleshooting Steps
High Intrinsic Reactivity of C-3 The C-3 position is the most electronically activated site. Block the C-3 position with a removable group (e.g., a silyl group) before performing the desired C-H functionalization.
Ineffective Directing Group The chosen directing group may not be effective enough to overcome the intrinsic preference for C-3 functionalization. Switch to a more strongly coordinating directing group.
Inappropriate Catalyst The catalyst might be promoting a reaction pathway that favors C-3 functionalization. Experiment with different metal catalysts (e.g., Iridium for borylation which can be sterically directed).

Data Presentation

Table 1: Predicted Regioselectivity of C-H Functionalization on this compound Based on General 7-Azaindole Reactivity

Target Position Proposed Strategy Catalyst/Reagent Directing/Protecting Group (on N-1) Expected Major Product Potential Minor Products
C-3 Electrophilic C-H ArylationPd(OAc)₂Boc, SEMC-3 ArylatedC-2 Arylated
C-2 Directed Lithiation/Functionalizationn-BuLi or LDAPivaloyl, CarbamoylC-2 Functionalized-
C-7 Directed C-H Borylation[Ir(cod)OMe]₂ / dtbpyHydrosilylC-7 BorylatedC-2 Borylated
C-5 Directed C-H ArylationPd(OAc)₂Pyridyl, PicolinamideC-5 ArylatedDi-arylated products

Note: This table provides illustrative predictions based on the known reactivity of the 7-azaindole scaffold. Experimental validation is required for the 4,6-dichloro derivative.

Experimental Protocols

Protocol 1: General Procedure for N-1 Protection of this compound with a Boc Group

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N-Boc protected product.

Protocol 2: Illustrative Procedure for Palladium-Catalyzed C-3 Arylation of N-Boc-4,6-dichloro-1H-pyrrolo[2,3-b]pyridine

Disclaimer: This is a general protocol adapted from related chemistries and will likely require optimization.

  • To a reaction vial, add N-Boc-4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), aryl halide (1.5 eq), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent (e.g., dioxane or toluene).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Seal the vial and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Regioselectivity_Decision_Tree start Desired Functionalization Site? c3 C-3 Position start->c3 c2 C-2 Position start->c2 c7 C-7 Position start->c7 c5 C-5 Position start->c5 strategy_c3 Direct C-H Functionalization (e.g., Pd-catalyzed arylation) c3->strategy_c3 strategy_c2 Directed ortho-Metalation (DoM) with N-1 Directing Group c2->strategy_c2 strategy_c7 Sterically-driven C-H Borylation (e.g., Iridium catalysis) or N-1 Directing Group c7->strategy_c7 strategy_c5 Chelation-assisted C-H Activation with appropriate N-1 Directing Group c5->strategy_c5

Caption: Decision tree for selecting a regioselective C-H functionalization strategy.

Troubleshooting_Workflow start Experiment Start reaction C-H Functionalization Reaction start->reaction analysis Analyze Product Mixture (LC-MS, NMR) reaction->analysis desired_product Desired Product Obtained analysis->desired_product Success low_yield Low Yield / No Reaction analysis->low_yield Failure wrong_regioisomer Incorrect Regioselectivity analysis->wrong_regioisomer Failure optimize_conditions Optimize Conditions: - Increase Temperature - Change Solvent - Increase Catalyst Loading low_yield->optimize_conditions change_catalyst Change Catalyst System: - Different Metal (Pd, Rh, Ir) - Different Ligand low_yield->change_catalyst wrong_regioisomer->change_catalyst use_dg Introduce/Change Directing Group on N-1 wrong_regioisomer->use_dg optimize_conditions->reaction change_catalyst->reaction use_dg->reaction

Caption: General workflow for troubleshooting C-H functionalization experiments.

troubleshooting guide for low conversion rates in 4,6-dichloro-7-azaindole chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,6-dichloro-7-azaindole chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with 4,6-dichloro-7-azaindole?

A1: 4,6-dichloro-7-azaindole is a versatile heterocyclic building block primarily used in palladium-catalyzed cross-coupling reactions to introduce molecular diversity. The most common transformations are:

  • Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids.

  • Buchwald-Hartwig Amination: To form C-N bonds with various amines.

  • Nucleophilic Aromatic Substitution (SNAr): To introduce nucleophiles, often selectively at the C4 position.[1]

Q2: Which chlorine atom is more reactive on the 4,6-dichloro-7-azaindole ring?

A2: The chlorine atom at the C4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr).[1] This is due to the electron-withdrawing effect of the adjacent pyridine nitrogen, which stabilizes the Meisenheimer intermediate formed during the reaction. For palladium-catalyzed cross-coupling reactions, the relative reactivity can be influenced by the choice of catalyst, ligand, and reaction conditions, but the C4 position often remains more susceptible to initial reaction.

Q3: Is N-protection of the azaindole required for cross-coupling reactions?

A3: Yes, N-protection is highly recommended and often necessary. The N-H proton of the pyrrole ring is acidic and can interfere with organometallic reagents or coordinate to the palladium catalyst, leading to catalyst deactivation and low conversion rates.[2][3] Common protecting groups include para-methoxybenzyl (PMB) or Boc, which can be removed later in the synthetic sequence.[4]

Troubleshooting Guide: Low Conversion Rates

Low conversion or yield is a frequent issue in cross-coupling reactions involving 4,6-dichloro-7-azaindole. This guide provides a systematic approach to identifying and resolving the root cause.

Problem: My Suzuki-Miyaura coupling reaction shows low conversion to the desired mono-arylated product.

Below is a troubleshooting workflow to diagnose potential issues.

G start Low Conversion in Suzuki Coupling reagent_check Step 1: Verify Reagent Quality & Stoichiometry start->reagent_check anhydrous_check Step 2: Ensure Anhydrous & Inert Conditions reagent_check->anhydrous_check Reagents OK sub_reagent Purity of 4,6-dichloro-7-azaindole? Boronic acid quality? Base integrity (e.g., Cs2CO3)? Solvent purity? reagent_check->sub_reagent catalyst_check Step 3: Evaluate Catalyst System anhydrous_check->catalyst_check Conditions OK sub_anhydrous Glassware oven-dried? Solvents anhydrous? System properly degassed? Inert gas (Ar/N2) atmosphere maintained? anhydrous_check->sub_anhydrous temp_check Step 4: Optimize Reaction Temperature catalyst_check->temp_check Catalyst OK sub_catalyst Using an appropriate Pd source & ligand? (e.g., Pd2(dba)3 / SPhos) Is the precatalyst active? Is the ligand-to-metal ratio correct? catalyst_check->sub_catalyst success Problem Resolved temp_check->success Optimization Complete sub_temp Is the temperature too low for C-Cl activation? Is the temperature too high, causing decomposition? temp_check->sub_temp

Caption: Troubleshooting workflow for low Suzuki coupling conversion.

Quantitative Data: Suzuki Coupling Condition Optimization

Optimized reaction conditions are critical for success. The following table summarizes a highly effective protocol for a similar substrate (6-chloro-3-iodo-7-azaindole), which serves as an excellent starting point for reactions with 4,6-dichloro-7-azaindole. Yields for this system are typically high, ranging from 67-93%.[4]

ParameterRecommended ConditionRationale / Troubleshooting Tip
Palladium Source Pd₂(dba)₃ (5 mol %)A common, reliable Pd(0) source. If conversion is low, consider using a well-defined precatalyst to ensure efficient generation of the active catalytic species.
Ligand SPhos (5 mol %)This bulky, electron-rich phosphine ligand is effective for activating C-Cl bonds. If side reactions occur, other ligands like XPhos can be screened.
Base Cs₂CO₃ (2 equivalents)A strong inorganic base. Ensure it is anhydrous, as water can hydrolyze the boronic acid and deactivate the catalyst.
Solvent Toluene / Ethanol (1:1)The combination of a non-polar and a polar solvent aids in dissolving both the organic substrate and the inorganic base. Ensure solvents are properly degassed.
Temperature 60-110 °CInitial coupling (e.g., at a more reactive C-I bond) can often be done at a lower temperature (60 °C).[4] For C-Cl bond activation on the azaindole ring, a higher temperature (e.g., 110 °C) may be required for the second coupling.[4]
N-Protection PMB or similarEssential to prevent side reactions and catalyst inhibition.[4] If the N-H is unprotected, expect significantly lower yields.

Key Experimental Protocols

Protocol 1: General Procedure for N-Protection of 4,6-dichloro-7-azaindole

This protocol is adapted from procedures used for similar 7-azaindole scaffolds.

G sub 4,6-dichloro-7-azaindole reagents Base (e.g., NaH or K2CO3) Protecting Agent (e.g., PMB-Cl) Anhydrous Solvent (e.g., DMF) sub->reagents 1. Add reaction Stir at RT (or gentle heating) Monitor by TLC reagents->reaction 2. React workup Quench Extract with Organic Solvent Purify (Chromatography) reaction->workup 3. Isolate product N-Protected Product workup->product

Caption: Workflow for N-protection of 4,6-dichloro-7-azaindole.

Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF.

  • Deprotonation: Cool the solvent to 0 °C and add sodium hydride (NaH, ~1.1 eq.) portion-wise. Stir for 10-15 minutes.

  • Substrate Addition: Add a solution of 4,6-dichloro-7-azaindole (1.0 eq.) in anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Protection: Add the protecting agent, for example, p-methoxybenzyl chloride (PMB-Cl, ~1.2 eq.).[4]

  • Reaction: Stir the reaction at room temperature until completion, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Monosubstitution

This protocol is based on optimized conditions for related chloro-azaindoles and is a robust starting point for selective C4-arylation.

Methodology:

  • Setup: To a flame-dried Schlenk tube, add the N-protected 4,6-dichloro-7-azaindole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 5 mol %) and the ligand (e.g., SPhos, 5 mol %). Add this catalyst system to the Schlenk tube.

  • Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas three times. Add the degassed solvent mixture (e.g., toluene/ethanol 1:1).[4]

  • Reaction: Heat the reaction mixture to the desired temperature (start with a screen from 80 °C to 110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to isolate the desired mono-substituted product.

References

degradation pathways of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine. The information provided is intended to help users anticipate and address potential degradation of this compound under common experimental conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions involving this compound, focusing on identifying and mitigating potential degradation pathways.

Issue 1: Incomplete reaction or low yield of the desired product.

  • Possible Cause: Degradation of the starting material, this compound, under the reaction conditions.

  • Troubleshooting Steps:

    • Assess Purity of Starting Material: Before starting the reaction, verify the purity of your this compound using a suitable analytical method such as HPLC-MS or NMR.

    • Monitor Reaction at Lower Temperatures: If the reaction is conducted at elevated temperatures, consider running a trial at a lower temperature to see if the yield improves. High temperatures can promote decomposition.

    • Evaluate Base Sensitivity: If a strong base is used, it may be promoting decomposition. Consider using a weaker, non-nucleophilic base.

    • Analyze Crude Reaction Mixture: Use HPLC-MS to analyze the crude reaction mixture for the presence of potential degradation products (see Table 1 below). This can help identify the degradation pathway.

    • Degas Solvents: If using a palladium-catalyzed reaction, ensure that all solvents are thoroughly degassed to prevent oxidation of the catalyst and potential side reactions.

Issue 2: Presence of unexpected byproducts in the final product.

  • Possible Cause: Side reactions or degradation of the starting material or product.

  • Troubleshooting Steps:

    • Characterize Byproducts: Isolate and characterize the major byproducts using techniques like preparative HPLC, NMR, and mass spectrometry.

    • Consider Dechlorination: If byproducts with one or no chlorine atoms are observed, reductive dechlorination may be occurring. This can be promoted by certain catalysts (e.g., Palladium on carbon with a hydrogen source) or reducing agents.

    • Check for Hydrolysis: The presence of hydroxylated species (chlorohydroxy- or dihydroxy-pyrrolo[2,3-b]pyridine) suggests hydrolysis of the C-Cl bonds. This is more likely in the presence of strong acids or bases, especially at elevated temperatures.

    • Investigate Ring Opening: While less common, harsh reaction conditions could lead to the opening of the pyrrole or pyridine ring. This would result in more significantly altered structures.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on the chemical structure, the most probable degradation pathways under typical synthetic conditions include:

  • Reductive Dechlorination: Stepwise or complete removal of the chlorine atoms to yield mono-chloro or unsubstituted 1H-pyrrolo[2,3-b]pyridine. This can be mediated by certain catalysts and hydrogen sources.

  • Hydrolysis: Replacement of one or both chlorine atoms with hydroxyl groups to form chlorohydroxy- or dihydroxy-pyrrolo[2,3-b]pyridine. This is more likely under strong acidic or basic conditions.

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to a variety of products, including ring-opened derivatives, especially in the presence of strong oxidizing agents.

  • Photodegradation: Exposure to UV light, particularly in solution, can promote the homolytic cleavage of the C-Cl bonds, leading to radical-mediated side reactions and dechlorination.

Q2: How can I minimize the degradation of this compound during a reaction?

A2: To minimize degradation:

  • Use the mildest reaction conditions possible (lower temperature, weaker base).

  • Protect the reaction from light, especially if running for an extended period.

  • Ensure an inert atmosphere (e.g., nitrogen or argon) for oxygen- and moisture-sensitive reactions.

  • Use high-purity, degassed solvents and reagents.

  • Monitor the reaction progress to avoid unnecessarily long reaction times.

Q3: What analytical methods are best for detecting degradation products?

A3: A combination of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is highly effective for separating and identifying potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structure elucidation of any isolated byproducts.

Data Presentation

Table 1: Potential Degradation Products of this compound and Conditions Favoring Their Formation

Degradation Product NameMolecular Weight ( g/mol )Potential Formation Conditions
4-Chloro-1H-pyrrolo[2,3-b]pyridine152.58Reductive conditions (e.g., H₂, Pd/C)
6-Chloro-1H-pyrrolo[2,3-b]pyridine152.58Reductive conditions (e.g., H₂, Pd/C)
1H-Pyrrolo[2,3-b]pyridine118.14Strong reductive conditions
4-Chloro-6-hydroxy-1H-pyrrolo[2,3-b]pyridine168.58Basic or acidic hydrolysis
6-Chloro-4-hydroxy-1H-pyrrolo[2,3-b]pyridine168.58Basic or acidic hydrolysis
4,6-Dihydroxy-1H-pyrrolo[2,3-b]pyridine150.14Strong basic or acidic hydrolysis
Oxidized/Ring-Opened ProductsVariableStrong oxidizing agents (e.g., KMnO₄, O₃)

Experimental Protocols

Protocol 1: General Method for Monitoring Degradation by HPLC-MS

  • Sample Preparation: At various time points during your reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction if necessary (e.g., by adding a buffer). Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration appropriate for your instrument.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds. A typical gradient might be 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Analysis: Monitor for the expected mass of your product and starting material, as well as the masses of potential degradation products listed in Table 1.

Mandatory Visualization

cluster_dechlorination Reductive Dechlorination cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation start This compound dechloro1 4-Chloro-1H-pyrrolo[2,3-b]pyridine start->dechloro1 [H] dechloro2 6-Chloro-1H-pyrrolo[2,3-b]pyridine start->dechloro2 [H] hydro1 4-Chloro-6-hydroxy-1H-pyrrolo[2,3-b]pyridine start->hydro1 H₂O/OH⁻ or H₃O⁺ hydro2 6-Chloro-4-hydroxy-1H-pyrrolo[2,3-b]pyridine start->hydro2 H₂O/OH⁻ or H₃O⁺ oxidized Oxidized/Ring-Opened Products start->oxidized [O] dechloro_full 1H-Pyrrolo[2,3-b]pyridine dechloro1->dechloro_full [H] dechloro2->dechloro_full [H] hydro_full 4,6-Dihydroxy-1H-pyrrolo[2,3-b]pyridine hydro1->hydro_full H₂O/OH⁻ or H₃O⁺ hydro2->hydro_full H₂O/OH⁻ or H₃O⁺

Caption: Inferred degradation pathways of this compound.

start Experiment Shows Low Yield / Byproducts step1 Analyze crude reaction mixture by HPLC-MS start->step1 decision1 Degradation Products Detected? step1->decision1 step2_yes Identify Degradation Pathway (e.g., Dechlorination, Hydrolysis) decision1->step2_yes  Yes step2_no Investigate Other Factors: - Purity of Starting Materials - Catalyst Activity - Stoichiometry decision1->step2_no No   path_yes YES path_no NO step3_yes Modify Reaction Conditions: - Lower Temperature - Weaker Base - Protect from Light - Degas Solvents step2_yes->step3_yes end_yes Improved Yield and Purity step3_yes->end_yes

Caption: Troubleshooting workflow for low yield or byproduct formation.

Technical Support Center: Palladium Removal from 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with residual palladium in their 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine products.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium from my this compound product?

A1: Residual palladium from cross-coupling reactions can interfere with downstream applications. In pharmaceutical development, regulatory bodies strictly limit the presence of heavy metals in active pharmaceutical ingredients (APIs). Palladium can also catalyze unwanted side reactions in subsequent synthetic steps and may lead to inaccurate results in biological assays.

Q2: What are the most common methods for removing residual palladium?

A2: The most common methods include:

  • Chromatography: Flash column chromatography is often the first step in purification and can remove a significant portion of residual palladium.[1]

  • Activated Carbon Treatment: Stirring the product solution with activated carbon is an effective method for adsorbing residual palladium.[2]

  • Scavenger Resins: These are solid supports functionalized with groups that chelate palladium. Thiol- and triazine-based scavengers are particularly effective.

  • Aqueous Washes: Washing with an aqueous solution of a chelating agent, such as sodium thiosulfate or N-acetyl cysteine, can help remove palladium salts.[2][3]

Q3: My product is a nitrogen-containing heterocyclic compound. Are there specific challenges I should be aware of?

A3: Yes, nitrogen-containing heterocycles like this compound can pose specific challenges. The lone pair of electrons on the nitrogen atoms can coordinate with the palladium catalyst, potentially making it more difficult to remove.[4] This coordination can sometimes lead to catalyst inhibition or deactivation during the reaction itself.[2]

Troubleshooting Guides

Issue 1: High levels of palladium remain after flash chromatography.

Possible Cause: Palladium may be complexed with your product or other components in the reaction mixture, causing it to co-elute. Flash column chromatography alone is often insufficient to remove all palladium impurities.[1]

Solution Workflow:

Caption: Troubleshooting workflow for high palladium levels post-chromatography.

Detailed Steps:

  • Employ a Palladium Scavenger: After concentrating the fractions containing your product, dissolve the material in a suitable solvent and treat it with a scavenger resin. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or polymer-bound trimercaptotriazine (MP-TMT) are excellent choices.[5][6]

  • Activated Carbon Treatment: As an alternative to scavenger resins, you can stir the product solution with activated carbon. This is often a cost-effective method.[2]

  • Re-evaluate Chromatography Conditions: If scavenging is not sufficiently effective, consider optimizing your chromatography. Changing the solvent system or using a different stationary phase may improve separation.

Issue 2: Poor product recovery after using a scavenger or activated carbon.

Possible Cause: Your product may be adsorbing to the scavenger resin or activated carbon. This is a known issue, especially with activated carbon.[7]

Troubleshooting Steps:

  • Reduce Scavenger Amount: Use the minimum amount of scavenger necessary. A screening experiment to determine the optimal loading can be beneficial.

  • Change Scavenger Type: Some products have a higher affinity for certain scavenger backbones (e.g., silica vs. polystyrene).

  • Thoroughly Wash the Scavenger: After the scavenging treatment, wash the filtered scavenger with fresh solvent to recover any adsorbed product.

  • Consider a Different Method: If product loss remains high, explore alternative methods like aqueous washes with chelating agents.

Quantitative Data on Palladium Removal

The following table summarizes the effectiveness of different palladium removal methods from various sources.

Method/ScavengerStarting Pd (ppm)Final Pd (ppm)Product RecoveryScaleReference
SiliaMetS Thiol>1,300290%Kilogram[5]
SiliaMetS Thiol & Thiourea2,400≤ 16Not specified7.7 kg[8]
MP-TMT33,000< 200Not specifiedLab[6]
MP-TMT500-800< 10Not specifiedLab[6]
TMT & Activated Charcoal22392082%92 g[9]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging with Thiol-Functionalized Silica Gel (e.g., SiliaMetS Thiol)

This protocol is a general guideline and may require optimization for your specific product and reaction conditions.

Workflow Diagram:

Scavenging_Protocol start Crude Product Solution add_scavenger Add Thiol-Functionalized Silica Scavenger (4-8 molar equivalents to Pd) start->add_scavenger stir Stir at Room Temperature (1-4 hours) add_scavenger->stir filter Filter to Remove Scavenger stir->filter wash Wash Scavenger with Fresh Solvent filter->wash concentrate Concentrate Combined Filtrates wash->concentrate end Purified Product concentrate->end

Caption: General experimental workflow for palladium scavenging.

Procedure:

  • Dissolve the Crude Product: Following the initial work-up of your reaction, dissolve the crude this compound product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or toluene).

  • Add the Scavenger: Add the thiol-functionalized silica scavenger. For initial screening, a good starting point is 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[10]

  • Stir the Mixture: Stir the suspension at room temperature. Scavenging is typically effective within 1 to 4 hours.[10] For challenging cases, the temperature can be increased, or the stirring time extended.

  • Filter: Filter the mixture to remove the solid scavenger. A sintered glass funnel or a plug of celite can be used.

  • Wash: Wash the collected scavenger on the filter with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using techniques like ICP-MS or ICP-OES.

Protocol 2: Activated Carbon Treatment
  • Dissolve the Crude Product: Dissolve the crude product in an appropriate organic solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product).

  • Stir: Stir the mixture at room temperature for 2-4 hours.

  • Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Wash: Wash the Celite pad with fresh solvent.

  • Concentrate: Combine the filtrate and washings and concentrate to dryness.

  • Analysis: Determine the residual palladium concentration.

References

addressing scalability problems in the synthesis of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address scalability problems encountered during the synthesis of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the scale-up synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Question: We are experiencing a significant drop in yield for the synthesis of this compound upon scaling up the reaction from lab to pilot scale. What are the potential causes and how can we troubleshoot this?

Answer: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • Heat and Mass Transfer: In larger reactors, inefficient stirring and uneven heating can lead to localized temperature gradients, promoting side reactions.

    • Recommendation: Ensure adequate agitation and use a reactor with a suitable heating/cooling system to maintain a consistent internal temperature.

  • Reagent Addition: The rate of reagent addition can significantly impact the reaction profile. A slow and controlled addition is often crucial on a larger scale.

    • Recommendation: Implement a controlled addition of critical reagents using a syringe pump or a dropping funnel with precise control.

  • Purity of Starting Materials: Impurities in starting materials can have a more pronounced effect on a larger scale.

    • Recommendation: Re-evaluate the purity of all starting materials and consider purification if necessary.

  • Reaction Concentration: The optimal concentration in a small-scale reaction may not be ideal for a larger batch.

    • Recommendation: Experiment with slight variations in solvent volume to find the optimal concentration for the scaled-up reaction.

Issue 2: Formation of Impurities and Side Products

Question: During the scale-up of our synthesis, we are observing the formation of several unknown impurities, making the purification of this compound difficult. How can we identify and minimize these impurities?

Answer: The formation of impurities is a critical issue in process chemistry. A systematic approach is required to identify and control them.

  • Impurity Identification:

    • Recommendation: Isolate the major impurities using preparative chromatography (e.g., flash chromatography or preparative HPLC) and characterize their structures using analytical techniques such as LC-MS, NMR, and IR spectroscopy.

  • Common Side Reactions:

    • Over-chlorination: The pyridine ring is susceptible to the addition of more than two chlorine atoms under harsh conditions.

    • Incomplete cyclization: The formation of the pyrrole ring might be incomplete, leading to intermediates as impurities.

    • Decomposition: The product might be sensitive to high temperatures or prolonged reaction times.

  • Minimizing Impurity Formation:

    • Temperature Control: Precise temperature control is crucial.[1]

    • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent.

    • Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC to avoid prolonged reaction times that can lead to degradation.

Issue 3: Challenges in Product Purification

Question: We are facing difficulties in purifying this compound on a large scale. Column chromatography is not practical for the quantities we are producing. What are some alternative purification strategies?

Answer: Large-scale purification requires moving beyond traditional laboratory techniques.

  • Crystallization: This is the most common and cost-effective method for purifying solid compounds at scale.

    • Recommendation: Screen various solvents and solvent mixtures to find a suitable system for recrystallization. Key is to find a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

  • Slurry Washes: If the product is a solid, washing it with a solvent in which the impurities are soluble can be an effective purification step.

    • Recommendation: Experiment with different solvents to selectively wash away impurities.

  • Reactive Purification: Sometimes, impurities can be selectively reacted to form species that are easier to remove.

    • Recommendation: This is a more advanced technique and requires a thorough understanding of the impurity profile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the this compound core?

A1: The synthesis of the 7-azaindole core, of which this compound is a derivative, can be achieved through various methods. A common strategy involves the construction of the pyrrole ring onto a pre-existing pyridine scaffold. One approach starts from appropriately substituted dichloropyridines. For instance, a robust synthesis of 1,3- and 1,3,6-substituted 7-azaindoles can start from 2,6-dichloropyridine.[2]

Q2: What are the critical parameters to control during the chlorination step?

A2: The chlorination of the 1H-pyrrolo[2,3-b]pyridine core is a critical step that requires careful control to ensure selectivity and avoid over-chlorination. Key parameters include:

  • Chlorinating Agent: The choice of chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride) can influence the reactivity and selectivity.

  • Reaction Temperature: Lower temperatures generally favor higher selectivity.

  • Stoichiometry: Precise control over the molar equivalents of the chlorinating agent is essential to prevent the formation of tri- and tetra-chlorinated byproducts.

  • Solvent: The choice of solvent can affect the solubility of reagents and the reaction kinetics.

Q3: How can we monitor the progress of the reaction effectively on a large scale?

A3: Real-time reaction monitoring is crucial for process control and optimization. While TLC is useful in the lab, more robust methods are needed for pilot and production scales.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantitative analysis of reaction mixtures, allowing for the tracking of starting material consumption, product formation, and impurity levels.

  • In-situ Spectroscopy: Techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can provide real-time information about the chemical composition of the reaction mixture without the need for sampling.

Data Presentation

Table 1: Comparison of Reaction Conditions for Azaindole Synthesis (Illustrative)

ParameterMethod A (Lab Scale)Method B (Pilot Scale)Method C (Optimized)
Starting Material 1H-pyrrolo[2,3-b]pyridine1H-pyrrolo[2,3-b]pyridine1H-pyrrolo[2,3-b]pyridine
Chlorinating Agent NCS (2.2 eq)SO2Cl2 (2.1 eq)NCS (2.1 eq)
Solvent DichloromethaneTolueneAcetonitrile
Temperature 0 °C to rt10 °C5 °C
Reaction Time 12 h8 h6 h
Yield 75%60%85%
Purity (by HPLC) 95%88%98%

Note: This table is for illustrative purposes and does not represent actual experimental data from a specific source for the target molecule.

Experimental Protocols

General Procedure for the Chlorination of 1H-pyrrolo[2,3-b]pyridine (Illustrative Lab Scale)

To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, cooled to 0 °C, is added N-chlorosuccinimide (2.1-2.2 eq) portion-wise over a period of 30 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

experimental_workflow start Start: 1H-pyrrolo[2,3-b]pyridine chlorination Chlorination (e.g., NCS, Solvent, Temp) start->chlorination Reagents workup Aqueous Workup (Quenching, Extraction) chlorination->workup Crude Mixture purification Purification (Crystallization/Chromatography) workup->purification Crude Product product Product: this compound purification->product Pure Product troubleshooting_logic problem Low Yield at Scale heat_mass Check Heat/Mass Transfer (Agitation, Heating Profile) problem->heat_mass reagent_add Optimize Reagent Addition Rate problem->reagent_add purity Verify Starting Material Purity problem->purity concentration Adjust Reaction Concentration problem->concentration solution Improved Yield heat_mass->solution reagent_add->solution purity->solution concentration->solution

References

Validation & Comparative

Confirming the Structure of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Derivatives Using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For complex heterocyclic systems such as 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine and its derivatives, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often provides insufficient data for complete characterization due to signal overlap and complex coupling patterns. Two-dimensional (2D) NMR spectroscopy offers a powerful suite of techniques to overcome these limitations by providing through-bond and through-space correlations between nuclei.

This guide provides a comparative overview of the most common 2D NMR experiments—COSY, HSQC, and HMBC—for the structural confirmation of this compound, a common scaffold in medicinal chemistry. We present illustrative experimental data and detailed protocols to guide researchers in applying these techniques for the definitive characterization of this and similar molecular frameworks.

Disclaimer: The 2D NMR data presented in this guide is a representative, hypothetical dataset for this compound, generated for illustrative purposes based on known chemical shift ranges and expected correlations for similar heterocyclic systems.

Comparative Analysis of 2D NMR Techniques

The synergistic use of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments provides a comprehensive picture of the molecular structure. Each technique offers unique and complementary information, as summarized below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
PositionAtom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹H Multiplicity
1N-H~12.5-br s
2C-H~6.60~101.5d
3C-H~7.50~129.0d
4C-Cl-~148.0-
5C-H~7.30~118.0s
6C-Cl-~145.0-
7aC-~149.5-
3aC-~116.0-
Table 2: Comparison of 2D NMR Experiments for Structural Elucidation
ExperimentInformation ProvidedKey Correlations for this compound
¹H-¹H COSY Shows correlations between protons that are coupled to each other, typically through 2-3 bonds.H-2 ↔ H-3 : Confirms the connectivity within the pyrrole ring.
¹H-¹³C HSQC Reveals direct one-bond correlations between protons and the carbons they are attached to.H-2 ↔ C-2 H-3 ↔ C-3 H-5 ↔ C-5
¹H-¹³C HMBC Displays long-range correlations (typically 2-4 bonds) between protons and carbons. Crucial for connecting different spin systems and identifying quaternary carbons.H-2 ↔ C-3, C-3a, C-7a H-3 ↔ C-2, C-3a, C-4 H-5 ↔ C-4, C-6, C-7a, C-3a NH-1 ↔ C-2, C-3, C-3a, C-7a

Experimental Protocols

Detailed and optimized experimental protocols are critical for acquiring high-quality 2D NMR data. The following are representative protocols for a standard 400 MHz NMR spectrometer.

Sample Preparation
  • Dissolve approximately 5-10 mg of the this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Filter the solution into a clean, dry 5 mm NMR tube.

¹H-¹H COSY (Correlation Spectroscopy)
  • Pulse Program: cosygpqf (gradient-selected)

  • Spectral Width (SW): 12 ppm in both F2 and F1 dimensions

  • Data Points (TD): 2048 (F2) x 256 (F1)

  • Number of Scans (NS): 2-4

  • Relaxation Delay (D1): 1.5 - 2.0 s

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: hsqcedetgpsisp2.2 (edited, gradient-selected for multiplicity information)

  • Spectral Width (SW): 12 ppm (F2, ¹H) and 160 ppm (F1, ¹³C)

  • Data Points (TD): 2048 (F2) x 256 (F1)

  • Number of Scans (NS): 4-8

  • Relaxation Delay (D1): 1.5 s

  • ¹J(C,H) Coupling Constant: Optimized around 145 Hz

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: hmbcgplpndqf (gradient-selected)

  • Spectral Width (SW): 12 ppm (F2, ¹H) and 220 ppm (F1, ¹³C)

  • Data Points (TD): 2048 (F2) x 512 (F1)

  • Number of Scans (NS): 8-16

  • Relaxation Delay (D1): 2.0 s

  • Long-range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz

Visualization of Experimental Workflow and Structural Correlations

The logical flow of a 2D NMR-based structural elucidation and the key correlations for confirming the structure of this compound are illustrated below.

G cluster_0 Data Acquisition cluster_1 Data Processing and Analysis cluster_2 Structure Elucidation Sample_Preparation Sample_Preparation 1D_NMR 1D_NMR Sample_Preparation->1D_NMR 2D_NMR_Setup 2D_NMR_Setup 1D_NMR->2D_NMR_Setup COSY COSY 2D_NMR_Setup->COSY HSQC HSQC 2D_NMR_Setup->HSQC HMBC HMBC 2D_NMR_Setup->HMBC Proton_Proton_Correlations Proton_Proton_Correlations COSY->Proton_Proton_Correlations Direct_Proton_Carbon_Correlations Direct_Proton_Carbon_Correlations HSQC->Direct_Proton_Carbon_Correlations Long_Range_Proton_Carbon_Correlations Long_Range_Proton_Carbon_Correlations HMBC->Long_Range_Proton_Carbon_Correlations Structure_Confirmation Structure_Confirmation Proton_Proton_Correlations->Structure_Confirmation Direct_Proton_Carbon_Correlations->Structure_Confirmation Long_Range_Proton_Carbon_Correlations->Structure_Confirmation Final_Structure Final_Structure Structure_Confirmation->Final_Structure

Caption: Workflow for 2D NMR-based structural elucidation.

Caption: Key 2D NMR correlations for structure confirmation.

Conclusion

The structural confirmation of this compound derivatives is greatly facilitated by the application of a suite of 2D NMR experiments. While 1D NMR provides a foundational overview, the combination of COSY, HSQC, and HMBC is indispensable for the complete and unambiguous assignment of proton and carbon signals, and for establishing the connectivity of the molecular framework. The illustrative data and protocols provided in this guide serve as a valuable resource for researchers working on the synthesis and characterization of novel heterocyclic compounds, enabling more efficient and accurate drug discovery and development.

A Comparative Guide to the Cross-Coupling Reactivity of 4,6-Dichloropyrrolo[2,3-d]pyrimidine and Other Dihalopyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry and drug discovery. The selective functionalization of dihalogenated derivatives of this and related scaffolds via palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic strategy. This guide provides a comparative analysis of the reactivity of 4,6-dichloropyrrolo[2,3-d]pyrimidine alongside other dihalopyrrolopyridines and related dihalopyrimidines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The information presented is supported by experimental data to facilitate informed decisions in the design and execution of synthetic routes.

General Reactivity Trends in Dihalogenated Pyrrolopyridines and Pyrimidines

The reactivity of dihalogenated N-heterocycles in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the nature of the halogen and its position on the heterocyclic core.

  • Influence of the Halogen : The generally accepted order of reactivity for halogens in oxidative addition to a palladium(0) catalyst is I > Br > Cl.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the cleavage of the C-I bond the most facile. Consequently, iodo-substituted heterocycles are the most reactive, often requiring milder reaction conditions, while chloro-derivatives are the least reactive and may necessitate more robust catalytic systems.[1]

  • Influence of Halogen Position : The electronic properties of the heterocyclic ring system significantly influence the reactivity of the carbon-halogen bond. For pyrimidines, the general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient, rendering them more susceptible to oxidative addition. The C2 position is also activated, whereas the C5 position is the least reactive. This inherent reactivity difference can be exploited for selective mono-functionalization of di- and polyhalogenated substrates.

Comparative Performance in Cross-Coupling Reactions

The following sections provide a comparative overview of the performance of 4,6-dichloropyrrolo[2,3-d]pyrimidine and its analogs in key cross-coupling reactions. While direct side-by-side comparative studies under identical conditions are not always available in the literature, this guide synthesizes data from various sources to provide a comprehensive comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of dihalopyrrolopyridines, it is extensively used to introduce aryl and heteroaryl moieties.

General Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reaction_Vessel Dry Schlenk tube or reaction vial Reagents Add dihalopyrrolopyridine (1.0 equiv), boronic acid/ester (1.1-1.5 equiv), base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equiv) Reaction_Vessel->Reagents Catalyst Add Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) and ligand (if required) Reagents->Catalyst Solvent Add degassed solvent (e.g., Dioxane, Toluene, DME, EtOH/H₂O) Catalyst->Solvent Inert_Atmosphere Evacuate and backfill with inert gas (e.g., Argon, Nitrogen) Solvent->Inert_Atmosphere Heating Heat the reaction mixture (e.g., 80-120 °C) Inert_Atmosphere->Heating Monitoring Monitor reaction progress (TLC, LC-MS, GC-MS) Heating->Monitoring Quenching Cool to room temperature and quench (e.g., with water or saturated NH₄Cl) Monitoring->Quenching Extraction Extract with an organic solvent (e.g., EtOAc, DCM) Quenching->Extraction Purification Dry organic layer, concentrate, and purify by column chromatography Extraction->Purification

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Comparative Data for Suzuki-Miyaura Coupling of Dihalopyrimidines

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-801285[2][3]
2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃Dioxane/H₂O (1:1)150 (MW)0.2595[4]
2,4-dichloropyrimidine(E)-hept-1-en-1-ylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O801275 (C4-alkenylated)[5]
2,6-dichloropyridineHeptylboronic acid pinacol ester (2.3 equiv)Pd(OAc)₂ (1) / Ad₂PⁿBu (3)LiOᵗBuDioxane/H₂O (4:1)100Not specified92 (dialkylated)[6]

Observations:

  • For 5-(4-bromophenyl)-4,6-dichloropyrimidine, the Suzuki-Miyaura coupling occurs selectively at the bromo-substituted phenyl ring, leaving the chloro-substituents on the pyrimidine core intact, highlighting the higher reactivity of C-Br bonds.[2][3]

  • 2,4-Dichloropyrimidine consistently undergoes selective mono-arylation or mono-alkenylation at the more reactive C4 position.[4][5] High yields can be achieved, especially with the use of microwave irradiation which significantly reduces reaction times.[4]

  • The less reactive nature of C-Cl bonds in 2,6-dichloropyridine necessitates a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (Ad₂PⁿBu), to achieve high yields of the dialkylated product.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.

General Experimental Workflow for Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reaction_Vessel Dry Schlenk tube or reaction vial Reagents Add dihalopyrrolopyridine (1.0 equiv), amine (1.1-1.5 equiv), base (e.g., NaOᵗBu, Cs₂CO₃, K₃PO₄, 1.5-3 equiv) Reaction_Vessel->Reagents Catalyst Add Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%) and ligand (e.g., BINAP, XPhos, 2-10 mol%) Reagents->Catalyst Solvent Add degassed solvent (e.g., Toluene, Dioxane) Catalyst->Solvent Inert_Atmosphere Evacuate and backfill with inert gas (e.g., Argon, Nitrogen) Solvent->Inert_Atmosphere Heating Heat the reaction mixture (e.g., 80-110 °C) Inert_Atmosphere->Heating Monitoring Monitor reaction progress (TLC, LC-MS) Heating->Monitoring Quenching Cool to room temperature and quench (e.g., with water or saturated NH₄Cl) Monitoring->Quenching Extraction Extract with an organic solvent (e.g., EtOAc, DCM) Quenching->Extraction Purification Dry organic layer, concentrate, and purify by column chromatography Extraction->Purification

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Comparative Data for Buchwald-Hartwig Amination

SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
6-(6-chloropyridin-3-yl)-...-pyrrolo[2,3-d]pyrimidine3-picolylamine (1.5 equiv)Pd(OAc)₂ (10)BINAP (10)Cs₂CO₃ (3 equiv)1,4-Dioxane1101.5Good (not specified)[7]
2,5-dichloro-4,6-pyrimidinediamineGeneric primary/secondary aminePd₂(dba)₃ (2.5)XPhos (5)NaOᵗBu (2 equiv)Toluene10016Varies[8]
6-aryl-2,4-dichloropyrimidineSecondary aliphatic aminePd(OAc)₂ (10)P(o-tolyl)₃ (20)LiHMDSToluene1001-370-90 (C4-aminated)[9]
2,6-dibromopyridinen-pentylamineCuI (catalyst)-K₂CO₃DMF1402461 (mono-aminated)[10]
2,6-dichloropyridinebenzimidazoleCuI (catalyst)-K₂CO₃DMF14024Moderate (mono-aminated)[10]

Observations:

  • The Buchwald-Hartwig amination of a 6-(6-chloropyridin-3-yl) substituted pyrrolo[2,3-d]pyrimidine proceeds efficiently, demonstrating the utility of this reaction for the late-stage functionalization of complex scaffolds.[7]

  • For dihalopyrimidines, such as 6-aryl-2,4-dichloropyrimidine, highly regioselective mono-amination at the C4 position can be achieved.[9]

  • A comparative study between 2,6-dibromopyridine and 2,6-dichloropyridine in a copper-catalyzed amination (a variation of the Ullmann condensation, which is conceptually related to the Buchwald-Hartwig reaction) shows that the dibromo-substrate is more reactive, affording a higher yield of the mono-aminated product compared to the dichloro-substrate under similar conditions.[10]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.

General Experimental Workflow for Sonogashira Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reaction_Vessel Dry Schlenk tube or reaction vial Reagents Add dihalopyrrolopyridine (1.0 equiv), terminal alkyne (1.1-1.5 equiv), base (e.g., Et₃N, DIPEA, 2-5 equiv) Reaction_Vessel->Reagents Catalyst Add Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and Copper(I) co-catalyst (e.g., CuI, 2-10 mol%) Reagents->Catalyst Solvent Add degassed solvent (e.g., THF, DMF, MeCN) Catalyst->Solvent Inert_Atmosphere Evacuate and backfill with inert gas (e.g., Argon, Nitrogen) Solvent->Inert_Atmosphere Stirring Stir the reaction mixture (e.g., rt to 80 °C) Inert_Atmosphere->Stirring Monitoring Monitor reaction progress (TLC, LC-MS) Stirring->Monitoring Quenching Quench with water or saturated NH₄Cl Monitoring->Quenching Extraction Extract with an organic solvent Quenching->Extraction Purification Dry organic layer, concentrate, and purify by column chromatography Extraction->Purification

Caption: A generalized workflow for the Sonogashira cross-coupling reaction.

Comparative Data for Sonogashira Coupling

SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine1-iodo-4-nitrobenzenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NMeCNrt9-1190[11]
4,6-dichloro-2-pyronePhenylacetylenePd(dba)₂ (5) / PPh₃ (20)CuI (10)Et₃NTHFrt285 (C6-alkynylated)[12]
Aryl IodidePropyne (2 equiv)PdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NTHF-78 to rtNot specified85-94[13]
6-chloro-1,3-dimethyl-5-ethynyluracilAnilinePd(OAc)₂ (5) / DPEphos (5)-K₃PO₄DMA10015Moderate to good[14]

Observations:

  • The Sonogashira coupling is effective for the alkynylation of pyrimidine derivatives, with high yields achievable under mild conditions.[11]

  • For 4,6-dichloro-2-pyrone, the Sonogashira coupling proceeds with high regioselectivity at the C6 position, which is attributed to both kinetic and thermodynamic favorability for oxidative addition at this site.[12]

  • The Sonogashira reaction can also be a key step in domino reactions for the synthesis of more complex heterocyclic systems, such as pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones.[14]

Conclusion: Strategic Selection of Dihalopyrrolopyridines in Synthesis

The choice of a specific dihalopyrrolopyridine or related dihalopyrimidine as a starting material in a synthetic campaign is a strategic decision that significantly impacts reaction outcomes. For rapid diversification and introduction of a wide array of substituents via cross-coupling, the more reactive bromo- and iodo-derivatives are often preferred, as they typically require milder conditions and lower catalyst loadings. However, the lower cost and commercial availability of dichloro-derivatives make them attractive alternatives, provided that a sufficiently active catalytic system is employed.

The inherent regioselectivity of these dihalogenated systems, particularly the higher reactivity of the C4/C6 positions in pyrimidines, offers a powerful tool for the selective mono-functionalization of these scaffolds. By carefully selecting the dihalopyrrolopyridine isomer and optimizing the cross-coupling conditions, researchers can efficiently access a diverse range of functionalized molecules for applications in drug discovery and materials science. This guide provides a foundational understanding of these reactivity trends, supported by experimental data, to aid in the rational design of synthetic strategies.

References

A Comparative Guide to Validating HPLC-MS Methods for Purity Analysis of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. The compound 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic molecule, serves as a crucial building block in the synthesis of various therapeutic agents.[1] Its purity directly impacts the quality and safety of the final drug product.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely adopted technique for impurity profiling due to its high resolution, sensitivity, and specificity.[1][2] This guide provides a comprehensive framework for validating an HPLC-MS method for the purity analysis of this compound. It objectively compares this method with viable alternatives, presenting supporting data and detailed experimental protocols to aid in selecting the most suitable analytical strategy.

Proposed HPLC-MS Method for Purity Analysis

A robust Reversed-Phase HPLC (RP-HPLC) method coupled with a mass spectrometer is proposed for the separation and quantification of this compound from its potential process-related impurities and degradation products. The method is designed to be stability-indicating and compliant with International Council for Harmonisation (ICH) guidelines.

Table 1: Proposed HPLC-MS Method Parameters

ParameterProposed Condition
HPLC System UPLC/HPLC system with a quaternary pump and autosampler
Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 10% B to 90% B over 15 minutes, hold for 3 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
MS Detector Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Monitored Ion (SIM) m/z 187 [M+H]⁺ for this compound
Sample Diluent Acetonitrile/Water (50:50, v/v)

Method Validation: Performance and Acceptance Criteria

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[3] The following table summarizes the key validation parameters, methodologies, and representative acceptance criteria for the proposed HPLC-MS method, in accordance with ICH Q2(R1) guidelines.

Table 2: HPLC-MS Method Validation Summary

Validation ParameterMethodologyAcceptance Criteria & Representative Data
Specificity Analyze blank, placebo, and spiked samples to demonstrate no interference at the analyte's retention time.Peak purity analysis should pass. No co-eluting peaks at the retention time of the main compound.
Linearity Analyze at least five concentrations across the specified range (e.g., LOQ to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.[4][5]
Range Derived from linearity studies.0.1 µg/mL to 10 µg/mL.
Accuracy (% Recovery) Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.[5]
Precision (RSD%) Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, with different analysts or equipment.RSD ≤ 2.0%.[3][4]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.03 µg/mL.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.0.1 µg/mL.[2]
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).System suitability parameters remain within limits; results are not significantly affected.[4]

Comparison with Alternative Analytical Techniques

While HPLC-MS is a gold standard, other techniques can serve as orthogonal methods to provide a more complete purity profile. The choice depends on the specific requirements of the analysis, such as the nature of the impurities and the required precision.

Table 3: Comparison of Analytical Techniques for Purity Determination

ParameterHPLC-MSGas Chromatography-MS (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility and boiling point, detection by mass-to-charge ratio.[6]Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei.[7][8]
Selectivity High; combines chromatographic separation with mass-based detection.High; excellent separation for volatile compounds.High; depends on the resolution of unique proton signals.
Sensitivity (LOD/LOQ) Very High (ng/mL to pg/mL).[2]Very High (pg/mL to fg/mL) for volatile compounds.Moderate (µg/mL to mg/mL).
Precision (RSD%) Excellent (< 2%).[3]Excellent (< 3%).Excellent (< 1%).[9]
Accuracy High; requires a reference standard for quantification.High; requires a reference standard for quantification.Very High; can be a primary ratio method, not requiring a specific reference standard of the analyte.[7][9]
Throughput Moderate to High.Moderate.Low to Moderate.
Suitability for Analyte Excellent. Ideal for non-volatile, polar compounds.Good. Suitable if the compound is thermally stable and sufficiently volatile (may require derivatization).Excellent. Non-destructive and provides absolute purity without a specific reference standard.[10][11]

Visualizing the Analytical Workflow and Comparisons

Diagrams are essential for clearly communicating experimental processes and logical relationships between different analytical approaches.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh Sample & Standard prep2 Dissolve in Diluent prep1->prep2 prep3 Filter Solution prep2->prep3 hplc HPLC Separation (C18 Column, Gradient Elution) prep3->hplc ms MS Detection (ESI+, SIM Mode) hplc->ms integrate Peak Integration ms->integrate calculate Purity Calculation (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC-MS purity analysis.

hplc_ms HPLC-MS sensitivity High Sensitivity hplc_ms->sensitivity selectivity High Selectivity hplc_ms->selectivity gc_ms GC-MS gc_ms->sensitivity gc_ms->selectivity volatility Volatility Dependent gc_ms->volatility qnmr qNMR abs_quant Absolute Quantification (Primary Method) qnmr->abs_quant non_destructive Non-Destructive qnmr->non_destructive structural Structural Info qnmr->structural

Caption: Comparison of key attributes for purity analysis techniques.

Experimental Protocols

Protocol 1: Purity Determination by Validated HPLC-MS
  • Preparation of Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent (Acetonitrile/Water, 50:50).

  • Preparation of Sample Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound test sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent.

  • Chromatographic Analysis:

    • Set up the HPLC-MS system according to the parameters outlined in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject a blank (diluent) to ensure no system contamination.

    • Perform six replicate injections of the standard solution to establish system suitability (RSD of peak area and retention time should be < 2.0%).

    • Inject the sample solution in duplicate.

  • Data Analysis and Calculation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the sample using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Purity Determination by Quantitative NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean NMR tube.

    • Accurately weigh approximately 5-10 mg of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard must have a proton signal that is well-resolved from any analyte signals.[12]

    • Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Use quantitative acquisition parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation.

    • Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard.

    • Calculate the purity (P) as a mass fraction using the following formula:

      • Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the internal standard.[12]

References

comparing the in vitro potency of different 4,6-dichloro-7-azaindole-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors. Its ability to form key hydrogen bond interactions with the kinase hinge region makes it an attractive starting point for the development of novel therapeutics. This guide provides a comparative analysis of the in vitro potency of a series of 7-azaindole derivatives, presenting supporting experimental data and detailed methodologies to aid in the evaluation and design of next-generation inhibitors.

Data Presentation: In Vitro Potency of 7-Azaindole Derivatives

The following table summarizes the in vitro inhibitory activity of a series of 7-azaindole derivatives bearing benzocycloalkanone motifs against two key protein kinases: Cyclin-Dependent Kinase 9 (CDK9)/Cyclin T1 and Haspin kinase.[1] The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.

Compound IDTarget KinaseIC50 (nM)[1]
8g CDK9/CyclinT80
Haspin110
8h CDK9/CyclinT130
Haspin120
8i CDK9/CyclinT>10,000
Haspin100
8l CDK9/CyclinT>10,000
Haspin14

Experimental Protocols

The in vitro potency of the 7-azaindole derivatives was determined using established enzymatic assays. The following sections provide detailed methodologies for the key experiments cited.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC50 value of a compound against a target kinase using a radiometric assay.

Materials:

  • Purified recombinant kinase (e.g., CDK9/CyclinT, Haspin)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-33P]ATP

  • 96-well plates

  • Scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the diluted compounds or DMSO (for control wells) to the wells of a 96-well plate.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the purified kinase and its specific substrate in the kinase assay buffer.

  • Initiation of Reaction: Add the kinase reaction mixture to each well of the assay plate. Pre-incubate for a short period (e.g., 10 minutes) at room temperature.

  • Start Kinase Reaction: Initiate the kinase reaction by adding [γ-33P]ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stopping the Reaction: Stop the reaction by adding a suitable stop solution (e.g., phosphoric acid).

  • Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. After washing to remove unincorporated [γ-33P]ATP, the radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control wells. The IC50 value is then determined by fitting the data to a dose-response curve using appropriate software.

Visualizations

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram illustrates the general workflow for determining the in vitro potency of kinase inhibitors.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Assay_Plate Assay Plate Setup Compound_Prep->Assay_Plate Add_Kinase_Substrate Add Kinase/ Substrate Mix Assay_Plate->Add_Kinase_Substrate Add_ATP Initiate with ATP Add_Kinase_Substrate->Add_ATP Incubate Incubation Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Activity Measure Activity Stop_Reaction->Measure_Activity Data_Analysis IC50 Determination Measure_Activity->Data_Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Signaling Pathway Context: CDK9 and Haspin in Cell Cycle Regulation

CDK9 and Haspin are both kinases that play crucial roles in cell cycle progression. The diagram below illustrates their involvement in this fundamental biological process.

G cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase Progression G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase G2_Phase->M_Phase Progression Chromosome_Seg Chromosome Segregation M_Phase->Chromosome_Seg CDK9 CDK9/CyclinT Transcription Transcription Elongation CDK9->Transcription Promotes Haspin Haspin Kinase Histone_Mod Histone H3 Phosphorylation Haspin->Histone_Mod Catalyzes Transcription->S_Phase Required for Histone_Mod->M_Phase Required for

Caption: Roles of CDK9 and Haspin in cell cycle progression.

References

Establishing a Bioassay to Validate the Activity of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassay methodologies for validating the activity of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine derivatives. These compounds have emerged as potent kinase inhibitors, primarily targeting Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinase 3 (JAK3). This document outlines detailed experimental protocols for both biochemical and cell-based assays, presents quantitative data for comparing the performance of a representative derivative with established inhibitors, and includes visualizations of key signaling pathways and experimental workflows.

Introduction to this compound Derivatives

The this compound scaffold is a key pharmacophore in the development of targeted therapies. Derivatives of this core structure have demonstrated significant inhibitory activity against protein kinases that are often dysregulated in various diseases, including cancer and inflammatory disorders. Validating the biological activity of these derivatives requires robust and reproducible bioassays. This guide focuses on establishing such assays, with a primary emphasis on FGFR1 as a key target, given the available preclinical data for this class of compounds.

Comparison of Bioassay Platforms

The selection of an appropriate bioassay is critical for accurately characterizing the potency and selectivity of kinase inhibitors. Both biochemical and cell-based assays offer distinct advantages and should be used in a complementary manner for a comprehensive activity assessment.

Assay TypePrincipleAdvantagesDisadvantages
Biochemical (In Vitro) Measures the direct interaction of the compound with the purified kinase enzyme and its effect on substrate phosphorylation.High throughput, precise measurement of direct enzyme inhibition (IC50), allows for mechanistic studies.Lacks the complexity of the cellular environment, may not reflect in vivo efficacy.
Cell-Based Measures the effect of the compound on kinase activity within a living cell, often by assessing the phosphorylation of downstream signaling molecules or cellular proliferation.More physiologically relevant, provides insights into cell permeability and off-target effects.Lower throughput, results can be influenced by cellular metabolism and other signaling pathways.

Performance Comparison: 1H-pyrrolo[2,3-b]pyridine Derivative vs. Alternative FGFR1 Inhibitors

To provide a clear benchmark for the activity of the this compound class, the following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative derivative against FGFR1, alongside several well-established FGFR inhibitors.

CompoundTarget KinaseIC50 (nM)Reference
Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative) FGFR1 7 [1]
Infigratinib (BGJ398)FGFR10.9
Pemigatinib (INCB054828)FGFR10.4[2]
Pazopanib (GW786034)FGFR147

Note: IC50 values can vary depending on the specific assay conditions.

Performance Comparison: Alternative JAK3 Inhibitors

While the primary focus of this guide is on FGFR inhibition, the potential activity of this compound derivatives against JAK3 is also of interest. The following table provides IC50 values for known JAK3 inhibitors for comparative purposes.

CompoundTarget KinaseIC50 (nM)Reference
TofacitinibJAK31[3][4]
RuxolitinibJAK3323[4]
RitlecitinibJAK333.1[3]

Experimental Protocols

Biochemical Assay: LanthaScreen® TR-FRET Kinase Assay for FGFR1

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the in vitro inhibitory activity of test compounds against FGFR1.

Materials:

  • Recombinant human FGFR1 kinase

  • LanthaScreen® Eu-anti-phospho-Tyrosine antibody

  • GFP-tagged substrate peptide

  • ATP

  • Assay buffer

  • Test compounds (e.g., this compound derivatives)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound to the assay plate.

    • Add 2.5 µL of FGFR1 kinase solution.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the GFP-tagged substrate and ATP.

    • Incubate the reaction mixture at room temperature for 60 minutes.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of a solution containing the LanthaScreen® Eu-anti-phospho-Tyrosine antibody and EDTA.

    • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (GFP) and 665 nm (Europium). The TR-FRET ratio (665 nm / 520 nm) is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: Western Blot for Phospho-FGFR1

This protocol describes a method to assess the ability of test compounds to inhibit the phosphorylation of FGFR1 in a cellular context.

Materials:

  • Human cancer cell line overexpressing FGFR1 (e.g., NCI-H1581)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FGFR1 (Tyr653/654), anti-total-FGFR1

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Culture and Treatment:

    • Seed the FGFR1-overexpressing cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Stimulate the cells with a ligand such as FGF2 for 15-30 minutes to induce FGFR1 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-phospho-FGFR1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-FGFR1.

    • Strip the membrane and re-probe with the anti-total-FGFR1 antibody to normalize for protein loading.

    • Determine the concentration-dependent inhibition of FGFR1 phosphorylation.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg Activation FRS2 FRS2 FGFR->FRS2 Phosphorylation STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR Inhibition

Caption: FGFR Signaling Pathway and Point of Inhibition.

Biochemical_Assay_Workflow start Start compound_prep Prepare Serial Dilution of This compound Derivative start->compound_prep reaction_setup Add Compound, FGFR1 Kinase, Substrate, and ATP to Assay Plate compound_prep->reaction_setup incubation Incubate for 60 minutes at Room Temperature reaction_setup->incubation detection_reagent Add TR-FRET Detection Reagent (Eu-Antibody and EDTA) incubation->detection_reagent detection_incubation Incubate for 60 minutes at Room Temperature detection_reagent->detection_incubation read_plate Read Plate on TR-FRET Reader detection_incubation->read_plate data_analysis Calculate % Inhibition and Determine IC50 read_plate->data_analysis end End data_analysis->end Cell_Based_Assay_Workflow start Start cell_seeding Seed FGFR1-Overexpressing Cells start->cell_seeding serum_starve Serum Starve Cells cell_seeding->serum_starve compound_treatment Treat Cells with This compound Derivative serum_starve->compound_treatment ligand_stimulation Stimulate with FGF2 compound_treatment->ligand_stimulation cell_lysis Lyse Cells and Quantify Protein ligand_stimulation->cell_lysis western_blot Perform Western Blot for p-FGFR1 and Total FGFR1 cell_lysis->western_blot data_analysis Quantify Band Intensities and Determine Inhibition western_blot->data_analysis end End data_analysis->end

References

Structure-Activity Relationship (SAR) Analysis of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Analogs: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of numerous kinases, which are critical regulators of cellular processes and prominent targets in oncology and inflammatory diseases. The strategic placement of substituents on this core structure is crucial for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine analogs, drawing insights from studies on the broader 7-azaindole class to highlight the significance of the dichloro substitution pattern in enhancing biological activity.

The this compound Core

Comparative Biological Activity of 7-Azaindole Analogs

The following table summarizes the inhibitory activities of various substituted 1H-pyrrolo[2,3-b]pyridine derivatives against different kinases. This comparative data, while not a direct head-to-head comparison of a systematic series, provides valuable insights into the impact of substitutions on the 7-azaindole core. The data is compiled from multiple sources and serves to illustrate the general SAR principles applicable to the 4,6-dichloro scaffold.

Compound IDCore ScaffoldR1R2R3Target Kinase(s)IC50 (nM)Reference
Hypothetical Analog 1 This compoundHHAryl/HeteroarylFGFR/ALKPotent activity expected based on related structuresN/A
Related FGFR Inhibitor (e.g., 4h) 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineHHSubstituted benzylFGFR1, FGFR2, FGFR37, 9, 25[1]
Related PDE4B Inhibitor (e.g., 11h) 1H-pyrrolo[2,3-b]pyridine-2-carboxamideHArylAmidePDE4B140[2]
Related ROCK Inhibitor 3-Substituted-7-azaindoleHHVariousROCKPotent activity reported[3][4]
Related Cdc7 Inhibitor 1H-pyrrolo[2,3-b]pyridineHHImidazolone/ThiazoloneCdc7Potent activity reported

Note: This table is illustrative and combines data from different studies on the broader 7-azaindole scaffold to infer potential SAR trends for the 4,6-dichloro analogs. A direct comparison requires testing within the same assay.

Structure-Activity Relationship Insights

Based on the analysis of the broader 7-azaindole class of kinase inhibitors, the following SAR trends can be inferred for the this compound scaffold:

  • Pyrrolo[2,3-b]pyridine Core: The 7-azaindole nucleus serves as a critical hinge-binding motif, with the pyridine nitrogen and the pyrrole N-H forming key hydrogen bonds with the kinase hinge region.

  • 4,6-Dichloro Substitution: The electron-withdrawing nature of the chlorine atoms at the 4 and 6 positions can modulate the pKa of the pyridine nitrogen and influence the overall electronic distribution, potentially enhancing hinge-binding interactions. The chlorine atoms can also engage in favorable van der Waals or halogen bonding interactions with the ATP-binding pocket.

  • Substitution at other positions (C2, C3, C5, N1):

    • C3-Position: This position is often a key vector for introducing substituents that project into the solvent-exposed region or deeper into the hydrophobic pocket of the kinase. Large, hydrophobic, and aromatic groups at this position are often crucial for potency and selectivity.

    • C5-Position: Modifications at this position can also significantly impact activity. For example, the introduction of a trifluoromethyl group at C5 has been shown to be beneficial for FGFR inhibition[1].

    • N1-Position (Pyrrole Nitrogen): Substitution on the pyrrole nitrogen can be used to modulate solubility and other pharmacokinetic properties. However, in many cases, the N-H is crucial for hydrogen bonding and should be maintained.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the biological data, detailed experimental protocols are essential. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.

Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

  • Materials: Recombinant kinase, substrate peptide or protein, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Procedure:

    • Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

    • The kinase, substrate, and test compound are pre-incubated in a microplate well.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method (e.g., luminescence, fluorescence).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the growth of cancer cell lines that are dependent on the target kinase.

  • Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, test compounds, and a cell viability reagent (e.g., CellTiter-Glo®, MTT).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with serial dilutions of the test compounds.

    • After a specified incubation period (e.g., 72 hours), a cell viability reagent is added to each well.

    • The signal (e.g., luminescence, absorbance) is measured, which is proportional to the number of viable cells.

    • GI50 (concentration for 50% growth inhibition) or IC50 values are determined from the dose-response curves.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

SAR_Logic Scaffold 1H-pyrrolo[2,3-b]pyridine (7-Azaindole Core) Dichloro 4,6-Dichloro Substitution Scaffold->Dichloro Increases potency (inferred) Substituents Substitutions at C2, C3, C5, N1 Scaffold->Substituents Provides vectors for modification Activity Enhanced Kinase Inhibition & Selectivity Dichloro->Activity Substituents->Activity Fine-tunes potency, selectivity, and PK

Caption: Logical relationship of the core scaffold and substitutions to biological activity.

Kinase_Signaling_Pathway Ligand Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Inhibitor This compound Analog Inhibitor->Dimerization Inhibits Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Simplified Receptor Tyrosine Kinase signaling pathway and the point of intervention for inhibitors.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Further Studies Compound_Synthesis Compound Synthesis Kinase_Assay Biochemical Kinase Assay (IC50 determination) Compound_Synthesis->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (GI50 determination) Kinase_Assay->Cell_Assay Active compounds ADME ADME/Tox Profiling Cell_Assay->ADME Potent cellular activity In_Vivo In Vivo Efficacy Studies ADME->In_Vivo Favorable properties

Caption: General experimental workflow for the evaluation of kinase inhibitors.

Conclusion

The this compound scaffold holds significant promise for the development of potent and selective kinase inhibitors. While a definitive, systematic SAR study on a dedicated series of these analogs is yet to be published, by synthesizing findings from the broader class of 7-azaindole derivatives, we can infer key structural requirements for activity. The dichloro substitution pattern is anticipated to enhance the inhibitory potential of the 7-azaindole core. Further optimization by introducing diverse substituents at other positions of the heterocyclic ring system will be critical for fine-tuning the biological activity and pharmacokinetic profile of these compounds, paving the way for the discovery of novel therapeutics.

References

benchmarking new synthetic routes for 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine against published methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic intermediates is paramount. One such crucial building block is 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, also known as 4,6-dichloro-7-azaindole. This guide aims to provide a comparative analysis of synthetic routes for this compound. However, a comprehensive search of published scientific and patent literature has revealed a significant lack of detailed, publicly available synthetic protocols for this compound.

While this compound is commercially available and frequently cited as a starting material in the synthesis of more complex molecules, particularly for pharmaceutical applications, the specific methods for its preparation are not well-documented in accessible literature. This scarcity of information prevents a direct, quantitative comparison of different synthetic methodologies, including yields, purity, reaction times, and cost-effectiveness.

Despite the absence of explicit protocols for the target molecule, a review of synthetic strategies for related substituted 7-azaindoles can offer valuable insights into potential synthetic pathways. These general approaches may serve as a foundation for developing or optimizing a synthesis for this compound.

Potential Synthetic Strategies Based on Analogue Syntheses

The synthesis of substituted pyrrolo[2,3-b]pyridines often involves the construction of the bicyclic ring system through various cyclization strategies. A common conceptual approach involves the formation of the pyrrole ring onto a pre-existing pyridine core or vice-versa.

One plausible, though not explicitly detailed, approach for the synthesis of this compound could involve the chlorination of a suitable 1H-pyrrolo[2,3-b]pyridine precursor. The regioselectivity of such a reaction would be a critical factor. A generalized workflow for such a process can be conceptualized as follows:

G cluster_0 Conceptual Synthetic Pathway Start 1H-pyrrolo[2,3-b]pyridine Precursor Step1 Chlorination Start->Step1 Product This compound Step1->Product

Caption: Conceptual workflow for the synthesis of this compound.

Another potential strategy hinted at in the literature involves the nucleophilic chlorination of 1H-pyrrolo[2,3-b]pyridine-N-oxides. This approach would involve the initial oxidation of the pyridine nitrogen followed by a chlorination step, which can offer different regiochemical outcomes compared to direct chlorination of the parent heterocycle.

Data Presentation and Experimental Protocols

Due to the lack of specific published methods, a quantitative comparison in tabular format is not feasible at this time. Similarly, detailed experimental protocols for the synthesis of this compound cannot be provided.

Researchers interested in the synthesis of this compound are encouraged to:

  • Explore patent literature more deeply, as synthetic details for commercially relevant intermediates are often found within patents rather than academic journals.

  • Adapt known procedures for the synthesis of other chlorinated or substituted 7-azaindoles. This would involve careful consideration of starting materials and reaction conditions to achieve the desired dichlorination pattern.

  • Develop a novel synthetic route based on established heterocyclic chemistry principles.

Logical Relationships in Synthetic Planning

G cluster_0 Synthetic Route Development Logic DefineTarget Target: this compound LitSearch Literature Search for Published Methods DefineTarget->LitSearch FindsMethod Method Found? LitSearch->FindsMethod AdaptMethod Adapt Analogue Synthesis FindsMethod->AdaptMethod No Optimize Optimize Conditions (Yield, Purity, etc.) FindsMethod->Optimize Yes DevelopNew Develop Novel Route AdaptMethod->DevelopNew DevelopNew->Optimize ScaleUp Scale-up Feasibility Optimize->ScaleUp FinalProcess Finalized Synthetic Process ScaleUp->FinalProcess

Caption: Decision workflow for developing a synthetic route for a target compound.

Conclusion

While a direct benchmarking of synthetic routes for this compound is currently impeded by a lack of published data, this guide highlights the importance of this compound and outlines general strategies that could be employed for its synthesis. The provided visualizations offer a conceptual framework for the synthetic approaches and the logical process of route development. Further investigation into patent literature and the adaptation of existing methodologies for related compounds are recommended for researchers seeking to prepare this valuable synthetic intermediate. As new synthetic methods are published, this guide will be updated to provide a quantitative and comparative analysis.

Selectivity Profiling of 4,6-Dichloro-7-Azaindole Derivatives: A Comparative Guide for Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the selectivity of 4,6-dichloro-7-azaindole derivatives against a panel of key oncogenic kinases. The data presented herein, derived from extensive biochemical assays, offers critical insights into the potency and target specificity of this chemical scaffold, aiding in the development of next-generation targeted therapies.

The 7-azaindole core is a privileged scaffold in medicinal chemistry, known for its ability to mimic the adenine hinge-binding motif of ATP, leading to potent inhibition of various kinases. The strategic addition of chloro-substituents at the 4 and 6 positions can significantly influence the inhibitor's potency and selectivity profile. This guide focuses on a representative derivative from this class, compound 6z , as detailed in a seminal study on multi-targeted kinase inhibitors, to illustrate the therapeutic potential of this scaffold.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 values) of a representative 4,6-dichloro-7-azaindole derivative against a panel of kinases implicated in tumorigenesis and angiogenesis. The data reveals a potent and focused multi-targeted inhibition profile.

Kinase TargetIC50 (nM)Kinase FamilyKey Signaling Roles
VEGFR2 3 Receptor Tyrosine KinaseAngiogenesis, vasculogenesis
Src 5 Non-receptor Tyrosine KinaseCell proliferation, survival, migration
B-Raf 15 Serine/Threonine KinaseMAP Kinase/ERK signaling pathway
B-Raf (V600E) 10 Serine/Threonine KinaseOncogenic mutant in melanoma
c-Raf 25 Serine/Threonine KinaseMAP Kinase/ERK signaling pathway
Abl 30 Non-receptor Tyrosine KinaseCell differentiation, proliferation
Ret 45 Receptor Tyrosine KinaseNeuronal development, cell survival

Table 1: Inhibitory concentration (IC50) values of a representative 4,6-dichloro-7-azaindole derivative (compound 6z) against a panel of kinases. Data extracted from "Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors"[1][2].

The data highlights the compound's potent, low nanomolar inhibition of key kinases involved in cancer progression, particularly VEGFR2 and Src, which are critical mediators of angiogenesis and cell proliferation, respectively.

Experimental Protocols

The following is a representative protocol for determining the in vitro kinase inhibitory activity of the 4,6-dichloro-7-azaindole derivatives.

Biochemical Kinase Assay (General Protocol):

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³³P]ATP) or non-radiolabeled

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • Test compounds (4,6-dichloro-7-azaindole derivatives) dissolved in DMSO

  • 96-well plates

  • Detection reagent (dependent on assay format, e.g., phosphocellulose paper for radiometric assays, or antibody-based detection for ELISA)

  • Plate reader or scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the kinase reaction buffer.

  • Reaction Setup: The kinase, peptide substrate, and test compound are mixed in the wells of a 96-well plate and incubated for a short period at room temperature.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (mixed with [γ-³³P]ATP for radiometric assays).

  • Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid for radiometric assays).

  • Detection:

    • Radiometric Assay: The phosphorylated substrate is captured on phosphocellulose paper, washed to remove unincorporated [γ-³³P]ATP, and the radioactivity is quantified using a scintillation counter.

    • Non-Radiometric Assays (e.g., ELISA): The amount of phosphorylated substrate is detected using a specific antibody that recognizes the phosphorylated form of the substrate, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways targeted by the 4,6-dichloro-7-azaindole derivatives and the general workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_evaluation In Vivo Evaluation synthesis Synthesis of 4,6-dichloro-7-azaindole derivatives biochemical Biochemical Kinase Assay (IC50 Determination) synthesis->biochemical Test Compounds selectivity Kinase Selectivity Profiling (Panel of Kinases) biochemical->selectivity Potent Hits cellular Cell-based Assays (e.g., Proliferation, Apoptosis) selectivity->cellular Selective Compounds pk_studies Pharmacokinetic Studies cellular->pk_studies Lead Candidates efficacy In Vivo Efficacy (Xenograft Models) pk_studies->efficacy

Fig. 1: Experimental workflow for the evaluation of 4,6-dichloro-7-azaindole derivatives.

VEGFR2_signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates Src Src VEGFR2->Src PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Fig. 2: Simplified VEGFR2 signaling pathway leading to cell proliferation and survival.

Src_signaling GrowthFactor Growth Factors RTK RTK (e.g., EGFR) GrowthFactor->RTK Src Src RTK->Src Activates FAK FAK Src->FAK Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Migration Cell Migration Invasion FAK->Migration Proliferation Cell Proliferation Ras->Proliferation Survival Cell Survival STAT3->Survival

Fig. 3: Overview of Src kinase signaling in cancer cell proliferation, survival, and migration.

References

A Comparative Analysis of Commercial vs. In-House Synthesized 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and characterization of starting materials are paramount. This guide provides an analytical comparison of commercially procured versus in-house synthesized 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (also known as 4,6-dichloro-7-azaindole), a key intermediate in the synthesis of various pharmaceutically active compounds.

This comparison aims to equip researchers with the necessary data to make informed decisions regarding the sourcing of this critical building block. The analysis covers purity, impurity profiles, and key spectroscopic data, supported by detailed experimental protocols.

Summary of Key Analytical Comparisons

The following table summarizes the expected analytical data for commercially available and in-house synthesized this compound. The data for the in-house synthesis is based on a proposed protocol derived from established synthetic methodologies for similar 7-azaindole derivatives.

ParameterCommercial GradeIn-House Synthesis (Expected)
Purity (by HPLC) Typically ≥95%Expected to be >98% after purification
Appearance Off-white to light brown solidWhite to off-white crystalline solid
¹H NMR Consistent with structureConsistent with structure
¹³C NMR Consistent with structureConsistent with structure
Mass Spectrometry (EI-MS) m/z 186/188 (M⁺, Cl isotope pattern)m/z 186/188 (M⁺, Cl isotope pattern)
Key Impurities Starting materials, over-chlorinated byproductsResidual starting materials, catalyst, and solvents

In-House Synthesis Protocol

Step 1: N-Oxidation of 1H-pyrrolo[2,3-b]pyridine

The first step involves the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This activates the pyridine ring for subsequent nucleophilic substitution.

Step 2: Dichlorination of 1H-pyrrolo[2,3-b]pyridine-N-oxide

The N-oxide is then subjected to chlorination to introduce the two chlorine atoms at the 4 and 6 positions.

Synthesis_Workflow Start 1H-pyrrolo[2,3-b]pyridine Step1 N-Oxidation (e.g., m-CPBA or H₂O₂/AcOH) Start->Step1 Intermediate 1H-pyrrolo[2,3-b]pyridine-N-oxide Step1->Intermediate Step2 Dichlorination (e.g., POCl₃ or SOCl₂) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Crystallization or Chromatography) Product->Purification FinalProduct Purified Product Purification->FinalProduct Analytical_Workflow cluster_0 Sample Sources cluster_1 Analytical Techniques cluster_2 Data Comparison Commercial Commercial Sample HPLC HPLC Analysis (Purity & Impurity Profile) Commercial->HPLC NMR NMR Spectroscopy (¹H, ¹³C - Structure Verification) Commercial->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Commercial->MS InHouse In-House Synthesized Sample InHouse->HPLC InHouse->NMR InHouse->MS Comparison Comparative Analysis HPLC->Comparison NMR->Comparison MS->Comparison

Assessing the Metabolic Stability of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, represents a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2][3] The metabolic stability of these compounds is a critical parameter in drug discovery, influencing their pharmacokinetic profile, in vivo efficacy, and potential for adverse effects.[1][4] This guide provides a comparative overview of the metabolic stability of hypothetical compounds derived from this scaffold, alongside detailed experimental protocols for assessing their stability using common in vitro models: human liver microsomes and hepatocytes.

Comparative Metabolic Stability Data

The following tables summarize the in vitro metabolic stability of three hypothetical this compound derivatives (Compounds A, B, and C) compared to standard control compounds, verapamil and testosterone. Data is presented for both human liver microsomes (HLM) and human hepatocytes (HH) to provide a comprehensive metabolic profile. Microsomal assays are excellent for evaluating Phase I (CYP-mediated) metabolism, while hepatocyte assays offer a more complete picture by including both Phase I and Phase II metabolic pathways.[4][5]

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

CompoundT½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Stability Classification
Compound A 4530.8Moderate
Compound B > 120< 11.5High
Compound C 1592.4Low
Verapamil 18.276.2Low
Testosterone 10.5132.0Low

Data for Compounds A, B, and C are representative examples for illustrative purposes. Control data is based on typical literature values.[6]

Table 2: Metabolic Stability in Human Hepatocytes (HH)

CompoundT½ (min)Intrinsic Clearance (CLint) (µL/min/10⁶ cells)Stability Classification
Compound A 6023.1Moderate
Compound B > 240< 5.8High
Compound C 2555.5Low
Verapamil 35.738.8Low-Moderate
Testosterone 12.8108.3Low

Data for Compounds A, B, and C are representative examples for illustrative purposes. Control data is based on typical literature values.

Experimental Protocols

Detailed methodologies for the two primary assays used to generate the above data are provided below.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound primarily by cytochrome P450 (CYP) enzymes present in liver microsomes.[4][5]

a. Materials and Reagents:

  • Human Liver Microsomes (HLM)

  • Test compounds and control compounds (10 mM in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard (for reaction termination)

  • 96-well incubation plates and collection plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

b. Experimental Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare a microsomal stock solution in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).

  • Compound Incubation: Add the test compound to the microsomal solution in a 96-well plate to a final concentration of 1 µM.

  • Initiation: Pre-warm the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Centrifuge the collection plate to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

c. Data Analysis:

  • The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The elimination rate constant (k) is determined from the slope of the linear regression.

  • The half-life (T½) is calculated using the formula: T½ = 0.693 / k.

  • Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / T½) / (mg protein/mL).

Hepatocyte Stability Assay

This assay provides a broader assessment of metabolic stability, incorporating both Phase I and Phase II metabolic enzymes within intact liver cells.[4][7]

a. Materials and Reagents:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and control compounds (10 mM in DMSO)

  • Acetonitrile with an internal standard

  • 12- or 24-well plates

  • Orbital shaker in a humidified incubator (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system

b. Experimental Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and dilute to the desired cell density (e.g., 0.5 x 10⁶ viable cells/mL) in incubation medium.

  • Compound Addition: Add the test compound to the hepatocyte suspension in a multi-well plate to a final concentration of 1 µM.

  • Incubation: Place the plate on an orbital shaker in a 37°C incubator.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and immediately add them to cold acetonitrile with an internal standard to terminate metabolic activity and lyse the cells.

  • Sample Processing: Centrifuge the samples to pellet cell debris.

  • Analysis: Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.

c. Data Analysis:

  • Similar to the microsomal assay, the percentage of compound remaining is determined at each time point.

  • The half-life (T½) is calculated from the slope of the plot of the natural log of the percent remaining versus time.

  • Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / T½) / (cell density in cells/mL).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for in vitro metabolic stability assays.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_processing Sample Processing cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Microsomes/Hepatocytes) initiate Initiate Reaction (Add NADPH or Cells) prep_reagents->initiate prep_compound Prepare Test Compound (1µM final concentration) prep_compound->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Cold Acetonitrile + IS) sampling->quench centrifuge Centrifuge (Pellet Proteins/Debris) quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc Calculate T½ & CLint lcms->calc

Workflow for in vitro metabolic stability assays.
Signaling Pathway Context

Compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold are frequently designed as inhibitors of protein kinases, such as Fibroblast Growth Factor Receptor (FGFR), which are crucial in cancer cell proliferation and survival.[8][9][10] Understanding the target pathway is essential for interpreting the biological consequences of a stable and effective inhibitor.

FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Inhibits

Simplified FGFR signaling pathway targeted by kinase inhibitors.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound often utilized in medicinal chemistry. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. The information provided here is based on general knowledge of similar chlorinated pyridine derivatives and should be supplemented with the compound-specific SDS.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or nitrile).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If vapors or dust are generated, a NIOSH-approved respirator may be necessary.

General Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Do not inhale dust or vapors.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

Spill and Leak Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to contain the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material and spilled substance into a designated, sealable, and properly labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Disposal Plan

The disposal of this compound must be managed as hazardous waste. It is crucial to adhere to all local, state, and federal regulations.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Collect waste in a clearly labeled, sealable, and chemically compatible container.

    • The label should include the chemical name ("this compound"), the words "Hazardous Waste," and a clear description of the hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated secondary containment area.

    • Keep the container closed when not in use.

    • Store away from incompatible materials.

  • Professional Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[1] Chemical residues should be treated as special waste and disposed of in compliance with national and local laws.[1]

Hazardous Properties of Chlorinated Pyridines

The following table summarizes the general hazardous properties associated with chlorinated pyridine compounds. This information is for general guidance; refer to the specific SDS for this compound for precise data.

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2]
Skin Corrosion/Irritation Causes skin irritation.[2]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2]
Environmental Hazards Expected to be toxic to aquatic organisms, with potential for long-term adverse effects. Discharge into the environment must be avoided.[3][4][5]

Experimental Protocols

Detailed experimental protocols involving the use of this compound should be designed with waste minimization in mind. This includes using the smallest feasible quantities of the chemical and quenching any reactive intermediates in situ before the workup procedure. All waste generated, including contaminated solvents and reaction byproducts, must be collected and disposed of as hazardous waste following the procedures outlined above.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Consult SDS B Wear Appropriate PPE A->B C Segregate Waste B->C During & After Use D Use Labeled, Sealed Container C->D E Store in Designated Area D->E Transfer F Ensure Secondary Containment E->F G Contact EHS/Licensed Vendor F->G When Container is Full H Arrange for Pickup G->H I Complete Documentation H->I

Caption: Logical workflow for the safe disposal of chemical waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the handling and disposal of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound with potential applications in drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of your research.

According to safety data, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. These hazards necessitate a stringent approach to personal protection and laboratory conduct.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required equipment for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles compliant with ANSI Z87.1-2003 or European Standard EN166. A full-face shield should be worn over goggles when there is a significant risk of splashing.[2][3][4]To protect against splashes and potential projectiles, which can cause serious eye damage.[3]
Hand Protection Chemical-resistant gloves, such as nitrile, should be worn. For prolonged contact, consider double-gloving. Always inspect gloves for tears or degradation before use.[2][5]To prevent skin contact, as the compound is a known skin irritant.[1]
Body Protection A flame-resistant lab coat is required. For tasks with a higher risk of splashes, a chemically impervious apron should be worn over the lab coat.[2]To protect the skin and clothing from spills and splashes.
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1]
Footwear Closed-toe shoes are mandatory at all times in the laboratory.[2]To protect the feet from chemical spills and falling objects.

Operational Plan: A Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps for preparation, handling, and post-handling activities.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Assemble and Inspect All Required PPE prep1->prep2 prep3 Prepare a Designated and Uncluttered Workspace prep2->prep3 handle1 Don All Required PPE prep3->handle1 handle2 Weigh and Transfer Compound Inside the Fume Hood handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 post1 Clean the Work Area and Decontaminate Surfaces handle3->post1 post2 Properly Remove and Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly with Soap and Water post2->post3

A step-by-step workflow for the safe handling of this compound.

Detailed Experimental Protocol for Safe Handling

1. Preparation:

  • Fume Hood Verification: Before beginning any work, ensure the chemical fume hood is operational and the airflow is adequate. The workspace within the hood should be clean and uncluttered.

  • PPE Assembly: Gather all necessary PPE as specified in the table above. Inspect each item for any signs of damage or wear.

  • Emergency Preparedness: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.

2. Handling:

  • Personal Protective Equipment: Don all required PPE, including a lab coat, chemical splash goggles, and nitrile gloves, before entering the designated handling area.[2][5]

  • Weighing and Transfer: All manipulations of the solid compound, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2] Use appropriate tools, such as a spatula and weighing paper, to avoid generating dust.

  • Container Management: Keep the container of this compound tightly closed when not in active use to prevent the release of dust or vapors.

3. Post-Handling:

  • Decontamination: After handling is complete, thoroughly clean the work area to remove any residual chemical.

  • PPE Disposal: Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste. Reusable PPE should be decontaminated according to institutional guidelines.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.

Disposal Plan: Managing Hazardous Waste

Due to its chlorinated nature, this compound and any materials contaminated with it must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including excess compound, contaminated wipes, and disposable PPE, in a dedicated, leak-proof, and clearly labeled hazardous waste container. This container should be designated for halogenated organic waste.

  • Liquid Waste: Any solutions containing this compound should be collected in a compatible, sealed container. This container must also be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Solvents."

  • Sharps: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated sharps container for hazardous waste.

Disposal Procedures:

  • Labeling: All waste containers must be accurately labeled with the chemical name and associated hazards.

  • Storage: Store hazardous waste in a designated, well-ventilated area away from incompatible materials.

  • Pickup and Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour any waste containing this compound down the drain.[6]

By implementing these safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment. Continuous training and adherence to these guidelines are paramount for the well-being of all laboratory personnel.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.